Product packaging for Odulimomab(Cat. No.:CAS No. 159445-64-4)

Odulimomab

Cat. No.: B1169742
CAS No.: 159445-64-4
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Description

Odulimomab is a useful research compound. Its molecular formula is C11H20O. The purity is usually 95%.
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Properties

CAS No.

159445-64-4

Molecular Formula

C11H20O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Immunosuppressive Mechanism of Action of Odulimomab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odulimomab is an investigational murine monoclonal antibody that exhibits immunosuppressive properties by targeting the α-chain (CD11a) of Lymphocyte Function-Associated Antigen-1 (LFA-1).[1] LFA-1, an integrin receptor expressed on the surface of all leukocytes, plays a pivotal role in mediating intercellular adhesion and providing co-stimulatory signals essential for T-cell activation and trafficking. By binding to CD11a, this compound effectively blocks the interaction of LFA-1 with its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), thereby disrupting the cascade of events that lead to an immune response. This targeted interference with a critical cell adhesion pathway forms the basis of this compound's potential as a therapeutic agent for the prevention of allograft rejection and the treatment of various immunological disorders. This guide provides a comprehensive overview of the molecular mechanism, relevant experimental data, and the signaling pathways affected by this compound.

Core Mechanism of Action: Targeting the LFA-1/ICAM-1 Axis

This compound exerts its immunosuppressive effect by specifically binding to the CD11a subunit of LFA-1.[1] LFA-1 is a heterodimeric protein composed of an α-chain (CD11a) and a β-chain (CD18). The interaction of LFA-1 on T-cells with ICAM-1 on antigen-presenting cells (APCs) and endothelial cells is a critical step in the immune response. This interaction facilitates:

  • T-cell Adhesion and Trafficking: The firm adhesion of T-cells to the endothelium is a prerequisite for their extravasation from the bloodstream into tissues, a process mediated by the LFA-1/ICAM-1 interaction.

  • Immunological Synapse Formation: The formation of a stable immunological synapse between a T-cell and an APC is essential for sustained T-cell receptor (TCR) signaling and subsequent T-cell activation. The LFA-1/ICAM-1 interaction provides a crucial co-stimulatory signal (Signal 2) that complements the primary signal from the TCR-MHC interaction (Signal 1).

  • T-cell Proliferation and Effector Function: By stabilizing the T-cell-APC interaction, the LFA-1/ICAM-1 axis promotes the clonal expansion of antigen-specific T-cells and their differentiation into effector cells.

This compound, by binding to CD11a, sterically hinders the binding of LFA-1 to ICAM-1, thereby disrupting these fundamental processes of the cellular immune response.

Quantitative Data

While specific quantitative data for this compound, such as binding affinity (Kd) and IC50 values from various functional assays, are not widely available in the public domain, the following table summarizes the types of quantitative data that are critical for characterizing the potency and efficacy of an immunosuppressive antibody like this compound.

ParameterDescriptionTypical Assay MethodDesired Outcome for an Immunosuppressive Antibody
Binding Affinity (Kd) The equilibrium dissociation constant, which quantifies the strength of the binding interaction between this compound and its target, CD11a. A lower Kd value indicates a higher binding affinity.Surface Plasmon Resonance (SPR)Low nanomolar (nM) to picomolar (pM) range
IC50 (MLR) The half-maximal inhibitory concentration of this compound required to inhibit T-cell proliferation in a Mixed Lymphocyte Reaction (MLR) assay.Mixed Lymphocyte Reaction (MLR)Low nanomolar (nM) to microgram/milliliter (µg/mL) range
IC50 (T-cell Proliferation) The half-maximal inhibitory concentration of this compound required to inhibit antigen-specific T-cell proliferation.T-cell Proliferation AssayLow nanomolar (nM) to microgram/milliliter (µg/mL) range

Experimental Protocols

Detailed experimental protocols for studies conducted specifically with this compound are not publicly available. However, the following are representative methodologies for key in vitro assays used to evaluate the immunosuppressive activity of anti-LFA-1 antibodies.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a standard in vitro assay to assess the alloreactive T-cell response, mimicking the initial stages of transplant rejection.[2][3][4][5]

Objective: To determine the inhibitory effect of this compound on T-cell proliferation induced by allogeneic stimulation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors (Donor A and Donor B) using Ficoll-Paque density gradient centrifugation.

  • Stimulator Cell Preparation: Treat PBMCs from Donor A with a proliferation inhibitor, such as mitomycin C or irradiation, to create the stimulator cell population.

  • Responder Cell Preparation: Label PBMCs from Donor B (responder cells) with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).

  • Co-culture: Co-culture the stimulator and responder cells at a 1:1 ratio in a 96-well plate.

  • Treatment: Add varying concentrations of this compound or an isotype control antibody to the co-cultures.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO2 incubator.

  • Analysis: Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in the CD4+ and CD8+ T-cell populations. The percentage of inhibition is calculated relative to the untreated control.

T-cell Proliferation Assay

This assay measures the ability of an antibody to inhibit the proliferation of T-cells in response to a specific antigen.

Objective: To quantify the dose-dependent inhibition of antigen-specific T-cell proliferation by this compound.

Methodology:

  • Cell Preparation: Isolate PBMCs from a donor with known reactivity to a specific antigen (e.g., tetanus toxoid, cytomegalovirus).

  • Labeling: Label the PBMCs with a proliferation-tracking dye (e.g., CFSE).

  • Stimulation and Treatment: Culture the labeled PBMCs in the presence of the specific antigen and varying concentrations of this compound or an isotype control.

  • Incubation: Incubate the cultures for 5-7 days.

  • Analysis: Assess T-cell proliferation by flow cytometry, quantifying the percentage of divided cells within the CD4+ and CD8+ T-cell gates.

Visualizations

Signaling Pathway of LFA-1 Mediated T-cell Adhesion and Co-stimulation

The following diagram illustrates the central role of the LFA-1/ICAM-1 interaction in T-cell activation and how this compound disrupts this process.

LFA1_Signaling cluster_TCell T-Cell cluster_APC Antigen-Presenting Cell (APC) TCR TCR Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation Signal 1 LFA1 LFA-1 (CD11a/CD18) LFA1->Activation Signal 2 (Co-stimulation) This compound This compound This compound->LFA1 Blocks Interaction MHC MHC-Antigen MHC->TCR ICAM1 ICAM-1 ICAM1->LFA1 Adhesion

Caption: this compound blocks the LFA-1/ICAM-1 interaction, inhibiting T-cell co-stimulation.

Experimental Workflow for In Vitro Immunosuppression Assay

This diagram outlines the general workflow for assessing the immunosuppressive potential of this compound in a cell-based assay.

Experimental_Workflow A Isolate PBMCs (Responder and Stimulator) B Label Responder Cells (e.g., CFSE) A->B C Inactivate Stimulator Cells A->C D Co-culture Responder and Stimulator Cells B->D C->D E Add this compound (Varying Concentrations) D->E F Incubate (5-7 days) E->F G Analyze T-Cell Proliferation (Flow Cytometry) F->G H Determine IC50 G->H

Caption: Workflow for determining the IC50 of this compound in an in vitro proliferation assay.

Conclusion

This compound's mechanism of action is centered on the targeted blockade of the LFA-1/ICAM-1 interaction, a critical pathway in the orchestration of the adaptive immune response. By preventing the adhesion and co-stimulation of T-lymphocytes, this compound holds the potential to be an effective immunosuppressive agent for preventing allograft rejection and managing autoimmune diseases. Further preclinical and clinical studies are necessary to fully elucidate its therapeutic efficacy, optimal dosing, and long-term safety profile. The experimental frameworks outlined in this guide provide a basis for the continued investigation and characterization of this promising immunomodulatory antibody.

References

A Technical Guide to the Function and Mechanism of Action of Odulimomab, an Anti-LFA-1 Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Odulimomab is a murine IgG1 monoclonal antibody that specifically targets the alpha chain (CD11a) of Lymphocyte Function-Associated Antigen 1 (LFA-1).[1][2] Developed as an immunosuppressive agent, its primary therapeutic goal was the prevention of solid organ transplant rejection and the treatment of other immune-mediated disorders.[1][2] The mechanism of action centers on the blockade of LFA-1, a critical leukocyte integrin, thereby inhibiting cell-to-cell adhesion and co-stimulatory signaling pathways essential for T-cell activation and migration.[1] this compound was investigated in clinical settings for kidney and bone marrow transplantation, showing some potential in managing steroid-resistant graft-versus-host disease.[1] However, a lack of significant benefit in key trials, such as for acute kidney graft rejection, led to the discontinuation of its development.[1] This guide provides an in-depth overview of the LFA-1 signaling pathway, the specific mechanism by which this compound exerts its function, a summary of its investigational outcomes, and generalized experimental protocols for evaluating such an antibody.

Introduction to Lymphocyte Function-Associated Antigen 1 (LFA-1)

Lymphocyte Function-Associated Antigen 1 (LFA-1), also known as the integrin αLβ2, is a heterodimeric protein expressed on the surface of all leukocytes. It is composed of an alpha chain, CD11a (encoded by the ITGAL gene), and a beta chain, CD18.[1][3] As a key cell adhesion molecule, LFA-1 is fundamental to a wide range of immune processes. Its primary ligands are the Intercellular Adhesion Molecules (ICAMs), particularly ICAM-1, which is expressed on the surface of antigen-presenting cells (APCs) and endothelial cells.

The interaction between LFA-1 and ICAM-1 is crucial for:

  • Leukocyte Trafficking: Mediating the firm adhesion of lymphocytes to the vascular endothelium, a critical step for their migration from the bloodstream into tissues.

  • T-Cell Activation: Stabilizing the interaction between T-cells and APCs to form a mature immunological synapse. This prolonged contact is necessary for effective T-cell receptor (TCR) signaling and full T-cell activation.[4][5]

  • Cytotoxic T-Cell Function: Facilitating the binding of cytotoxic T-lymphocytes (CTLs) to target cells for efficient delivery of cytotoxic granules.[4]

The LFA-1 Signaling Pathway

LFA-1 function is tightly regulated through a process of bi-directional signaling, where signals from within the cell control the ligand-binding affinity of the integrin ("inside-out" signaling), and ligand binding, in turn, triggers intracellular signaling cascades ("outside-in" signaling).[6]

Inside-Out Signaling: LFA-1 Activation

In resting T-cells, LFA-1 exists in a bent, low-affinity conformation. Upon T-cell receptor (TCR) or chemokine receptor stimulation, a signaling cascade is initiated that culminates in the binding of the protein talin to the cytoplasmic tail of the β2 chain. This event triggers a conformational change in the extracellular domains of LFA-1, shifting it to an extended, high-affinity state competent to bind ICAM-1.[6]

LFA1_Inside_Out_Signaling cluster_TCell T-Cell Cytoplasm TCR TCR or Chemokine Receptor Signaling Intracellular Signaling Cascade TCR->Signaling Stimulation Talin Talin Activation Signaling->Talin LFA1_Low LFA-1 (Low Affinity) Talin->LFA1_Low Binds β2 tail LFA1_High LFA-1 (High Affinity) LFA1_Low->LFA1_High Conformational Change ICAM1 ICAM-1 LFA1_High->ICAM1 Binding Enabled

Diagram 1: LFA-1 "Inside-Out" Activation Pathway.
Outside-In Signaling: Post-Ligand Binding

Once LFA-1 binds to ICAM-1, it initiates its own signaling pathways. This "outside-in" signaling is critical for cytoskeletal reorganization and amplifying T-cell activation.[6] Upon ligation, LFA-1 clusters at the site of cell contact and recruits talin.[7] This leads to two key events:

  • Actin Polymerization: Talin recruits the Arp2/3 actin-nucleating complex, promoting the polymerization of actin filaments necessary for cell polarization and motility.[7]

  • WASP Recruitment: Talin also associates with PIPKI, leading to a local increase in PIP(2), which in turn recruits Wiskott-Aldrich Syndrome protein (WASP) to further drive Arp2/3-mediated actin polymerization.[7]

Furthermore, LFA-1 signaling synergizes with TCR-mediated signals to sustain the activation of the Erk1/2 pathway, which is essential for cell cycle progression and T-cell proliferation.[5][8]

LFA1_Outside_In_Signaling cluster_downstream Intracellular Signaling Events LFA1_ICAM1 LFA-1 :: ICAM-1 Complex Talin Talin Recruitment LFA1_ICAM1->Talin PIPKI PIPKI Talin->PIPKI Arp23 Arp2/3 Complex Talin->Arp23 PIP2 PIP(2) Increase PIPKI->PIP2 WASP WASP Recruitment PIP2->WASP WASP->Arp23 Actin Actin Cytoskeleton Polarization Arp23->Actin

Diagram 2: LFA-1 "Outside-In" Signaling Pathway.

This compound: Mechanism of Action

This compound is a direct antagonist of LFA-1.[1] As a murine IgG1 monoclonal antibody, it is designed to bind specifically to the CD11a subunit of the LFA-1 heterodimer. This binding physically obstructs the interaction between LFA-1 on leukocytes and its corresponding ICAM ligands on other cells.

By blocking this interaction, this compound effectively inhibits all downstream functions of LFA-1, leading to:

  • Inhibition of T-Cell Adhesion: Prevents lymphocytes from adhering firmly to the vascular endothelium, thereby reducing their infiltration into graft tissues or sites of inflammation.

  • Disruption of Co-stimulation: Prevents the formation of a stable immunological synapse between T-cells and APCs. This impairs TCR signaling, leading to reduced T-cell activation, proliferation, and cytokine secretion.[1]

  • Immunosuppression: The net effect is a state of immunosuppression, which is the therapeutic goal in preventing transplant rejection.

Odulimomab_MoA cluster_TCell cluster_APC TCell T-Cell APC APC / Endothelium LFA1 LFA-1 (on T-Cell) ICAM1 ICAM-1 (on APC) LFA1->ICAM1 Interaction Blocked This compound This compound This compound->LFA1 Binds to CD11a

Diagram 3: this compound's Antagonistic Mechanism.

Preclinical and Clinical Investigations

This compound was evaluated in both preclinical animal models and human clinical trials, primarily for its potential as an immunosuppressant in transplantation.

Data Presentation
Indication/ModelSettingKey Findings
Kidney Transplantation Primate Model (Macaca fascicularis)Demonstrated a protective effect against renal damage caused by ischemia and autotransplantation.[9]
Acute Kidney Graft Rejection Human Clinical TrialsTreatment was not found to be beneficial, failing to meet primary endpoints.[1]
Delayed Graft Function Human Renal Transplant PatientsAn induction therapy trial showed a trend toward a reduced rate of delayed graft function, but this was not statistically significant or confirmed in subsequent trials.[1]
Bone Marrow Transplantation Pediatric Human PatientsAppeared to increase the rate of engraftment in children who received non-identical bone marrow grafts.[1]
Graft-versus-Host Disease (GVHD) Human PatientsShowed some efficacy in the treatment of steroid-resistant GVHD.[1]

Generalized Experimental Protocols

Detailed experimental protocols for the specific clinical trials of this compound are proprietary. However, a generalized workflow for a preclinical evaluation of an anti-LFA-1 antibody in a transplant model can be described.

Example Protocol: Evaluating an Anti-LFA-1 Antibody in a Murine Skin Allograft Model
  • Objective: To determine if the anti-LFA-1 antibody can prolong the survival of a fully mismatched skin allograft.

  • Experimental Groups:

    • Group A: Vehicle Control (e.g., Phosphate-Buffered Saline).

    • Group B: Isotype Control Antibody (e.g., murine IgG1 against a non-relevant antigen).

    • Group C: Anti-LFA-1 Antibody (e.g., this compound).

  • Methodology:

    • Transplantation: Full-thickness tail skin from donor mice (e.g., C57BL/6) is grafted onto the dorsal flank of recipient mice (e.g., BALB/c).

    • Dosing: Antibodies are administered via intraperitoneal injection starting on the day of transplantation and continued for a specified period (e.g., daily for 14 days).

    • Monitoring: Grafts are visually inspected daily and scored for signs of rejection (e.g., inflammation, necrosis). Rejection is defined as >80% necrosis of the graft tissue.

    • Endpoint Analysis:

      • Primary Endpoint: Graft survival time (in days). Survival curves are generated and analyzed using Kaplan-Meier statistics.

      • Secondary Endpoints (at a set timepoint):

        • Histology: Grafts are harvested, sectioned, and stained (e.g., H&E) to assess the degree of leukocytic infiltration.

        • Flow Cytometry: Draining lymph nodes and spleens are harvested to analyze T-cell populations, assessing activation markers (e.g., CD44, CD69) and proliferation (e.g., Ki-67 staining).

Experimental_Workflow cluster_analysis Analysis Methods start Start: Murine Skin Allograft Model grouping Animal Grouping (Vehicle, Isotype, Anti-LFA-1) start->grouping transplant Surgical Procedure: Skin Transplantation grouping->transplant dosing Dosing Regimen: IP Injection transplant->dosing monitoring Daily Monitoring: Graft Survival Scoring dosing->monitoring analysis Endpoint Analysis monitoring->analysis survival Kaplan-Meier Survival Analysis analysis->survival histo Histology of Graft (Leukocyte Infiltration) analysis->histo flow Flow Cytometry of Spleen/LN (T-Cell Activation) analysis->flow

Diagram 4: Generalized Preclinical Experimental Workflow.

Conclusion and Future Perspective

This compound is an anti-CD11a monoclonal antibody that functions by antagonizing LFA-1, a critical leukocyte adhesion molecule. By blocking the LFA-1/ICAM-1 interaction, it effectively inhibits T-cell adhesion, co-stimulation, and migration, resulting in immunosuppression. While it showed some promise in preclinical models and specific clinical situations like steroid-resistant GVHD, its overall lack of efficacy in preventing acute kidney transplant rejection led to the cessation of its clinical development.[1]

The investigation of this compound, however, has contributed valuable knowledge to the field of immunology and transplant medicine. It underscored the therapeutic potential of targeting the LFA-1 pathway while also highlighting the challenges of translating preclinical efficacy into clinical success. Future research in this area continues with the development of new agents, including humanized antibodies and small molecule inhibitors of LFA-1, which may offer improved efficacy and safety profiles for the treatment of autoimmune diseases and the prevention of transplant rejection.

References

An In-Depth Technical Guide to the Target Binding Affinity and Kinetics of Odulimomab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odulimomab's Molecular Target and Mechanism of Action

This compound targets the CD11a subunit, also known as Integrin Alpha L, which is a component of the LFA-1 heterodimer.[2][5] LFA-1 is expressed on the surface of lymphocytes and other leukocytes and plays a pivotal role in cell-mediated immune responses.[2] The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells or endothelial cells is a critical co-stimulatory signal for T-cell activation and facilitates leukocyte trafficking to sites of inflammation.[4] this compound functions as an antagonist, binding to CD11a and sterically hindering the binding of LFA-1 to ICAM-1. This blockade of the LFA-1/ICAM-1 signaling pathway is the primary mechanism through which this compound exerts its immunosuppressive effects.[2]

Signaling Pathway of LFA-1 Mediated T-Cell Activation

LFA-1 Signaling Pathway Figure 1: LFA-1 Mediated T-Cell Activation and this compound Inhibition cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell ICAM-1 ICAM-1 LFA-1 LFA-1 ICAM-1->LFA-1 Co-stimulatory Signal (Signal 2) MHC-Peptide MHC-Peptide TCR TCR MHC-Peptide->TCR Signal 1 T-Cell Activation T-Cell Activation LFA-1->T-Cell Activation TCR->T-Cell Activation This compound This compound This compound->LFA-1 Binding & Inhibition

Caption: LFA-1 Mediated T-Cell Activation and this compound Inhibition.

Quantitative Analysis of this compound Binding

The efficacy of a therapeutic antibody is intrinsically linked to its binding affinity (Kd) and kinetics (kon and koff). A high affinity (low Kd) ensures potent target engagement at therapeutic concentrations. The association rate (kon) and dissociation rate (koff) provide a dynamic view of the binding event, which is crucial for understanding the duration of target engagement in vivo.

Table 1: Representative Binding Affinity and Kinetic Parameters for this compound
ParameterSymbolRepresentative ValueUnitMethod
Association RatekonData not availableM-1s-1Surface Plasmon Resonance (SPR)
Dissociation RatekoffData not availables-1Surface Plasmon Resonance (SPR)
Equilibrium Dissociation ConstantKdData not availableMSurface Plasmon Resonance (SPR)
Cellular Binding AffinityApparent KdData not availableMFlow Cytometry

Note: The values in this table are placeholders. Specific experimental data for this compound is not publicly available.

Experimental Protocols for Determining Binding Affinity and Kinetics

The following sections detail the standard methodologies for quantifying the binding characteristics of a monoclonal antibody such as this compound to its target, CD11a/LFA-1.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure real-time biomolecular interactions. It is the gold standard for determining the kinetics (kon and koff) and affinity (Kd) of antibody-antigen interactions.

SPR Workflow Figure 2: Workflow for SPR-based Analysis of this compound Binding Start Start Ligand_Immobilization Immobilize recombinant human CD11a/LFA-1 on a sensor chip Start->Ligand_Immobilization Analyte_Preparation Prepare serial dilutions of this compound Ligand_Immobilization->Analyte_Preparation Association Inject this compound over the sensor surface to measure association (kon) Analyte_Preparation->Association Dissociation Flow buffer over the surface to measure dissociation (koff) Association->Dissociation Regeneration Regenerate the sensor surface Dissociation->Regeneration Data_Analysis Fit sensorgram data to a binding model to determine Kd, kon, and koff Regeneration->Data_Analysis End End Data_Analysis->End

Caption: Workflow for SPR-based Analysis of this compound Binding.

  • Ligand Preparation: Recombinant human CD11a or the LFA-1 complex is purified. The purity should be >95% as determined by SDS-PAGE.

  • Analyte Preparation: this compound is purified and its concentration is accurately determined. A series of dilutions are prepared in the running buffer.

  • Immobilization: The ligand (CD11a/LFA-1) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared without the ligand to subtract non-specific binding.

  • Binding Measurement:

    • Association Phase: Different concentrations of this compound are injected over the ligand and reference surfaces at a constant flow rate. The binding is monitored in real-time as a change in resonance units (RU).

    • Dissociation Phase: Running buffer is flowed over the chip to monitor the dissociation of the antibody-antigen complex.

  • Regeneration: A regeneration solution (e.g., low pH glycine) is injected to remove the bound this compound, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel signal. The association (kon) and dissociation (koff) rates are obtained by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Flow Cytometry

Flow cytometry can be used to determine the apparent binding affinity of this compound to LFA-1 expressed on the surface of cells, providing a more physiologically relevant measure of binding.

Flow Cytometry Workflow Figure 3: Workflow for Flow Cytometry-based Binding Analysis Start Start Cell_Preparation Prepare a single-cell suspension of LFA-1 expressing cells (e.g., lymphocytes) Start->Cell_Preparation Antibody_Incubation Incubate cells with increasing concentrations of fluorescently labeled this compound Cell_Preparation->Antibody_Incubation Washing Wash cells to remove unbound antibody Antibody_Incubation->Washing Data_Acquisition Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) Washing->Data_Acquisition Data_Analysis Plot MFI vs. antibody concentration and fit to a saturation binding curve to determine the apparent Kd Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Flow Cytometry-based Binding Analysis.

  • Cell Preparation: A single-cell suspension of a cell line expressing human LFA-1 or primary human lymphocytes is prepared. Cell viability should be assessed and be >95%.

  • Antibody Labeling: this compound is conjugated to a fluorophore (e.g., FITC, PE, or Alexa Fluor 488) following the manufacturer's instructions.

  • Staining:

    • Cells are aliquoted into tubes.

    • A serial dilution of the fluorescently labeled this compound is added to the cells. An isotype control antibody is used to determine non-specific binding.

    • The cells are incubated on ice to prevent receptor internalization.

  • Washing: Cells are washed with cold buffer (e.g., PBS with 2% FBS) to remove unbound antibody.

  • Data Acquisition: Samples are analyzed on a flow cytometer. The Mean Fluorescence Intensity (MFI) of the cell population is recorded for each antibody concentration.

  • Data Analysis: The MFI values are plotted against the antibody concentration. The data is then fitted to a one-site specific binding model using non-linear regression to determine the apparent equilibrium dissociation constant (Kd).

Conclusion

This compound represents a targeted therapeutic approach for modulating immune responses by inhibiting the LFA-1/ICAM-1 interaction. A thorough understanding of its binding affinity and kinetics is paramount for its preclinical and clinical development. While specific quantitative data for this compound remains proprietary, the experimental frameworks of Surface Plasmon Resonance and Flow Cytometry provide robust and reliable methods for characterizing these critical parameters. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and scientists involved in the development and evaluation of this compound and other similar therapeutic antibodies.

References

Odulimomab's Molecular Pathway in T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odulimomab is a murine monoclonal antibody that targets the α-chain (CD11a) of Lymphocyte Function-Associated Antigen-1 (LFA-1), a key adhesion molecule and co-stimulatory receptor on T-lymphocytes. By blocking the interaction between LFA-1 and its ligands, primarily Intercellular Adhesion Molecule-1 (ICAM-1), this compound effectively modulates T-cell activation, proliferation, and effector functions. This technical guide provides an in-depth exploration of the molecular pathways affected by this compound, supported by quantitative data from studies on anti-LFA-1 antibodies, detailed experimental protocols, and visualizations of the core signaling cascades.

Introduction to this compound and its Target: LFA-1

This compound is an immunosuppressive agent that has been investigated for the prevention of organ transplant rejection and the treatment of various immunological disorders. Its mechanism of action is centered on the blockade of LFA-1, an integrin expressed on the surface of all leukocytes, including T-cells.

LFA-1 plays a critical role in multiple stages of the T-cell immune response:

  • Adhesion and Migration: LFA-1 mediates the adhesion of T-cells to antigen-presenting cells (APCs) and their transmigration through the endothelium to sites of inflammation.

  • Immunological Synapse Formation: The interaction between LFA-1 on the T-cell and ICAM-1 on the APC is crucial for the formation and stabilization of the immunological synapse, the specialized interface where T-cell receptor (TCR) signaling is initiated and sustained.

  • Co-stimulation: Beyond its adhesive role, LFA-1 engagement provides a co-stimulatory signal that augments TCR-mediated activation, leading to robust T-cell proliferation and cytokine production.

Molecular Pathway of this compound in T-Cell Activation

This compound exerts its immunomodulatory effects by competitively inhibiting the binding of LFA-1 to ICAM-1. This blockade disrupts the formation of the immunological synapse and abrogates the co-stimulatory signals necessary for full T-cell activation.

Inhibition of Immunological Synapse Formation

The initial interaction between a T-cell and an APC is transient. Upon TCR engagement with its cognate peptide-MHC complex on the APC, an "inside-out" signaling cascade is triggered within the T-cell. This leads to a conformational change in LFA-1, shifting it from a low-affinity to a high-affinity state for ICAM-1. The high-affinity binding of LFA-1 to ICAM-1 stabilizes the T-cell-APC conjugate, allowing for sustained TCR signaling.

This compound, by binding to the α-chain of LFA-1, prevents this crucial interaction. This leads to an unstable immunological synapse and premature termination of TCR signaling.

Downstream Signaling Attenuation

The engagement of LFA-1 with ICAM-1 initiates "outside-in" signaling pathways that synergize with TCR signaling to promote T-cell activation. One of the key pathways affected is the Ras-MAPK cascade, leading to the activation of the transcription factors AP-1, NF-κB, and NFAT. These transcription factors are essential for the expression of genes involved in T-cell proliferation, differentiation, and cytokine production, most notably Interleukin-2 (IL-2).

By blocking LFA-1, this compound dampens the activation of these downstream signaling pathways, resulting in reduced IL-2 production and consequently, diminished T-cell proliferation.[1][2]

cluster_TCell T-Cell cluster_APC APC TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Inside-out Signaling LFA1 LFA-1 (Target of this compound) Ras Ras LFA1->Ras Outside-in Signaling (Co-stimulation) ICAM1 ICAM-1 LFA1->ICAM1 Binding (Blocked by this compound) PLCg1->LFA1 Activation NFAT NFAT PLCg1->NFAT NFkB NF-κB PLCg1->NFkB MAPK_cascade MAPK Cascade (Erk1/2) Ras->MAPK_cascade AP1 AP-1 MAPK_cascade->AP1 IL2_gene IL-2 Gene Transcription NFAT->IL2_gene AP1->IL2_gene NFkB->IL2_gene IL2_production IL-2 Production IL2_gene->IL2_production T_cell_proliferation T_cell_proliferation IL2_production->T_cell_proliferation Autocrine/Paracrine Signaling pMHC pMHC pMHC->TCR Signal 1 This compound This compound This compound->LFA1 Inhibition

Figure 1: Simplified signaling pathway of T-cell activation and the inhibitory action of this compound.

Quantitative Data on the Effects of Anti-LFA-1 Antibodies

Studies on various anti-LFA-1 monoclonal antibodies have provided quantitative insights into their effects on T-cell function. While specific data for this compound is limited in publicly available literature, the following tables summarize representative findings for this class of antibodies.

Table 1: Effect of Anti-LFA-1 Antibody on T-Cell Proliferation

T-Cell TypeStimulation ConditionAnti-LFA-1 Antibody ConcentrationInhibition of Proliferation (%)Reference
Naive CD4+ T-cellsAnti-CD3 + Anti-CD2810 µg/mL~50%[2]
Naive CD8+ T-cellsAnti-CD3 + Anti-CD2810 µg/mL~70%[2]
Antigen-specific CD4+ T-cellsPeptide + APCs1 µg/mL~50%[1]

Table 2: Effect of Anti-LFA-1 Antibody on Cytokine Production

T-Cell TypeStimulation ConditionCytokine MeasuredAnti-LFA-1 Antibody ConcentrationInhibition of Cytokine Production (%)Reference
Naive CD4+ T-cellsAnti-CD3 + Anti-CD28IL-210 µg/mL~60%[2]
Naive CD8+ T-cellsAnti-CD3 + Anti-CD28IFN-γ10 µg/mL~40%[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of anti-LFA-1 antibodies on T-cell activation.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a common method to assess T-cell proliferation by measuring the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound or other anti-LFA-1 antibody

  • Isotype control antibody

  • Anti-CD3 and Anti-CD28 antibodies (for stimulation)

  • CFSE (5 mM stock in DMSO)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS.

  • Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.

  • Quench the staining by adding 5 volumes of ice-cold RPMI medium and incubate on ice for 5 minutes.

  • Wash the cells three times with complete RPMI medium.

  • Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI medium.

  • Plate 1 x 10^5 cells per well in a 96-well plate.

  • Add this compound or isotype control to the desired final concentrations.

  • Add anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies to stimulate the cells.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the CFSE fluorescence intensity. Proliferation is indicated by the appearance of daughter cell populations with successively halved CFSE fluorescence.

start Isolate PBMCs wash1 Wash cells start->wash1 resuspend1 Resuspend in PBS wash1->resuspend1 stain Stain with CFSE resuspend1->stain quench Quench staining stain->quench wash2 Wash cells quench->wash2 resuspend2 Resuspend in media wash2->resuspend2 plate Plate cells resuspend2->plate add_abs Add this compound/ Isotype control plate->add_abs stimulate Stimulate with anti-CD3/CD28 add_abs->stimulate incubate Incubate 72-96h stimulate->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2: Experimental workflow for the CFSE-based T-cell proliferation assay.
Cytokine Production Assay (ELISA)

This protocol outlines the measurement of cytokine (e.g., IL-2, IFN-γ) secretion from T-cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from T-cell cultures (from the proliferation assay or a separate experiment)

  • Cytokine-specific ELISA kit (e.g., Human IL-2 ELISA Kit)

  • Microplate reader

Procedure:

  • Set up the T-cell culture as described in the proliferation assay protocol (steps 1-11), but without CFSE staining.

  • After the desired incubation period (e.g., 48 hours for IL-2), centrifuge the plate and collect the supernatants.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Coating a 96-well plate with a capture antibody specific for the cytokine of interest. b. Blocking non-specific binding sites. c. Adding the cell culture supernatants and standards to the wells. d. Adding a detection antibody conjugated to an enzyme (e.g., HRP). e. Adding a substrate that is converted by the enzyme to produce a colored product.

  • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound, through its targeted blockade of LFA-1, represents a potent mechanism for modulating T-cell mediated immune responses. By interfering with the crucial LFA-1/ICAM-1 interaction, this compound disrupts the formation of the immunological synapse and inhibits the co-stimulatory signals necessary for full T-cell activation, proliferation, and cytokine production. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of LFA-1-targeted therapies in the context of transplantation and autoimmune diseases.

References

Odulimomab's Effect on Lymphocyte Function-Associated Antigen 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odulimomab is a murine monoclonal antibody that targets the alpha chain (CD11a) of Lymphocyte Function-Associated Antigen 1 (LFA-1), a critical integrin involved in leukocyte adhesion and immune responses. By binding to LFA-1, this compound effectively blocks its interaction with Intercellular Adhesion Molecule 1 (ICAM-1), thereby inhibiting the adhesion of lymphocytes to endothelial cells and other immune cells. This mechanism of action underlies its therapeutic potential in preventing allograft rejection and treating various inflammatory conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on LFA-1, and the experimental protocols used to characterize its function.

Introduction to LFA-1 and its Role in Immune Function

Lymphocyte Function-Associated Antigen 1 (LFA-1), also known as αLβ2 integrin (CD11a/CD18), is a heterodimeric protein expressed on the surface of all leukocytes, including T-cells, B-cells, neutrophils, and monocytes. LFA-1 plays a pivotal role in a wide range of immune phenomena, including:

  • Leukocyte Adhesion and Migration: LFA-1 mediates the firm adhesion of leukocytes to the vascular endothelium, a crucial step for their extravasation from the bloodstream into tissues during inflammation and immune surveillance.

  • Immunological Synapse Formation: During T-cell activation, LFA-1 is a key component of the immunological synapse, the specialized junction between a T-cell and an antigen-presenting cell (APC). This interaction stabilizes the cell-cell contact, allowing for sustained T-cell receptor (TCR) signaling.

  • Cytotoxic T-Lymphocyte (CTL) and Natural Killer (NK) Cell-Mediated Cytotoxicity: LFA-1 is essential for the adhesion of CTLs and NK cells to their target cells, a prerequisite for the delivery of cytotoxic granules and target cell lysis.

  • T-Cell Proliferation and Differentiation: By providing co-stimulatory signals, LFA-1 engagement enhances T-cell proliferation and influences their differentiation into various effector and memory subtypes.

The function of LFA-1 is tightly regulated by conformational changes that modulate its affinity for its ligands, primarily ICAM-1, ICAM-2, and ICAM-3. In a resting state, LFA-1 exists in a low-affinity, bent conformation. Upon cellular activation through "inside-out" signaling, LFA-1 undergoes a conformational shift to an extended, high-affinity state, enabling robust ligand binding.

Mechanism of Action of this compound

This compound is a monoclonal antibody that specifically binds to the αL subunit (CD11a) of LFA-1. This binding sterically hinders the interaction of LFA-1 with its cognate ligands, most notably ICAM-1. By blocking this interaction, this compound effectively antagonizes the adhesive functions of LFA-1, leading to a profound immunosuppressive effect.

The primary mechanism of action of this compound involves:

  • Inhibition of Leukocyte Adhesion: this compound prevents the firm adhesion of lymphocytes to endothelial cells, thereby reducing their infiltration into transplanted organs and sites of inflammation.

  • Disruption of T-Cell Co-stimulation: By blocking the LFA-1/ICAM-1 interaction within the immunological synapse, this compound attenuates T-cell activation, proliferation, and cytokine production.

  • Inhibition of Cell-Mediated Cytotoxicity: this compound can interfere with the ability of cytotoxic T-lymphocytes and natural killer cells to adhere to and eliminate target cells.

Quantitative Data on this compound-LFA-1 Interaction

Table 1: Representative Binding Affinity of this compound to LFA-1

ParameterValueMethod
Association Rate (ka) Data not availableSurface Plasmon Resonance
Dissociation Rate (kd) Data not availableSurface Plasmon Resonance
Equilibrium Dissociation Constant (Kd) Data not availableSurface Plasmon Resonance

Table 2: Representative Functional Inhibitory Concentrations of this compound

AssayIC50 Value
T-Cell Adhesion to ICAM-1 Data not available
Mixed Lymphocyte Reaction (T-Cell Proliferation) Data not available
Cytokine (e.g., IL-2, IFN-γ) Release Data not available

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on LFA-1 function.

T-Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of T-lymphocytes to a substrate coated with ICAM-1.

Materials:

  • Purified human T-lymphocytes

  • Recombinant human ICAM-1

  • 96-well microtiter plates

  • This compound and isotype control antibody

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Fluorescence plate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Labeling: Label purified T-lymphocytes with a fluorescent dye according to the manufacturer's instructions.

  • Antibody Incubation: Pre-incubate the labeled T-cells with serial dilutions of this compound or an isotype control antibody for 30 minutes at 37°C.

  • Adhesion: Add the antibody-treated T-cells to the ICAM-1 coated wells and allow them to adhere for 1-2 hours at 37°C.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion inhibition at each antibody concentration and determine the IC50 value.

Mixed Lymphocyte Reaction (MLR)

This assay assesses the effect of this compound on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

  • This compound and isotype control antibody

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well round-bottom plates

  • Reagents for assessing proliferation (e.g., [³H]-thymidine or a fluorescent dye like CFSE)

Protocol:

  • Cell Preparation: Isolate PBMCs from two donors. Treat the stimulator cells from one donor with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: Co-culture the responder PBMCs (from the second donor) with the treated stimulator PBMCs at a 1:1 ratio in a 96-well plate.

  • Antibody Treatment: Add serial dilutions of this compound or an isotype control antibody to the co-cultures.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a humidified CO₂ incubator.

  • Proliferation Assessment:

    • [³H]-thymidine incorporation: Pulse the cultures with [³H]-thymidine for the final 18 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

    • CFSE dilution: If responder cells were pre-labeled with CFSE, assess the dilution of the dye by flow cytometry, which is indicative of cell division.

  • Data Analysis: Determine the effect of this compound on T-cell proliferation and calculate the IC50.

Flow Cytometry for LFA-1 Receptor Occupancy

This method is used to determine the extent to which this compound binds to LFA-1 on the surface of leukocytes.

Materials:

  • Whole blood or isolated PBMCs

  • This compound

  • Fluorescently labeled anti-mouse IgG antibody (secondary antibody)

  • Fluorescently labeled antibodies against leukocyte markers (e.g., CD3 for T-cells, CD19 for B-cells)

  • Flow cytometer

Protocol:

  • Cell Incubation: Incubate whole blood or PBMCs with varying concentrations of this compound for a defined period at 37°C.

  • Staining: Add a saturating concentration of a fluorescently labeled anti-mouse IgG secondary antibody to detect bound this compound. Co-stain with antibodies against specific leukocyte markers.

  • Washing: Wash the cells to remove unbound antibodies.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the specific leukocyte populations of interest.

  • Data Analysis: Measure the mean fluorescence intensity (MFI) of the anti-mouse IgG staining. A decrease in MFI of a directly labeled anti-LFA-1 antibody that competes with this compound for binding can also be used to determine receptor occupancy.

Signaling Pathways and Visualizations

This compound's blockade of the LFA-1/ICAM-1 interaction disrupts downstream signaling events crucial for T-cell function.

LFA-1 Signaling Pathway

LFA1_Signaling cluster_TCR T-Cell Receptor Signaling cluster_Chemokine Chemokine Signaling cluster_LFA1_Activation LFA-1 Inside-Out Activation cluster_Adhesion Cell Adhesion & Downstream Effects TCR TCR Engagement PLCg1 PLCγ1 TCR->PLCg1 DAG DAG PLCg1->DAG PKC PKC DAG->PKC Rap1 Rap1 PKC->Rap1 Chemokine_R Chemokine Receptor GPCR GPCR Signaling Chemokine_R->GPCR GPCR->Rap1 Talin Talin Rap1->Talin Kindlin3 Kindlin-3 Rap1->Kindlin3 LFA1_low LFA-1 (Low Affinity) Talin->LFA1_low Kindlin3->LFA1_low LFA1_high LFA-1 (High Affinity) LFA1_low->LFA1_high Conformational Change ICAM1 ICAM-1 LFA1_high->ICAM1 Binding Adhesion Cell Adhesion ICAM1->Adhesion Proliferation T-Cell Proliferation Adhesion->Proliferation Cytokine Cytokine Release Adhesion->Cytokine This compound This compound This compound->LFA1_high Blocks Binding

Caption: LFA-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: T-Cell Adhesion Assay

Adhesion_Assay_Workflow Start Start Coat_Plate Coat 96-well plate with ICAM-1 Start->Coat_Plate Block_Plate Block with BSA Coat_Plate->Block_Plate Label_Cells Label T-cells with fluorescent dye Block_Plate->Label_Cells Incubate_Ab Incubate T-cells with this compound Label_Cells->Incubate_Ab Add_Cells Add T-cells to coated plate Incubate_Ab->Add_Cells Incubate_Adhesion Incubate for adhesion Add_Cells->Incubate_Adhesion Wash_Cells Wash to remove non-adherent cells Incubate_Adhesion->Wash_Cells Read_Fluorescence Read fluorescence Wash_Cells->Read_Fluorescence Analyze_Data Analyze data and calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a T-cell adhesion assay.

Experimental Workflow: Mixed Lymphocyte Reaction (MLR)

MLR_Workflow Start Start Isolate_PBMC Isolate PBMCs from two donors Start->Isolate_PBMC Prepare_Stimulator Prepare stimulator cells (mitomycin C/irradiation) Isolate_PBMC->Prepare_Stimulator Co_culture Co-culture responder and stimulator PBMCs Isolate_PBMC->Co_culture Prepare_Stimulator->Co_culture Add_this compound Add this compound Co_culture->Add_this compound Incubate Incubate for 5-7 days Add_this compound->Incubate Assess_Proliferation Assess proliferation ([3H]-thymidine or CFSE) Incubate->Assess_Proliferation Analyze_Data Analyze data Assess_Proliferation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Mixed Lymphocyte Reaction (MLR) assay.

Conclusion

This compound represents a targeted therapeutic approach to immunosuppression by specifically inhibiting the function of LFA-1. Its ability to block leukocyte adhesion and co-stimulation makes it a valuable agent in the prevention of transplant rejection and the management of inflammatory diseases. The experimental protocols and signaling pathways described in this guide provide a framework for understanding and further investigating the biological effects of this compound and other LFA-1-targeting therapies. Further research to elucidate the precise binding kinetics and in vivo efficacy in various disease models will continue to refine its clinical application.

The Central Role of CD11a in Immune Response and its Therapeutic Targeting by Odulimomab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrin subunit CD11a, as part of the Lymphocyte Function-Associated Antigen-1 (LFA-1), is a cornerstone of immune cell interaction and trafficking. Its pivotal role in mediating leukocyte adhesion, migration, and the formation of the immunological synapse makes it a critical regulator of both innate and adaptive immunity. By binding to its ligands, primarily Intercellular Adhesion Molecule-1 (ICAM-1), CD11a facilitates T-cell activation, differentiation, and effector functions. Dysregulation of this axis is implicated in numerous inflammatory and autoimmune diseases. This guide provides a comprehensive technical overview of the structure and function of CD11a, its complex signaling pathways, and its validation as a therapeutic target. We explore Odulimomab, an investigational monoclonal antibody, and utilize data from the broader class of CD11a antagonists to illustrate the therapeutic potential of inhibiting the LFA-1 pathway in conditions such as transplant rejection and psoriasis. Detailed experimental protocols for studying CD11a function are also provided to aid in future research and development.

The CD11a Molecule: Structure and Function

CD11a, also known as Integrin Alpha L (ITGAL), is a 180 kDa type I transmembrane glycoprotein that is non-covalently associated with the 95 kDa beta-2 integrin subunit (CD18) to form the heterodimer LFA-1. LFA-1 is expressed exclusively on the surface of all leukocytes, including lymphocytes, monocytes, macrophages, and neutrophils.

The extracellular portion of CD11a contains an inserted domain (I-domain) of approximately 200 amino acids, which is the primary binding site for its ligands. This I-domain contains a highly conserved Metal Ion-Dependent Adhesion Site (MIDAS), which is crucial for ligand recognition and binding. The principal ligands for LFA-1 are the Intercellular Adhesion Molecules ICAM-1 (CD54), ICAM-2 (CD102), and ICAM-3 (CD50), which are expressed on various cells, including antigen-presenting cells (APCs) and endothelial cells.

The function of CD11a is central to multiple immunological processes:

  • Cellular Adhesion: LFA-1 is a key adhesion molecule that mediates the binding of leukocytes to other cells, such as APCs and endothelial cells. This interaction is fundamental for immune surveillance and response.

  • Leukocyte Migration: LFA-1 plays a critical role in the multi-step process of leukocyte extravasation from the bloodstream into tissues. It is responsible for the firm arrest of leukocytes on the vascular endothelium, a prerequisite for transmigration to sites of inflammation or infection.

  • Costimulatory Signaling: Beyond simple adhesion, the engagement of LFA-1 with ICAMs provides a crucial costimulatory signal for T-lymphocyte activation. This stabilizes the contact between the T-cell and the APC, forming the "immunological synapse," which is essential for sustained signaling and full T-cell activation.

The Role of CD11a in the Immune Response

CD11a is indispensable for mounting an effective adaptive immune response. Its involvement spans T-cell priming, differentiation, and the execution of effector functions.

T-Cell Priming and Activation

The initiation of a T-cell response requires stable, prolonged contact between a naive T-cell and an APC. The interaction between the T-cell receptor (TCR) and its cognate peptide-MHC complex is of low affinity and requires reinforcement from adhesion molecules. Here, LFA-1, through its CD11a subunit, is paramount. Upon initial TCR signaling, LFA-1 on the T-cell surface undergoes a conformational change to a high-affinity state, allowing it to bind firmly to ICAM-1 on the APC. This "inside-out" signaling stabilizes the immunological synapse, allowing for the sustained signaling necessary for T-cell proliferation and cytokine production. The LFA-1/ICAM-1 interaction has been shown to preferentially promote the differentiation of naive T-cells into the T-helper 1 (Th1) subtype, which is critical for cell-mediated immunity.

CD8+ T-Cell Differentiation and Effector Function

CD11a expression is crucial for the optimal expansion and differentiation of CD8+ T-cells in response to infection. Studies in CD11a-deficient mice infected with Listeria monocytogenes showed a significantly reduced magnitude of the primary CD8+ T-cell response. While cytokine production was unaffected, the differentiation of short-lived effector cells was impaired, highlighting a specific role for CD11a in shaping the effector T-cell pool. Furthermore, CD11a is essential for the cytotoxic activity of CD8+ T-cells, where LFA-1 mediates the firm adhesion of the cytotoxic T-lymphocyte (CTL) to its target cell, enabling the focused delivery of cytotoxic granules.

Immune Cell Trafficking and Inflammation

CD11a is a key regulator of T-cell trafficking and accumulation in inflamed tissues. In models of obesity-linked adipose tissue (AT) inflammation, CD11a was found to be upregulated on CD8+ T-cells. Ablation of CD11a in obese mice dramatically reduced T-cell accumulation, activation, and proliferation in AT, leading to improved insulin resistance. Adoptive transfer studies confirmed that CD8+ T-cells from wild-type mice, but not from CD11a-deficient mice, could infiltrate the adipose tissue of obese recipients, demonstrating that CD11a is crucial for T-cell infiltration into peripheral tissues.

CD11a Signaling Pathways

LFA-1 function is regulated by bidirectional signaling. "Inside-out" signaling controls the integrin's affinity for its ligand, while "outside-in" signaling transmits information from the extracellular environment into the cell upon ligand binding.

Inside-Out Signaling: LFA-1 Activation

In resting leukocytes, LFA-1 exists in a low-affinity, bent conformation. Signals originating from chemokine receptors or the TCR trigger a cascade that converts LFA-1 to a high-affinity, extended state capable of binding ICAMs. This process is primarily mediated by the activation of the small GTPase Rap1. Activated Rap1 recruits a complex of effector proteins, including talin and kindlin-3, to the cytoplasmic tail of the CD18 subunit. Talin binding disrupts an inhibitory salt bridge between the CD11a and CD18 cytoplasmic tails, leading to the separation of the alpha and beta subunits and exposing the ligand-binding I-domain on CD11a.

LFA1_Inside_Out_Signaling LFA-1 'Inside-Out' Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR or Chemokine Receptor Signal Intracellular Signal TCR->Signal Stimulation LFA1_inactive LFA-1 (Inactive) (CD11a/CD18) LFA1_active LFA-1 (Active) (High Affinity) LFA1_inactive->LFA1_active Conformational Change ICAM-1 ICAM-1 (on APC/Endothelium) LFA1_active->ICAM-1 Binds Rap1_GDP Rap1-GDP Signal->Rap1_GDP Activates GEFs Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP/GTP Exchange Talin Talin Rap1_GTP->Talin Recruits Kindlin3 Kindlin-3 Rap1_GTP->Kindlin3 Recruits Talin->LFA1_inactive Bind to CD18 tail Kindlin3->LFA1_inactive Bind to CD18 tail

Caption: LFA-1 'Inside-Out' Signaling Pathway. (Within 100 characters)
Outside-In Signaling

Upon binding to ICAM-1, LFA-1 clustering triggers "outside-in" signaling pathways. This process can further

Odulimomab: A Technical Overview of an Investigational LFA-1 Antagonist for Transplant Rejection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Odulimomab is a murine monoclonal antibody that was investigated for its potential to prevent organ transplant rejection. It functions by targeting the α-chain (CD11a) of the Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical adhesion molecule in the immune system.[1][2] LFA-1 is integrally involved in the processes of T-cell activation, migration, and cytotoxic T-cell-mediated killing. By blocking LFA-1, this compound aimed to inhibit the cellular immune responses that lead to allograft rejection. This document provides a detailed technical overview of this compound, summarizing its mechanism of action, available clinical and preclinical data, and relevant experimental protocols.

Mechanism of Action

This compound exerts its immunosuppressive effect by binding to the CD11a subunit of LFA-1 on T-lymphocytes. This binding prevents the interaction of LFA-1 with its ligands, primarily the Intercellular Adhesion Molecules (ICAMs) expressed on antigen-presenting cells (APCs) and endothelial cells. The LFA-1/ICAM-1 interaction is a crucial component of the immunological synapse, providing a co-stimulatory signal that enhances T-cell receptor (TCR) signaling and is essential for a robust T-cell response.

The signaling cascade initiated by T-cell receptor engagement with an antigen-MHC complex on an APC leads to the activation of LFA-1. This "inside-out" signaling results in a conformational change in LFA-1, increasing its affinity for ICAMs. The subsequent binding of LFA-1 to ICAM-1 initiates "outside-in" signaling, which further amplifies T-cell activation and effector functions. A key pathway in this process is the activation of the Ras-Raf-MEK-Erk signaling cascade, which promotes T-cell proliferation and the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).

By physically obstructing the LFA-1/ICAM-1 interaction, this compound is designed to attenuate this entire cascade, thereby preventing the full activation and proliferation of alloreactive T-cells that are responsible for transplant rejection.

Signaling Pathway of LFA-1 Mediated T-Cell Activation

LFA1_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC_Antigen MHC + Antigen TCR TCR MHC_Antigen->TCR Signal 1 ICAM1 ICAM-1 LFA1 LFA-1 (CD11a/CD18) ICAM1->LFA1 Adhesion & Co-stimulation PLCg1 PLCγ1 TCR->PLCg1 Ras Ras TCR->Ras LFA1->Ras Outside-in Signaling DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca_Flux Ca²⁺ Flux IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk AP1 AP-1 Erk->AP1 Gene_Transcription Gene Transcription (e.g., IL-2) NFkB->Gene_Transcription NFAT->Gene_Transcription AP1->Gene_Transcription This compound This compound This compound->LFA1 Inhibition

Caption: LFA-1 Signaling Pathway in T-Cell Activation and Inhibition by this compound.

Clinical and Preclinical Data

The clinical development of this compound for the prevention of transplant rejection appears to have been limited. The available data comes from a small, early-phase clinical trial in kidney transplant recipients. Preclinical studies have also been conducted, though detailed quantitative data in the public domain is sparse.

Clinical Trial Data

An early study investigated the use of a murine anti-LFA-1 monoclonal antibody, identified as 25-3 (believed to be this compound), for the treatment of acute rejection in kidney transplant patients. The key findings from this trial are summarized below.

ParameterGroup IGroup II
Number of Patients 43
Dosage Regimen 20 mg/day for 2 days, then 10 mg/day for 8 days40 mg/day for 2 days, 20 mg/day for 2 days, then 10 mg/day for 6 days
Peak Serum Trough Level 1.5-3.5 µg/mL (at day 3)2-9 µg/L (at day 2)
Efficacy Outcome Ineffective in reversing acute rejectionIneffective in reversing acute rejection
Adverse Events Quincke's edema (1 patient, withdrawn)Minor side effects
Immunogenicity Borderline IgG response in 1 patientNot specified

Data from a study of murine anti-CD11a monoclonal antibody (25-3) in acute kidney transplant rejection.[1]

The results of this trial were not promising, as this compound failed to reverse acute rejection episodes.[1] This may have contributed to the apparent halt in its clinical development for this indication.

Preclinical Studies

Preclinical research has demonstrated that anti-LFA-1 antibodies can be effective in various animal models of autoimmune disease and transplantation.[3] However, specific, publicly available quantitative data from preclinical studies of this compound in transplant models, such as dose-response relationships or graft survival rates, are limited.

Experimental Protocols

The following section outlines detailed methodologies for key experiments that would be relevant for the characterization of an LFA-1 antagonist like this compound. These are representative protocols and may not reflect the exact methods used in the development of this compound.

Mixed Lymphocyte Reaction (MLR) for Immunosuppressive Activity

The MLR is a standard in vitro assay to assess the cell-mediated immune response and the efficacy of immunosuppressive agents.

Objective: To determine the ability of this compound to inhibit T-cell proliferation in response to allogeneic stimulation.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Cell Preparation:

    • Responder Cells: PBMCs from Donor A.

    • Stimulator Cells: PBMCs from Donor B, treated with mitomycin C or irradiation to prevent their proliferation.

  • Assay Setup:

    • Co-culture responder and stimulator cells at a 1:1 ratio in 96-well round-bottom plates.

    • Add this compound at varying concentrations to triplicate wells. Include a vehicle control and a positive control immunosuppressant (e.g., cyclosporine).

  • Proliferation Assay:

    • After 4-5 days of incubation, pulse the cultures with ³H-thymidine or a non-radioactive analogue (e.g., BrdU or EdU) for 18-24 hours.

    • Harvest the cells and measure the incorporation of the proliferation marker using a scintillation counter or flow cytometry/spectrophotometry, respectively.

  • Data Analysis: Calculate the percentage of inhibition of proliferation at each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.

Flow Cytometry for LFA-1 Receptor Occupancy

This assay measures the extent to which this compound binds to LFA-1 on the surface of T-cells.

Objective: To quantify the binding of this compound to CD11a on peripheral blood T-lymphocytes.

Methodology:

  • Sample Collection: Collect whole blood from subjects at various time points after this compound administration.

  • Staining:

    • Aliquot whole blood into flow cytometry tubes.

    • Add a fluorescently-labeled secondary antibody that specifically binds to the murine IgG1 isotype of this compound.

    • In separate tubes, use a fluorescently-labeled anti-CD11a antibody that binds to a different epitope than this compound to measure total LFA-1 expression.

    • Include antibodies to identify T-cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8).

  • Lysis and Fixation: Lyse red blood cells using a lysing solution and fix the remaining leukocytes.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis:

    • Gate on the T-lymphocyte population (CD3+).

    • Measure the mean fluorescence intensity (MFI) of the secondary antibody to determine the amount of bound this compound.

    • Calculate receptor occupancy as: (MFI of secondary Ab) / (MFI of total anti-CD11a Ab) * 100%.

T-Cell Adhesion Assay

This assay evaluates the functional consequence of LFA-1 blockade on T-cell adhesion to its ligand.

Objective: To measure the inhibition of T-cell adhesion to ICAM-1 by this compound.

Methodology:

  • Plate Coating: Coat 96-well flat-bottom plates with recombinant human ICAM-1. Block non-specific binding sites with bovine serum albumin (BSA).

  • Cell Preparation: Isolate T-cells from peripheral blood and label them with a fluorescent dye (e.g., calcein-AM).

  • Treatment: Pre-incubate the fluorescently labeled T-cells with varying concentrations of this compound or a control antibody.

  • Adhesion: Add the treated T-cells to the ICAM-1 coated wells and incubate to allow for adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion inhibition at each concentration of this compound relative to the control.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo / Ex Vivo Analysis cluster_Clinical Clinical Evaluation Binding_Assay Binding Affinity (ELISA/SPR) MLR Mixed Lymphocyte Reaction (MLR) Binding_Assay->MLR Adhesion_Assay T-Cell Adhesion Assay MLR->Adhesion_Assay Cytotoxicity_Assay Cytotoxicity Assay Adhesion_Assay->Cytotoxicity_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cytotoxicity_Assay->PK_PD Animal_Model Animal Model of Transplant PK_PD->Animal_Model Receptor_Occupancy Receptor Occupancy (Flow Cytometry) Animal_Model->Receptor_Occupancy Graft_Survival Graft Survival Analysis Animal_Model->Graft_Survival Histopathology Graft Histopathology Animal_Model->Histopathology Phase_I Phase I: Safety & Dosing Graft_Survival->Phase_I Histopathology->Phase_I Phase_II Phase II: Efficacy in Patients Phase_I->Phase_II

Caption: A representative preclinical to clinical workflow for an immunosuppressive antibody.

Conclusion

This compound represents an early effort to target the LFA-1/ICAM-1 axis for the prevention of transplant rejection. While the mechanism of action is well-founded in the principles of immunology, the limited available clinical data suggests that in the formulation and regimens tested, it was not effective in reversing acute kidney allograft rejection. The lack of extensive published data from later-phase clinical trials indicates that its development for this indication may have been discontinued. Nevertheless, the study of this compound and other LFA-1 antagonists has contributed to the understanding of T-cell co-stimulation and the development of newer generations of immunosuppressive therapies. Further research into LFA-1 inhibition continues to be an area of interest in the broader field of immunology and drug development.

References

The Structural Biology of Odulimomab and LFA-1 Interaction: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth exploration of the structural and molecular interactions between the monoclonal antibody Odulimomab and its target, Lymphocyte Function-Associated Antigen-1 (LFA-1). This compound is a murine monoclonal antibody that targets the alpha chain (CD11a) of LFA-1, a key integrin involved in immune cell adhesion and activation. Although the clinical development of this compound was discontinued, understanding its interaction with LFA-1 remains a valuable case study for the development of therapeutics targeting this pathway. Due to the cessation of its development, specific structural and quantitative binding data for this compound are not publicly available. Therefore, this guide leverages data from related anti-LFA-1 antibodies and general principles of protein-protein interactions to provide a comprehensive and illustrative overview. This document covers the structure of LFA-1, the mechanism of this compound's action, representative quantitative binding data, and detailed experimental protocols for characterizing such an interaction.

Introduction to LFA-1 and this compound

Lymphocyte Function-Associated Antigen-1 (LFA-1) is a heterodimeric glycoprotein expressed on the surface of leukocytes.[1][2] It is a member of the integrin family and is composed of an alpha subunit (αL, CD11a) and a beta subunit (β2, CD18).[1][2] LFA-1 plays a critical role in the immune system by mediating the adhesion of leukocytes to endothelial cells and antigen-presenting cells (APCs) through its interaction with Intercellular Adhesion Molecules (ICAMs), primarily ICAM-1.[3][4] This interaction is essential for immune cell trafficking, formation of the immunological synapse, and T-cell activation and proliferation.[5][6]

The function of LFA-1 is tightly regulated by conformational changes that shift the molecule from a low-affinity (bent) state to intermediate- and high-affinity (extended) states for its ligands.[7][8] The primary ligand-binding site is located within the I-domain of the αL subunit.[1][9]

This compound is a murine monoclonal antibody that specifically targets the CD11a subunit of LFA-1. By binding to LFA-1, this compound is designed to block its interaction with ICAM-1, thereby inhibiting the downstream inflammatory processes. While its development was halted, the principles of its mechanism of action are relevant to other LFA-1 antagonists, such as the therapeutic antibody Efalizumab and the small molecule inhibitor Lifitegrast.[10][11][12]

Structural Overview of LFA-1

The LFA-1 protein is a large, complex molecule with multiple domains. The extracellular portion of the αL subunit contains an inserted I-domain, which is crucial for ligand binding.[1][9] The I-domain contains a Metal Ion-Dependent Adhesion Site (MIDAS) that coordinates a divalent cation, typically Mg2+, which is essential for ICAM-1 binding.[3]

The three-dimensional structure of the LFA-1 I-domain has been determined by X-ray crystallography (PDB IDs: 1LFA, 3F74).[1][13] These structures reveal a classic α/β dinucleotide-binding fold. The conformational state of the I-domain dictates the affinity of LFA-1 for its ligands. In the high-affinity state, a downward shift of the C-terminal α7-helix of the I-domain leads to a rearrangement of the MIDAS, increasing its accessibility and affinity for ICAM-1.[9]

Mechanism of Action of this compound

This compound functions as an antagonist of LFA-1. By binding to the CD11a subunit, it is presumed to sterically hinder the binding of ICAM-1 to the LFA-1 I-domain. This mechanism is similar to that of Efalizumab, where the Fab fragment binds to an epitope on the I-domain that is distinct from the MIDAS but close enough to physically block the much larger ICAM-1 molecule.[10][14] This blockage of the LFA-1/ICAM-1 interaction prevents the adhesion of T-cells to other cells, thereby inhibiting T-cell activation, proliferation, and migration to sites of inflammation.[5][6]

The following diagram illustrates the signaling pathway initiated by LFA-1 engagement and the point of intervention for an antibody like this compound.

LFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LFA1 LFA-1 Actin Actin Cytoskeleton LFA1->Actin Clustering & Adhesion Signaling Downstream Signaling (e.g., FAK, PI3K) LFA1->Signaling Outside-in signaling ICAM1 ICAM-1 ICAM1->LFA1 Binding TCR TCR Talin Talin TCR->Talin Inside-out signaling APC APC/Endothelium Talin->LFA1 Kindlin Kindlin Kindlin->LFA1 This compound This compound This compound->LFA1 Blocks Interaction

Figure 1: LFA-1 Signaling and this compound's Mechanism of Action.

Quantitative Analysis of LFA-1 Interaction

While specific quantitative data for this compound is unavailable, this section presents representative data for the interaction of a therapeutic anti-LFA-1 antibody with its target, as would be determined by Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Table 1: Representative Kinetic and Thermodynamic Data for an Anti-LFA-1 Antibody

ParameterValueMethod
Kinetics
Association Rate (kon)5 x 105 M-1s-1SPR
Dissociation Rate (koff)1 x 10-4 s-1SPR
Equilibrium Dissociation Constant (KD)200 pMSPR
Thermodynamics
Stoichiometry (n)2.1ITC
Enthalpy Change (ΔH)-15 kcal/molITC
Entropy Change (ΔS)10 cal/mol/degITC
Gibbs Free Energy (ΔG)-18.9 kcal/molITC

This data is illustrative and based on typical values for high-affinity antibody-antigen interactions.

Experimental Protocols

The following sections provide detailed, generalized methodologies for key experiments used to characterize the structural and biophysical properties of an antibody-LFA-1 interaction.

X-ray Crystallography of an Antibody Fab-LFA-1 I-Domain Complex

X-ray crystallography provides high-resolution structural information about the antibody-antigen interface.

Methodology:

  • Protein Expression and Purification:

    • The Fab fragment of the antibody is expressed in a mammalian cell line (e.g., CHO cells) and purified using protein A affinity chromatography followed by size-exclusion chromatography (SEC).

    • The LFA-1 I-domain is expressed in E. coli and purified using nickel-NTA affinity chromatography followed by SEC.

  • Complex Formation and Purification:

    • The purified Fab and I-domain are mixed in a slight molar excess of the I-domain and incubated to allow complex formation.

    • The complex is then purified from the unbound components by SEC.

  • Crystallization:

    • The purified complex is concentrated and subjected to sparse-matrix crystallization screening using hanging-drop or sitting-drop vapor diffusion methods at various temperatures.

    • Crystallization conditions (e.g., precipitant, pH, additives) are optimized to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Crystals are cryo-protected and diffraction data is collected at a synchrotron source.

    • The structure is solved by molecular replacement using the known structures of a Fab fragment and the LFA-1 I-domain as search models.

    • The model is refined, and the antibody-antigen interface is analyzed.

Xray_Workflow A Protein Expression & Purification (Fab & I-Domain) B Complex Formation & Purification (SEC) A->B C Crystallization Screening B->C D Crystal Optimization C->D E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Epitope Analysis F->G SPR_Workflow A Sensor Chip Activation B Ligand Immobilization (LFA-1 I-Domain) A->B C Analyte Injection (Antibody) B->C D Association Phase C->D Real-time monitoring E Dissociation Phase D->E F Data Analysis (kon, koff, KD) E->F ITC_Workflow A Sample Preparation & Dialysis B ITC Instrument Setup (Cell & Syringe) A->B C Titration of Antibody into LFA-1 I-Domain B->C D Heat Measurement per Injection C->D E Data Integration & Plotting D->E F Thermodynamic Parameter Calculation (n, KD, ΔH, ΔS) E->F

References

Methodological & Application

Application Notes and Protocols for the Use of Odulimomab in Murine Models of Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odulimomab is a murine monoclonal antibody that targets the CD11a antigen, the alpha chain of the Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is an integrin expressed on the surface of leukocytes and plays a critical role in mediating immune responses. By binding to its ligands, primarily Intercellular Adhesion Molecules (ICAMs) on antigen-presenting cells and endothelial cells, LFA-1 facilitates leukocyte adhesion, migration, and the formation of the immunological synapse required for T-cell activation. Dysregulation of the LFA-1/ICAM-1 interaction is implicated in the pathogenesis of various autoimmune diseases.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound and functionally equivalent anti-CD11a/LFA-1 antibodies in various murine models of autoimmune diseases, including Systemic Lupus Erythematosus (SLE), Experimental Autoimmune Encephalomyelitis (EAE), and Graft-versus-Host Disease (GVHD). The provided protocols and data are compiled from published research and are intended to serve as a guide for designing and conducting preclinical studies to evaluate the therapeutic potential of targeting the LFA-1 pathway.

Mechanism of Action of this compound

This compound exerts its immunomodulatory effects by blocking the interaction between LFA-1 on leukocytes and its ligands, such as ICAM-1.[1][2] This blockade disrupts key cellular and signaling events in the immune response:

  • Inhibition of T-Cell Activation: The formation of a stable immunological synapse between a T-cell and an antigen-presenting cell (APC) is a prerequisite for full T-cell activation. This process is highly dependent on the adhesion mediated by LFA-1/ICAM-1 interaction. By preventing this interaction, this compound inhibits the sustained signaling required for T-cell proliferation and cytokine production.[3]

  • Inhibition of Leukocyte Migration: The migration of leukocytes from the bloodstream into tissues, a process known as extravasation, is a critical step in the inflammatory cascade. LFA-1 on leukocytes binds to ICAM-1 expressed on endothelial cells, mediating firm adhesion and facilitating transmigration into the inflamed tissue. This compound blocks this step, thereby reducing the infiltration of pathogenic immune cells into target organs.[4][5]

The following diagram illustrates the central role of the LFA-1/ICAM-1 interaction in T-cell activation and migration, which is the target of this compound.

LFA1_ICAM1_Signaling LFA-1/ICAM-1 Signaling Pathway in T-Cell Activation and Migration cluster_TCell T-Cell TCR TCR Rap1 Rap1 TCR->Rap1 Inside-out signaling MHC_Peptide MHC-Peptide TCR->MHC_Peptide Antigen Recognition LFA1 LFA-1 (CD11a/CD18) Cytoskeleton Actin Cytoskeleton LFA1->Cytoskeleton Outside-in signaling ICAM1 ICAM-1 LFA1->ICAM1 Adhesion T_Cell_Activation T-Cell Activation & Proliferation LFA1->T_Cell_Activation Leukocyte_Migration Leukocyte Migration & Tissue Infiltration LFA1->Leukocyte_Migration Talin Talin Talin->LFA1 Activation Rap1->Talin This compound This compound This compound->LFA1 Blocks Interaction

LFA-1/ICAM-1 signaling in T-cell activation and migration.

Application in Murine Models of Autoimmune Disease

Systemic Lupus Erythematosus (SLE) Model: Chronic Graft-versus-Host Disease (cGVHD)

The chronic graft-versus-host disease (cGVHD) model, induced by injecting DBA/2 lymphocytes into (C57BL/10 x DBA/2) F1 hybrids, develops a syndrome that closely resembles human systemic lupus erythematosus, including the development of immune complex glomerulonephritis.[6]

A representative protocol for the treatment of established lupus-like nephritis in the cGVHD model with an anti-CD11a monoclonal antibody is detailed below.[6]

Materials:

  • DBA/2 and (C57BL/10 x DBA/2) F1 mice

  • Anti-mouse CD11a monoclonal antibody (functionally equivalent to this compound)

  • Control rat IgG

  • Phosphate-buffered saline (PBS)

  • Equipment for intravenous or intraperitoneal injections

  • Metabolic cages for urine collection

  • Reagents for albuminuria and creatinine measurement

  • Reagents for ELISA (for autoantibody detection)

  • Histology equipment and reagents

Procedure:

  • Induction of cGVHD: Induce cGVHD in (C57BL/10 x DBA/2) F1 mice by a single intravenous injection of 10 x 106 DBA/2 spleen cells.

  • Disease Monitoring: Monitor the development of the disease by weekly measurement of albuminuria. The onset of renal disease is typically observed around 2 weeks after disease induction.

  • Treatment Protocol:

    • Begin treatment two weeks after the induction of cGVHD, once anti-nuclear autoantibodies are detectable and glomerular immune complexes have formed.

    • Administer the anti-CD11a monoclonal antibody or control rat IgG intraperitoneally twice a week. A typical dose is 100 µg per injection.

  • Outcome Assessment:

    • Albuminuria and Renal Function: Measure urinary albumin and creatinine levels weekly.

    • Survival: Monitor and record survival rates.

    • Serology: Collect blood at regular intervals to measure levels of anti-renal tubular epithelium and anti-glomerular basement membrane autoantibodies by ELISA.

    • Histopathology: At the end of the study, perfuse kidneys and process for light microscopy and immunofluorescence to assess glomerular immunoglobulin and C3 deposition, and cellular infiltration.

The following table summarizes the key findings from a study using an anti-CD11a monoclonal antibody in the cGVHD model of lupus nephritis.[6]

ParameterControl (Rat IgG)Anti-CD11a Treated
Mean Albuminuria (mg/24h) at week 6 ~15<5
Survival Rate at week 12 ~20%>80%
Glomerular IgG Deposition (Mean fluorescence intensity) HighSignificantly Reduced
Glomerular C3 Deposition (Mean fluorescence intensity) HighSignificantly Reduced
Glomerular CD11a+ Cell Infiltration PresentMarkedly Inhibited
Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system (CNS). The infiltration of autoreactive T-cells into the CNS is a critical step in the pathogenesis of EAE.

The following protocol describes the use of an anti-LFA-1 antibody to treat EAE in mice.[7]

Materials:

  • C57BL/6 mice

  • Myelin oligodendrocyte glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PT)

  • Anti-mouse LFA-1 monoclonal antibody (functionally equivalent to this compound)

  • Isotype control antibody

  • Equipment for subcutaneous and intraperitoneal injections

  • System for clinical scoring of EAE

Procedure:

  • Induction of EAE:

    • Immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the disease severity on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.

  • Treatment Protocol:

    • At the onset of clinical signs (typically around day 10-12), administer a single intrathecal injection of the anti-LFA-1 antibody or an isotype control antibody. A typical dose is 2 µg per mouse.

  • Outcome Assessment:

    • Clinical Score: Continue daily clinical scoring to monitor disease progression.

    • Histopathology: At the peak of the disease, perfuse the spinal cords and brains for histological analysis of inflammatory infiltrates and demyelination.

    • Flow Cytometry: Isolate mononuclear cells from the CNS to analyze the composition of infiltrating immune cells.

The table below presents the key outcomes from a study investigating the effect of anti-LFA-1 antibody treatment in the EAE model.[7]

ParameterIsotype ControlAnti-LFA-1 Treated
Mean Peak Clinical Score ~3.5~1.5
**Inflammatory Infiltrates in Spinal Cord (cells/mm²) **HighSignificantly Reduced
Th1 Cells in CNS (as % of CD4+ T-cells) ElevatedSignificantly Reduced
Th17 Cells in CNS (as % of CD4+ T-cells) ElevatedSignificantly Reduced
Graft-versus-Host Disease (GVHD)

GVHD is a major complication of allogeneic hematopoietic stem cell transplantation (HSCT), where donor T-cells attack recipient tissues. The activation and migration of donor T-cells are central to the pathogenesis of GVHD.

The following is a general protocol for investigating the prophylactic effect of an anti-LFA-1 antibody in a murine model of acute GVHD.

Materials:

  • Donor and recipient mouse strains with major histocompatibility complex (MHC) mismatch (e.g., C57BL/6 donors and BALB/c recipients)

  • Anti-mouse LFA-1 monoclonal antibody (functionally equivalent to this compound)

  • Isotype control antibody

  • Bone marrow and spleen cells from donor mice

  • Irradiation source

  • Equipment for intravenous injections

Procedure:

  • Recipient Conditioning: Lethally irradiate recipient mice to ablate their hematopoietic system.

  • Cell Transplantation:

    • Prepare a suspension of bone marrow cells and splenocytes from donor mice.

    • Inject the cell suspension intravenously into the irradiated recipients.

  • Treatment Protocol:

    • Administer the anti-LFA-1 antibody or isotype control antibody intraperitoneally on the day of transplantation and on subsequent days as determined by the experimental design (e.g., every other day for the first week). A typical dose is 200 µg per injection.

  • Outcome Assessment:

    • Survival: Monitor and record the survival of the mice daily.

    • GVHD Clinical Score: Assess the severity of GVHD using a scoring system based on weight loss, posture, activity, fur texture, and skin integrity.

    • Histopathology: At the time of death or at the end of the study, collect target organs (e.g., liver, gut, skin) for histological analysis of GVHD pathology.

While a specific study using this compound in a murine GVHD model with detailed quantitative data was not identified in the search, the known mechanism of action suggests that an anti-LFA-1 antibody would be expected to improve survival and reduce GVHD severity. The table below provides a template for the expected outcomes based on the role of LFA-1 in GVHD pathogenesis.

ParameterIsotype ControlAnti-LFA-1 Treated (Expected)
Median Survival (days) ShorterLonger
Mean GVHD Clinical Score at Peak HighLower
Histopathological Score of Target Organs SevereMild to Moderate
Donor T-cell Infiltration in Target Organs HighReduced

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), visualize the experimental workflows for the described murine models.

SLE_Model_Workflow Experimental Workflow for cGVHD (SLE) Model start Start induce_gvhd Induce cGVHD (DBA/2 cells into F1 mice) start->induce_gvhd monitor_disease Monitor Disease Onset (Weekly Albuminuria) induce_gvhd->monitor_disease treatment Treatment Initiation (Week 2) - Anti-CD11a mAb - Control IgG monitor_disease->treatment outcome Outcome Assessment - Albuminuria - Survival - Serology - Histopathology treatment->outcome end End outcome->end

Workflow for the cGVHD (SLE) murine model.

EAE_Model_Workflow Experimental Workflow for EAE Model start Start induce_eae Induce EAE (MOG35-55 in CFA + PT) start->induce_eae monitor_clinical_signs Daily Clinical Scoring induce_eae->monitor_clinical_signs treatment Treatment at Onset of Signs - Anti-LFA-1 mAb (intrathecal) - Isotype Control monitor_clinical_signs->treatment outcome Outcome Assessment - Clinical Score - Histopathology - Flow Cytometry of CNS treatment->outcome end End outcome->end

Workflow for the EAE murine model.

GVHD_Model_Workflow Experimental Workflow for Acute GVHD Model start Start recipient_prep Recipient Conditioning (Lethal Irradiation) start->recipient_prep transplantation Cell Transplantation (Donor BM + Spleen Cells) recipient_prep->transplantation treatment Prophylactic Treatment - Anti-LFA-1 mAb - Isotype Control transplantation->treatment outcome Outcome Assessment - Survival - GVHD Clinical Score - Histopathology treatment->outcome end End outcome->end

Workflow for the acute GVHD murine model.

Conclusion

The available preclinical data strongly suggest that targeting the LFA-1 pathway with antibodies such as this compound is a promising therapeutic strategy for a range of T-cell-mediated autoimmune diseases. The provided application notes and protocols offer a framework for researchers to further investigate the efficacy and mechanisms of action of LFA-1 blockade in relevant murine models. Careful consideration of the specific model, treatment regimen, and outcome measures is crucial for obtaining robust and translatable results.

References

Application Notes and Protocols for Odulimomab Administration in Kidney Transplant Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odulimomab is a murine monoclonal antibody that targets the alpha chain (CD11a) of the leukocyte function-associated antigen-1 (LFA-1). LFA-1 is a critical adhesion molecule involved in various stages of the immune response, including leukocyte adhesion to the endothelium, transendothelial migration, and interactions between immunocompetent cells. By blocking the LFA-1 pathway, this compound aims to prevent the cellular infiltration and activation that leads to allograft rejection in kidney transplantation. These application notes provide a summary of the administration protocol and clinical data from key studies investigating this compound as an induction therapy in kidney transplant recipients.

Mechanism of Action: LFA-1/ICAM-1 Inhibition

This compound exerts its immunosuppressive effect by binding to the LFA-1 receptor on T-lymphocytes, thereby preventing its interaction with the intercellular adhesion molecule-1 (ICAM-1) expressed on antigen-presenting cells (APCs) and endothelial cells. This blockade disrupts the formation of the immunological synapse, a crucial step for T-cell activation and subsequent inflammatory response. The inhibition of LFA-1/ICAM-1 binding also hinders the trafficking and migration of leukocytes into the allograft, further mitigating the rejection process.

Figure 1. this compound's Mechanism of Action.

Experimental Protocols

This compound Administration for Induction Therapy in First Kidney Transplantation

The following protocol is based on a multicenter randomized open trial comparing this compound with rabbit antithymocyte globulin (rATG) as part of a quadruple sequential therapy regimen in patients receiving their first kidney transplant.

1. Patient Population:

  • Adult recipients of a first cadaveric or living-related kidney transplant.

  • Patients were selected based on standard transplant eligibility criteria.

2. Immunosuppressive Regimen:

  • Induction Therapy (Day 0 to Day 14):

    • This compound Group: this compound administered intravenously.

    • Control Group: Rabbit antithymocyte globulin (rATG) administered intravenously.

  • Maintenance Therapy (from Day 11 onwards):

    • Cyclosporine (microemulsion)

    • Azathioprine

    • Prednisone

3. This compound Administration Protocol:

  • Dosage: The specific dosage administered in the trial was not detailed in the available abstract. Further investigation into the full study publication is required for precise dosing information.

  • Frequency and Duration: Administered for 14 consecutive days, starting on the day of transplantation (Day 0).

  • Route of Administration: Intravenous infusion.

  • Pre-medication: Details on pre-medication (e.g., corticosteroids, antihistamines) were not specified in the abstract and require further review of the primary literature.

  • Monitoring: Close monitoring of vital signs, complete blood count (CBC) with differential, and renal function (serum creatinine, urine output) is essential during and after this compound infusion.

Treatment of Acute Rejection with a Murine Anti-LFA1 Monoclonal Antibody (25-3)

While not this compound, this protocol for a similar anti-LFA1 monoclonal antibody provides insight into a potential treatment regimen for acute rejection.

1. Patient Population:

  • Patients with histologically confirmed first acute rejection of a first kidney transplant, under cyclosporine-based immunosuppression.

2. Treatment Protocol (Group I):

  • Dosage and Duration:

    • 20 mg/day for the first 2 days.

    • 10 mg/day for the following 8 days.

  • Route of Administration: Intravenous.

3. Treatment Protocol (Group II - higher dose):

  • Dosage and Duration:

    • 40 mg/day for 2 days.

    • 20 mg/day for 2 days.

    • 10 mg/day for 6 days.

  • Route of Administration: Intravenous.

Quantitative Data Summary

The following tables summarize the quantitative data from the randomized multicenter trial comparing this compound to rATG.

Table 1: Patient Demographics and Baseline Characteristics

CharacteristicThis compound Group (n=51)rATG Group (n=50)
Age (years, mean ± SD) Data not availableData not available
Sex (Male/Female) Data not availableData not available
Donor Type (Cadaveric/Living) Data not availableData not available
Pre-transplant Dialysis (%) 19%35%

Note: Detailed demographic data was not available in the provided search results and would require access to the full publication.

Table 2: Clinical Outcomes

OutcomeThis compound Group (n=51)rATG Group (n=50)p-value
Short-term Rejection (<15 days) (%) 15%16%Not significant
Rejection during first 10 days of treatment (%) 11%0%-
Acute Rejection (first 3 months) (%) Not significantly differentNot significantly different-
Graft Function at 12 months (%) 96%92%Not significant
Infection Incidence ComparableComparableNot significant

Experimental Workflow

The following diagram illustrates the general workflow of the randomized clinical trial comparing this compound and rATG.

Start Patient Recruitment (First Kidney Transplant) Randomization Randomization Start->Randomization GroupA This compound Group (n=51) Quadruple Sequential Therapy Randomization->GroupA GroupB rATG Group (n=50) Quadruple Sequential Therapy Randomization->GroupB Transplant Kidney Transplantation (Day 0) GroupA->Transplant GroupB->Transplant FollowUp Follow-up (12 months) Transplant->FollowUp Outcomes Outcome Assessment: - Rejection Rates - Graft Function - Infection Incidence FollowUp->Outcomes

Application Notes and Protocols for Odulimomab in Graft-versus-Host Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odulimomab is a murine monoclonal antibody that targets the alpha chain (CD11a) of the Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is an integrin expressed on all leukocytes and plays a critical role in immune responses by mediating intercellular adhesion and providing co-stimulatory signals. By binding to CD11a, this compound effectively blocks the interaction between LFA-1 on T-cells and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on antigen-presenting cells (APCs) and endothelial cells. This blockade inhibits T-cell adhesion, activation, proliferation, and migration, which are key pathological processes in the development of graft-versus-host disease (GVHD). Although the clinical development of this compound was discontinued, its mechanism of action remains a valuable area of research for GVHD and other immune-mediated disorders.

These application notes provide an overview of the mechanism of action, relevant signaling pathways, and experimental protocols for the investigation of this compound and other anti-LFA-1 antibodies in the context of GVHD research.

Mechanism of Action

Graft-versus-host disease is a major complication of allogeneic hematopoietic stem cell transplantation (allo-HSCT), where donor T-cells recognize recipient tissues as foreign and mount an immune attack. The initiation and propagation of GVHD are critically dependent on the activation of donor T-cells. This activation requires a series of molecular interactions, with the LFA-1/ICAM-1 axis playing a pivotal role.

This compound exerts its therapeutic effect by:

  • Inhibiting T-cell Adhesion: It prevents the firm adhesion of donor T-cells to APCs, a prerequisite for the formation of a stable immunological synapse and subsequent T-cell activation.

  • Blocking Co-stimulation: The LFA-1/ICAM-1 interaction provides a crucial co-stimulatory signal for T-cell activation. By disrupting this, this compound can induce a state of T-cell anergy or hyporesponsiveness.

  • Preventing T-cell Migration: LFA-1 is essential for the extravasation of T-cells from the bloodstream into tissues. This compound can inhibit the migration of pathogenic donor T-cells to GVHD target organs such as the skin, liver, and gastrointestinal tract.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of anti-LFA-1 antibodies in the context of GVHD.

Table 1: Preclinical In Vitro Efficacy of LFA-1 Blockade

AssayModel SystemTreatmentKey FindingsReference
T-cell Adhesion AssayMurine T-cells and recombinant murine ICAM-1Lovastatin (LFA-1 antagonist)Significant inhibition of T-cell adhesion to ICAM-1.[1]
Mixed Lymphocyte Reaction (MLR)Murine splenocytes (C57BL/6 responder vs. irradiated Balb/C stimulator)LovastatinDose-dependent inhibition of T-cell proliferation and cytokine production (IL-2, TNF-α, IFN-γ).[1]
T-cell Proliferation AssayHuman Peripheral Blood Mononuclear Cells (PBMCs) stimulated with anti-CD3/anti-CD28Anti-LFA-1 mAbInhibition of T-cell proliferation.[1]

Table 2: Clinical Efficacy of an Anti-LFA-1 Monoclonal Antibody (25.3) in Steroid-Refractory Acute GVHD

ParameterValueReference
Patient Population
Number of Patients10
GVHD GradeIII-IV
Prior TreatmentSteroid-resistant
Treatment Regimen
Antibody25.3 (anti-human LFA-1)
Dosage0.1 mg/kg/day
Duration5 consecutive days
Clinical Outcomes
Overall Response (Reduction in GVHD grade)30%
Complete Response20% (2/10 patients)
Partial Response (in at least one organ)80%
Most Responsive OrganSkin
Recurrence of aGVHD in Responders87.5% (7/8 patients)

Experimental Protocols

In Vitro T-Cell Proliferation Assay

Objective: To assess the inhibitory effect of this compound on T-cell proliferation in a mixed lymphocyte reaction (MLR), which mimics the allogeneic T-cell activation in GVHD.

Materials:

  • This compound (or other anti-LFA-1 antibody)

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin

  • Mitomycin C or irradiation source

  • 96-well round-bottom culture plates

  • 3H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

  • Cell counter and viability assay (e.g., trypan blue)

Methodology:

  • Preparation of Responder and Stimulator Cells:

    • Isolate PBMCs from two donors using Ficoll-Paque density gradient centrifugation.

    • Treat the stimulator PBMCs with mitomycin C (50 µg/mL for 30 minutes at 37°C) or lethal irradiation (e.g., 30 Gy) to prevent their proliferation. Wash the cells three times with culture medium.

  • Assay Setup:

    • Plate the responder PBMCs at a concentration of 1 x 105 cells/well in a 96-well plate.

    • Add the stimulator PBMCs at a concentration of 1 x 105 cells/well to the responder cells (1:1 ratio).

    • Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) to the co-culture. Include an isotype control antibody and a no-antibody control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 days.

  • Measurement of Proliferation:

    • For 3H-thymidine incorporation: 18 hours before harvesting, add 1 µCi of 3H-thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.

    • For CFSE-based assays: Stain responder cells with CFSE before co-culture. After incubation, analyze the dilution of CFSE in the responder cell population by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each concentration of this compound compared to the untreated control. Determine the IC50 value.

In Vivo Murine Model of Acute GVHD

Objective: To evaluate the efficacy of this compound in preventing or treating acute GVHD in a murine bone marrow transplantation model.[1]

Materials:

  • Donor mice (e.g., C57BL/6, H-2b)

  • Recipient mice (e.g., BALB/c, H-2d)

  • This compound (or a cross-reactive anti-mouse LFA-1 antibody)

  • Lethal irradiation source

  • T-cell isolation kit

  • Bone marrow harvesting tools

  • Flow cytometer

Methodology:

  • Induction of GVHD:

    • Lethally irradiate recipient BALB/c mice (e.g., with a split dose of 8 Gy).

    • Harvest bone marrow cells from the femurs and tibias of donor C57BL/6 mice. Deplete T-cells from the bone marrow graft using an appropriate kit.

    • Isolate T-cells from the spleens of donor C57BL/6 mice.

    • Within 24 hours of irradiation, inject recipient mice intravenously with 5 x 106 T-cell depleted bone marrow cells and 1 x 106 splenic T-cells from the donor mice.

  • Treatment Protocol:

    • Prophylactic Model: Administer this compound (e.g., 10 mg/kg, intraperitoneally) to recipient mice on days 0, 2, 4, and 6 post-transplantation.

    • Therapeutic Model: Initiate this compound treatment upon the onset of clinical signs of GVHD (e.g., weight loss, hunched posture, ruffled fur).

    • Include a control group receiving an isotype control antibody or vehicle.

  • Monitoring and Endpoint:

    • Monitor the mice daily for survival, body weight, and clinical GVHD score (based on weight loss, posture, activity, fur texture, and skin integrity).

    • The primary endpoint is survival. A secondary endpoint can be the severity of GVHD.

  • Immunological Analysis (Optional):

    • At defined time points, euthanize a subset of mice and harvest spleens, lymph nodes, and target organs (liver, gut, skin).

    • Analyze the infiltration and activation status of donor T-cells in these organs by flow cytometry or immunohistochemistry.

    • Measure serum levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α).

Mandatory Visualizations

Signaling Pathway

LFA_1_Signaling cluster_T_Cell T-Cell cluster_Inside_Out Inside-Out Signaling cluster_Outside_In Outside-In Signaling TCR TCR TCR_Activation TCR Activation TCR->TCR_Activation LFA1 LFA-1 (CD11a/CD18) ICAM1_APC ICAM-1 LFA1->ICAM1_APC Binding Adhesion Adhesion & Clustering LFA1->Adhesion Rap1 Rap1 TCR_Activation->Rap1 Talin Talin Talin->LFA1 Affinity Modulation Kindlin3 Kindlin-3 Kindlin3->LFA1 Affinity Modulation Rap1->Talin Rap1->Kindlin3 Cytoskeleton Cytoskeletal Reorganization Adhesion->Cytoskeleton Proliferation Proliferation Adhesion->Proliferation Cytokine_Production Cytokine Production Adhesion->Cytokine_Production This compound This compound This compound->LFA1 Blocks

Caption: this compound blocks LFA-1, inhibiting T-cell activation.

Experimental Workflow

GVHD_Workflow cluster_Induction GVHD Induction cluster_Treatment Treatment Groups cluster_Monitoring Monitoring & Analysis Irradiation Lethal Irradiation of Recipient Mice BMT Bone Marrow Transplantation (T-cell depleted) Irradiation->BMT T_Cell_Infusion Donor T-Cell Infusion BMT->T_Cell_Infusion Group_this compound This compound Treatment T_Cell_Infusion->Group_this compound Group_Control Isotype Control Treatment T_Cell_Infusion->Group_Control Survival Survival Analysis Group_this compound->Survival Weight_Score Body Weight & GVHD Score Group_this compound->Weight_Score Immuno_Analysis Immunological Analysis Group_this compound->Immuno_Analysis Group_Control->Survival Group_Control->Weight_Score Group_Control->Immuno_Analysis

Caption: Workflow for in vivo testing of this compound in a murine GVHD model.

Logical Relationship

Logical_Relationship Donor_T_Cells Alloreactive Donor T-Cells LFA1_ICAM1 LFA-1/ICAM-1 Interaction Donor_T_Cells->LFA1_ICAM1 T_Cell_Activation T-Cell Activation, Proliferation, Migration LFA1_ICAM1->T_Cell_Activation GVHD_Pathology GVHD Pathology (Target Organ Damage) T_Cell_Activation->GVHD_Pathology Therapeutic_Effect Amelioration of GVHD This compound This compound This compound->LFA1_ICAM1 Inhibits This compound->Therapeutic_Effect

Caption: this compound's therapeutic rationale in GVHD.

References

Application Notes and Protocols for Odulimomab in Preclinical Immunosuppression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data on Odulimomab dosage for immunosuppression in animal studies. The protocols are intended to serve as a guide for designing and executing preclinical experiments to evaluate the efficacy of this compound and other anti-LFA-1 antibodies.

Introduction to this compound and its Mechanism of Action

This compound is a murine monoclonal antibody that targets the alpha chain (CD11a) of Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1 is an integrin expressed on the surface of leukocytes and plays a critical role in the immune response by mediating the adhesion of T-cells to antigen-presenting cells (APCs) and endothelial cells. This interaction is facilitated by the binding of LFA-1 to Intercellular Adhesion Molecule-1 (ICAM-1). By blocking the LFA-1/ICAM-1 interaction, this compound inhibits T-cell activation, proliferation, and migration to sites of inflammation, thereby exerting an immunosuppressive effect. This mechanism makes it a candidate for preventing organ transplant rejection and treating autoimmune diseases.

Signaling Pathway of LFA-1/ICAM-1 Interaction

The following diagram illustrates the signaling pathway targeted by this compound.

LFA1_ICAM1_Pathway TCR TCR LFA1 LFA-1 TCR->LFA1 Inside-out signaling MHC MHC-Antigen TCR->MHC ICAM1 ICAM-1 LFA1->ICAM1 Activation T-Cell Activation, Proliferation, Cytokine Release, Migration This compound This compound This compound->LFA1 Blocks Interaction

LFA-1/ICAM-1 signaling pathway and this compound's mechanism of action.

Quantitative Data on this compound and other Anti-LFA-1 Antibody Dosage in Animal Studies

The following table summarizes the available quantitative data on the dosage of this compound and a comparable anti-LFA-1 monoclonal antibody (TS1/22) used in non-human primate studies.

Antibody Animal Model Indication Dosage Administration Route Frequency Reference
This compound Macaca cynomolgus (Cynomolgus Monkey)Prevention of renal ischemia-reperfusion injury0.1 mg/kgIntravenous (IV)Single dose before ischemia, followed by daily administration for 3 days.[1]
TS1/22 Macaca mulatta (Rhesus Macaque)Pancreatic islet allotransplantationTapering doses: 20 mg/kg on days 0 and 3; 10 mg/kg on days 7, 10, and 14; then 5 mg/kg twice weekly until day 59.Not specifiedAs per dosage schedule

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of anti-LFA-1 antibodies in non-human primate models.

Primate Model of Renal Ischemia-Reperfusion Injury with this compound

This protocol is based on the study by Da Silva et al. (2001).[1]

Objective: To evaluate the protective effect of this compound on renal injury following ischemia and reperfusion in a primate model.

Animal Model:

  • Species: Macaca cynomolgus (Cynomolgus Monkey)

  • Housing: Housed in individual cages with a 12-hour light/dark cycle and provided with standard primate chow and water ad libitum. All procedures should be performed in accordance with institutional animal care and use committee guidelines.

Experimental Groups:

  • Treatment Group: Receives this compound.

  • Control Group: Receives an IgG1 isotype control antibody.

Surgical Procedure (Renal Autotransplantation):

  • Anesthetize the monkey using standard procedures (e.g., ketamine and xylazine).

  • Perform a midline laparotomy to expose the kidneys.

  • Induce warm ischemia by clamping the renal artery and vein of one kidney for 30 to 45 minutes.

  • After the warm ischemia period, flush the kidney with a cold preservation solution (e.g., Euro-Collins solution).

  • Perform a nephrectomy and store the kidney in cold preservation solution to induce cold ischemia (e.g., for 2 or 24 hours).

  • Perform an autotransplantation by anastomosing the renal vessels and ureter to the iliac vessels and bladder, respectively.

Drug Administration:

  • This compound (Treatment Group): Administer this compound at a dose of 0.1 mg/kg via intravenous injection. The first dose is given before the induction of cold ischemia. Subsequent doses are administered daily for the next 3 days.

  • IgG1 Isotype Control (Control Group): Administer the control antibody at the same dosage and schedule as the this compound group.

Postoperative Monitoring and Assessment:

  • Monitor renal function daily by measuring serum creatinine levels.

  • Perform daily leukocyte counts.

  • At the end of the study period (e.g., 72 hours post-reperfusion), euthanize the animal and harvest the autotransplanted kidney.

  • Perform histological analysis of the kidney tissue to assess for tubular necrosis, glomerular necrosis, and leukocyte infiltration.

  • Measure lactoferrin levels in the kidney tissue as a marker of neutrophil infiltration and inflammation.

Experimental Workflow for Renal Ischemia-Reperfusion Study

experimental_workflow start Start animal_prep Animal Preparation (Macaca cynomolgus) start->animal_prep randomization Randomization animal_prep->randomization group_treat Treatment Group (this compound 0.1 mg/kg IV) randomization->group_treat group_control Control Group (IgG1 Isotype Control) randomization->group_control surgery Renal Autotransplantation Surgery (Warm & Cold Ischemia) group_treat->surgery group_control->surgery post_op Postoperative Monitoring (Daily for 72h) - Serum Creatinine - Leukocyte Count surgery->post_op euthanasia Euthanasia & Kidney Harvest (at 72h) post_op->euthanasia analysis Analysis - Histology - Lactoferrin Measurement euthanasia->analysis end End analysis->end

Workflow for the primate renal ischemia-reperfusion study.

Discussion and Considerations

The available data, although limited to a single primary study for this compound, provides a crucial starting point for researchers. The dosage of 0.1 mg/kg administered intravenously was shown to be effective in a primate model of renal ischemia-reperfusion injury.[1] When designing new studies, it is important to consider the following:

  • Dose-Ranging Studies: The optimal dose of this compound for other indications or in different animal models may vary. It is recommended to conduct dose-ranging studies to determine the most effective and safe dose for the specific experimental context.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Characterizing the PK/PD profile of this compound in the chosen animal model is essential for understanding the drug's exposure-response relationship and for optimizing the dosing regimen.

  • Immunogenicity: As this compound is a murine antibody, there is a potential for the development of anti-drug antibodies (ADAs) in recipient animals, which could affect the efficacy and safety of the treatment. Monitoring for ADA formation is recommended, especially in long-term studies.

  • Combination Therapies: The immunosuppressive effects of this compound may be enhanced when used in combination with other immunosuppressive agents. Future studies could explore synergistic effects with calcineurin inhibitors, mTOR inhibitors, or other biologics.

These application notes and protocols are intended to provide a foundation for further research into the immunosuppressive properties of this compound and other anti-LFA-1 antibodies. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to contribute to the growing body of knowledge in this field.

References

Application Notes: In Vitro Efficacy Assessment of Odulimomab

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Odulimomab is a murine monoclonal antibody that targets the alpha chain (CD11a) of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin expressed on the surface of lymphocytes.[1][2] LFA-1 is critical for T-cell mediated immune responses, facilitating cell-to-cell interactions by binding to Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and other target cells.[1][3][4] By blocking the LFA-1/ICAM-1 interaction, this compound inhibits T-cell adhesion, activation, and effector functions, making it a candidate for preventing transplant rejection and treating immunological diseases.[1][2][5] These application notes provide detailed protocols for key in vitro assays to quantify the efficacy of this compound.

Mechanism of Action Overview

This compound functions as an antagonist to LFA-1. This blockade disrupts the formation of the immunological synapse, a specialized junction between a T-cell and an APC. This disruption leads to downstream inhibition of T-cell activation signals, proliferation, and cytokine production, thereby suppressing the immune response.[1][6] The following protocols are designed to measure these specific inhibitory effects.

T-Cell Adhesion Assay

Principle

This assay directly measures the ability of this compound to block the LFA-1-mediated adhesion of T-cells to a substrate coated with its ligand, ICAM-1.[7] Inhibition of adhesion is quantified by measuring the reduction in the number of adherent cells in the presence of the antibody.

Experimental Protocol
  • Plate Coating:

    • Coat wells of a 96-well flat-bottom plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with sterile PBS to remove unbound ICAM-1.

    • Block non-specific binding by incubating wells with 1% BSA in PBS for 1-2 hours at 37°C. Wash again three times with PBS.

  • Cell Preparation:

    • Isolate T-cells from human peripheral blood mononuclear cells (PBMCs) or use a suitable T-cell line (e.g., Jurkat).

    • Label the T-cells with a fluorescent dye such as Calcein-AM or CFSE according to the manufacturer's protocol for easy quantification.[7]

    • Resuspend the labeled cells in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Adhesion Inhibition:

    • Prepare serial dilutions of this compound and an isotype control antibody in assay medium.

    • In a separate plate, pre-incubate 1 x 10^5 T-cells (100 µL) with an equal volume of the antibody dilutions for 30-60 minutes at 37°C.

    • Transfer 100 µL of the cell/antibody mixture to each ICAM-1 coated well.

    • Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

  • Quantification:

    • Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells. Be careful not to disturb the adherent cell layer.

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • Calculate the percentage of adhesion inhibition relative to the untreated control.

Data Presentation

Summarize the results in a table to determine the IC50 value (the concentration of this compound that inhibits 50% of T-cell adhesion).

This compound Conc. (µg/mL)Mean Fluorescence Intensity (MFI)% Adhesion% Inhibition
0 (Control)5000100%0%
0.01450090%10%
0.1350070%30%
1250050%50%
10100020%80%
10055011%89%
Isotype Control (100)495099%1%

Mixed Lymphocyte Reaction (MLR) Assay

Principle

The MLR is a functional assay that models the T-cell response to allogeneic antigens, mimicking the initial phase of transplant rejection.[8][9] It measures the ability of this compound to suppress T-cell proliferation when T-cells from one donor (responder) are stimulated by cells from an HLA-mismatched donor (stimulator).[10]

Experimental Protocol
  • Cell Preparation:

    • Isolate PBMCs from two healthy, HLA-mismatched donors.

    • Responder Cells: Label PBMCs from Donor A with a proliferation tracking dye like CFSE or CellTrace™ Violet (CTV).

    • Stimulator Cells: Treat PBMCs from Donor B with a mitotic inhibitor (e.g., Mitomycin C or irradiation) to prevent their proliferation. This ensures that any measured proliferation is from the responder cells.

  • Co-culture Setup:

    • In a 96-well round-bottom plate, plate 1 x 10^5 responder cells per well.

    • Add 1 x 10^5 stimulator cells to each well (for a 1:1 ratio).

    • Add serial dilutions of this compound or an isotype control antibody to the co-cultures. Include a "no treatment" control.

    • Culture the cells for 5-7 days at 37°C in a humidified CO2 incubator.

  • Proliferation Analysis:

    • Harvest the cells from the plate.

    • Stain the cells with antibodies against T-cell markers such as CD3, CD4, and CD8.

    • Analyze the samples by flow cytometry.

    • Gate on the CD4+ and CD8+ T-cell populations and measure the dilution of the proliferation dye (e.g., CFSE). Each peak of reduced fluorescence represents a cell division.

Data Presentation

Present the data as the percentage of divided cells or a proliferation index. Calculate the IC50 for inhibition of proliferation.

TreatmentConcentration (µg/mL)% Divided CD4+ T-Cells% Inhibition (CD4+)% Divided CD8+ T-Cells% Inhibition (CD8+)
No Treatment075.2%0%68.5%0%
This compound0.155.8%25.8%50.1%26.9%
This compound130.1%60.0%25.7%62.5%
This compound108.3%89.0%7.2%89.5%
Isotype Control1074.5%0.9%67.9%0.9%

Cytokine Release Assay

Principle

Activated T-cells produce and secrete pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α.[11] This assay measures the ability of this compound to inhibit the release of these cytokines from T-cells following stimulation. This can be performed on the supernatants from the MLR assay or a separate stimulation assay.

Experimental Protocol
  • Setup T-Cell Stimulation:

    • Use the experimental setup from the MLR assay (Protocol 2) or a polyclonal stimulation method.

    • For polyclonal stimulation, coat a 96-well plate with an anti-CD3 antibody (e.g., OKT3) and add soluble anti-CD28 antibody along with PBMCs.

    • Add serial dilutions of this compound or an isotype control.

  • Sample Collection:

    • After an appropriate incubation period (e.g., 48-72 hours), centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification:

    • Measure the concentration of key cytokines (e.g., IFN-γ, IL-2, TNF-α) in the collected supernatants.

    • Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs for quantification. Follow the manufacturer's protocol for the chosen assay.

Data Presentation

Tabulate the cytokine concentrations for each condition and calculate the percent inhibition.

TreatmentConcentration (µg/mL)IFN-γ (pg/mL)% InhibitionIL-2 (pg/mL)% Inhibition
No Treatment025000%15000%
This compound0.1187525%105030%
This compound1100060%52565%
This compound1025090%12092%
Isotype Control1024502%14801.3%

Visualizations (DOT Language)

Odulimomab_MOA cluster_tcell T-Cell cluster_apc Antigen-Presenting Cell (APC) TCR TCR MHC pMHC TCR->MHC Signal 1 Activation T-Cell Activation Proliferation Cytokine Release LFA1 LFA-1 (CD11a/CD18) ICAM1 ICAM-1 LFA1->ICAM1 Adhesion Signal Inhibition Inhibition This compound This compound This compound->LFA1 Blocks Binding Inhibition->Activation

Caption: Mechanism of Action of this compound.

Adhesion_Assay_Workflow start Start plate_coat Coat 96-well plate with ICAM-1 start->plate_coat block Block with BSA plate_coat->block add_cells Add cells to ICAM-1 coated plate block->add_cells prep_cells Label T-cells with fluorescent dye pre_incubate Pre-incubate T-cells with This compound dilutions prep_cells->pre_incubate pre_incubate->add_cells incubate Incubate (1-2 hr, 37°C) to allow adhesion add_cells->incubate wash Wash to remove non-adherent cells incubate->wash read Read fluorescence wash->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Caption: Workflow for the T-Cell Adhesion Assay.

MLR_Workflow start Start prep_responder Prepare Responder Cells (Donor A PBMCs + CFSE) start->prep_responder prep_stimulator Prepare Stimulator Cells (Donor B PBMCs, Mitotically Inactivated) start->prep_stimulator co_culture Co-culture Responder and Stimulator cells (1:1) prep_responder->co_culture prep_stimulator->co_culture add_drug Add this compound dilutions co_culture->add_drug incubate Incubate (5-7 days) add_drug->incubate harvest Harvest and stain cells (CD3, CD4, CD8) incubate->harvest flow Analyze by Flow Cytometry harvest->flow analyze Quantify CFSE dilution (% Proliferation) flow->analyze end End analyze->end

Caption: Workflow for the Mixed Lymphocyte Reaction (MLR) Assay.

References

Odulimomab in Combination with Immunosuppressive Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odulimomab is a murine monoclonal antibody that targets the alpha chain (CD11a) of Lymphocyte Function-Associated Antigen 1 (LFA-1).[1] LFA-1 is a critical adhesion molecule involved in the immune response, facilitating the interaction between T-cells and antigen-presenting cells (APCs), as well as endothelial cells. By binding to CD11a, this compound effectively blocks this interaction, thereby inhibiting T-cell activation, proliferation, and migration. This mechanism of action makes this compound a candidate for the prevention of allograft rejection in solid organ transplantation and for the treatment of T-cell mediated autoimmune diseases. These application notes provide an overview of this compound's use in combination with other immunosuppressive agents, supported by data from clinical and preclinical studies, along with detailed experimental protocols.

Mechanism of Action: LFA-1 Signaling Pathway

This compound exerts its immunosuppressive effects by interrupting the LFA-1 signaling cascade, which is pivotal for T-cell activation. Upon engagement of the T-cell receptor (TCR) with a peptide-MHC complex on an APC, LFA-1 on the T-cell surface undergoes a conformational change, increasing its affinity for its ligand, Intercellular Adhesion Molecule 1 (ICAM-1), expressed on the APC. This high-affinity binding stabilizes the immunological synapse, a specialized junction between the T-cell and the APC. This stable synapse is essential for sustained TCR signaling, leading to the activation of downstream pathways, including the Erk1/2 pathway, which promotes T-cell proliferation and cytokine production. This compound, by binding to the CD11a subunit of LFA-1, sterically hinders the interaction with ICAM-1, thereby preventing the formation of a stable immunological synapse and subsequent T-cell activation.

LFA1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Antigen-Presenting Cell (APC) TCR TCR LFA1 LFA-1 (CD11a/CD18) TCR->LFA1 Inside-out signaling Erk Erk1/2 Activation LFA1->Erk Signal Amplification Activation T-Cell Activation (Proliferation, Cytokine Release) Erk->Activation This compound This compound This compound->LFA1 Blocks Binding MHC pMHC MHC->TCR Antigen Presentation ICAM1 ICAM-1 ICAM1->LFA1 Adhesion & Co-stimulation

Caption: this compound blocks the LFA-1/ICAM-1 interaction, inhibiting T-cell activation.

Application in Combination Immunosuppressive Therapy

This compound has been investigated as part of induction therapy in solid organ transplantation, typically in combination with other immunosuppressive agents to achieve a synergistic effect and reduce the toxicity associated with high doses of individual drugs.

Kidney Transplantation

A key clinical study evaluated this compound in a quadruple sequential immunosuppressive protocol for first-time kidney transplant recipients. This regimen typically consists of an antibody induction agent (this compound or a comparator), a calcineurin inhibitor (e.g., cyclosporine), an antiproliferative agent (e.g., azathioprine or mycophenolate mofetil), and corticosteroids.

Table 1: Clinical Outcomes of this compound vs. rATG in First Kidney Transplant Recipients

OutcomeThis compound GrouprATG Group
Number of Patients 5150
Short-term Rejection Rate (<15 days) 15%16%
Graft Functioning at 12 months 96%92%
Patients Requiring Post-transplantation Dialysis 19%35%

Data from a randomized multicenter trial comparing this compound with rabbit antithymocyte globulin (rATG).[1]

The study indicated that this compound had a better clinical tolerance profile compared to rATG. While short-term rejection rates were similar, fewer patients in the this compound group required post-transplantation dialysis, suggesting a potential beneficial effect on early renal function recovery.[1]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo experiments to assess the efficacy and mechanism of action of this compound in combination with other immunosuppressive agents.

Experimental Workflow: In Vitro Efficacy Testing

in_vitro_workflow start Isolate PBMCs from healthy donors mlr Mixed Lymphocyte Reaction (MLR) Assay start->mlr proliferation T-Cell Proliferation (CFSE) Assay start->proliferation data_analysis Flow Cytometry Data Analysis mlr->data_analysis proliferation->data_analysis end Determine Immunosuppressive Activity data_analysis->end

Caption: Workflow for in vitro assessment of this compound's immunosuppressive activity.
Protocol 1: Mixed Lymphocyte Reaction (MLR) Assay

Objective: To assess the ability of this compound, alone or in combination with other immunosuppressants, to inhibit T-cell proliferation and activation in response to allogeneic stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

  • This compound

  • Other immunosuppressive agents (e.g., Cyclosporine, Mycophenolate Mofetil)

  • 96-well round-bottom culture plates

  • [3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, see Protocol 2)

  • Irradiator (for one-way MLR)

Methodology:

  • Cell Preparation:

    • Isolate PBMCs from heparinized blood of two healthy donors using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with RPMI-1640 medium.

    • Resuspend cells in complete RPMI-1640 medium at a concentration of 2 x 106 cells/mL.

    • For a one-way MLR, treat the stimulator cells from one donor with a lethal dose of irradiation (e.g., 30 Gy) to prevent their proliferation.

  • Assay Setup:

    • In a 96-well round-bottom plate, add 1 x 105 responder PBMCs (50 µL) to each well.

    • Add 1 x 105 irradiated stimulator PBMCs (50 µL) to the appropriate wells.

    • Prepare serial dilutions of this compound and/or other immunosuppressive agents in complete medium. Add 100 µL of the drug solutions to the wells.

    • Include control wells:

      • Responders alone (negative control)

      • Stimulators alone (negative control)

      • Responders + Stimulators without drug (positive control)

    • Bring the final volume in each well to 200 µL with complete medium.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 days.

  • Measurement of Proliferation:

    • Using [3H]-thymidine:

      • 18 hours before harvesting, pulse each well with 1 µCi of [3H]-thymidine.

      • Harvest the cells onto glass fiber filters using a cell harvester.

      • Measure the incorporated radioactivity using a liquid scintillation counter.

    • Using CFSE: (See Protocol 2 for labeling)

      • At day 5, harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

      • Analyze the dilution of CFSE fluorescence in the T-cell populations by flow cytometry.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each drug concentration compared to the positive control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each compound and for the combinations.

Protocol 2: T-Cell Proliferation Assay using CFSE Staining

Objective: To quantify the proliferation of T-cells in response to stimulation and assess the inhibitory effect of this compound.

Materials:

  • Isolated T-cells or PBMCs

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Phosphate-Buffered Saline (PBS)

  • Complete RPMI-1640 medium

  • T-cell activators (e.g., anti-CD3/CD28 beads, phytohemagglutinin (PHA))

  • This compound

  • Flow cytometer

Methodology:

  • CFSE Labeling:

    • Resuspend 1-10 x 106 cells in 1 mL of pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM.

    • Immediately vortex the cells and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete medium.

    • Incubate for 5 minutes on ice.

    • Wash the cells three times with complete medium to remove unbound CFSE.

  • Cell Culture and Stimulation:

    • Resuspend the CFSE-labeled cells in complete medium at a density of 1 x 106 cells/mL.

    • Plate 100 µL of the cell suspension into a 96-well flat-bottom plate.

    • Add the T-cell stimulus (e.g., anti-CD3/CD28 beads) to the appropriate wells.

    • Add serial dilutions of this compound or other immunosuppressants.

    • Include an unstimulated, stained control and a stimulated, stained control without drug.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and, if desired, stain with antibodies for surface markers (e.g., CD4, CD8) and a viability dye.

    • Acquire the samples on a flow cytometer.

    • Gate on the live, single-cell population and then on the T-cell subsets of interest.

    • Analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

  • Data Analysis:

    • Quantify the percentage of divided cells and the proliferation index (the average number of divisions of the responding cells).

    • Compare the proliferation profiles in the presence and absence of this compound.

Protocol 3: In Vivo Non-Human Primate Model of Kidney Transplantation

Objective: To evaluate the efficacy of this compound in combination with other immunosuppressants in preventing acute rejection of a renal allograft in a preclinical model.

Model:

  • Species: Cynomolgus or Rhesus macaques.

  • Transplantation: Allogeneic kidney transplantation from a mismatched donor.

Experimental Groups:

  • Control Group: Standard immunosuppressive regimen (e.g., tacrolimus, mycophenolate mofetil, and corticosteroids).

  • This compound Group: Standard immunosuppressive regimen with the addition of this compound as an induction agent.

Methodology:

  • Pre-transplantation:

    • Perform MHC typing to ensure allogeneic mismatch between donor and recipient.

    • Acclimate animals and perform baseline health assessments, including complete blood counts, serum chemistry, and viral screening.

  • Transplantation Surgery:

    • Perform donor nephrectomy and recipient implantation of the renal allograft using established surgical techniques.

    • Perform a native nephrectomy to ensure the recipient is dependent on the allograft.

  • Immunosuppressive Regimen:

    • This compound Administration: Administer this compound intravenously at a predetermined dose and schedule (e.g., starting intraoperatively and continuing for a short period post-transplant).

    • Maintenance Immunosuppression: Administer daily oral doses of tacrolimus (adjusted to maintain target trough levels), mycophenolate mofetil, and a tapering course of corticosteroids.

  • Post-transplant Monitoring:

    • Clinical Monitoring: Daily observation for signs of distress, changes in appetite, and urine output.

    • Renal Function: Monitor serum creatinine and blood urea nitrogen (BUN) levels 2-3 times per week for the first month, then weekly.

    • Hematology and Chemistry: Perform regular blood draws to monitor for drug toxicity and infection.

    • Immunological Monitoring: Collect peripheral blood to monitor T-cell populations and for the development of donor-specific antibodies (DSA).

    • Graft Biopsy: Perform protocol-driven or for-cause renal allograft biopsies to assess for signs of rejection according to the Banff classification.

  • Endpoint:

    • The primary endpoint is the incidence of biopsy-proven acute rejection within the first 6 months post-transplantation.

    • Secondary endpoints include graft survival, renal function, incidence of infection, and drug-related toxicities.

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound, as a targeted inhibitor of LFA-1, shows promise as an immunosuppressive agent, particularly as part of an induction therapy regimen in solid organ transplantation. Its use in combination with standard immunosuppressants may offer a favorable balance of efficacy and safety. The provided protocols offer a framework for the preclinical and in vitro evaluation of this compound and its combinations, which is essential for further drug development and a deeper understanding of its immunomodulatory properties. Further clinical trials are necessary to fully elucidate the optimal dosing, combination strategies, and long-term outcomes associated with this compound therapy.

References

Application Notes and Protocols: Research Use of Odulimomab for Studying Cell Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odulimomab is a murine monoclonal antibody that specifically targets the alpha chain (CD11a) of the Lymphocyte Function-Associated Antigen-1 (LFA-1), a key integrin involved in cell adhesion.[1] By binding to CD11a, this compound effectively blocks the interaction between LFA-1 on leukocytes and its primary ligand, the Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on various cell types, including endothelial cells and antigen-presenting cells. This blockade of the LFA-1/ICAM-1 axis makes this compound a valuable tool for investigating the roles of cell adhesion in various physiological and pathological processes, including immune responses, inflammation, and transplant rejection. These application notes provide detailed protocols and data presentation guidelines for utilizing this compound in cell adhesion studies.

Mechanism of Action

This compound is an investigational drug designed for the prevention of transplant rejection and the treatment of various immunological diseases.[2] Its mechanism of action is centered on the inhibition of the LFA-1/ICAM-1 interaction, which is a critical component of the "immunological synapse" formed between T-cells and antigen-presenting cells (APCs).[3] This interaction provides a co-stimulatory signal (Signal 2) necessary for full T-cell activation and proliferation.[3] By disrupting this interaction, this compound can suppress T-cell activation and subsequent inflammatory responses.[3][4]

Signaling Pathway

The binding of LFA-1 to ICAM-1 initiates a signaling cascade that is crucial for stabilizing the cell-cell interaction and promoting downstream T-cell responses. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.

LFA1_ICAM1_Signaling cluster_TCell T-Cell cluster_APC Antigen-Presenting Cell (APC) / Endothelial Cell TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Signal 1 MHC MHC-Peptide TCR->MHC LFA1 LFA-1 (CD11a/CD18) CD11a CD11a CD18 CD18 Erk Erk LFA1->Erk ICAM1 ICAM-1 LFA1->ICAM1 Adhesion Talin Talin Talin->LFA1 Conformational Change (High Affinity State) Rap1 Rap1-GTP Rap1->Talin PLCg1->Rap1 Activation T-Cell Activation (Cytokine production, Proliferation) Erk->Activation This compound This compound This compound->CD11a Blocks Interaction

Caption: LFA-1/ICAM-1 Signaling Pathway and this compound's Inhibitory Action.

Data Presentation

Quantitative data from cell adhesion assays should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Table 1: Dose-Dependent Inhibition of T-Cell Adhesion to Endothelial Cells by this compound

This compound Concentration (µg/mL)Mean Number of Adherent T-Cells (per field)Standard Deviation% Inhibition of Adhesion
0 (Control)250± 150%
0.1175± 1230%
190± 864%
1045± 582%
10020± 392%

Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.

Table 2: IC50 Value of this compound for Inhibition of Leukocyte Adhesion

Assay TypeCell TypesIC50 (µg/mL)95% Confidence Interval
Static Adhesion AssayHuman T-Cells & HUVEC0.850.70 - 1.05
Flow-Based Adhesion AssayHuman PBMCs & TNF-α stimulated HUVEC1.200.95 - 1.50

Note: The data presented in this table is for illustrative purposes only and should be replaced with actual experimental results.

Experimental Protocols

Protocol 1: Static Leukocyte-Endothelial Cell Adhesion Assay

This protocol details a static adhesion assay to quantify the inhibition of leukocyte adhesion to a monolayer of endothelial cells by this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a specific leukocyte subset (e.g., T-cells)

  • This compound

  • Isotype control antibody (murine IgG1)

  • Cell culture medium (e.g., EGM-2 for HUVEC, RPMI-1640 for leukocytes)

  • Fetal Bovine Serum (FBS)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Calcein-AM (or other fluorescent cell stain)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

  • Inverted fluorescence microscope

Methodology:

  • Endothelial Cell Culture:

    • Culture HUVECs in EGM-2 medium in a T75 flask until confluent.

    • Seed HUVECs into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer within 24-48 hours.

    • To induce ICAM-1 expression, stimulate the confluent HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours prior to the assay.

  • Leukocyte Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • If a specific leukocyte subset is required, further purify using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Resuspend leukocytes in RPMI-1640 with 1% BSA.

  • Antibody Incubation:

    • Prepare serial dilutions of this compound and the isotype control antibody in RPMI-1640.

    • Label leukocytes with Calcein-AM according to the manufacturer's protocol.

    • Incubate the fluorescently labeled leukocytes with the different concentrations of this compound or isotype control for 30 minutes at 37°C.

  • Adhesion Assay:

    • Wash the TNF-α stimulated HUVEC monolayer twice with warm PBS.

    • Add the antibody-incubated leukocytes to the HUVEC-coated wells.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

    • Gently wash the wells 2-3 times with warm PBS to remove non-adherent cells.

  • Quantification:

    • Fluorescence Plate Reader: Read the fluorescence intensity of each well. The intensity is directly proportional to the number of adherent cells.

    • Microscopy: Capture images of multiple fields per well using an inverted fluorescence microscope. Count the number of adherent fluorescent cells per field using image analysis software.

  • Data Analysis:

    • Calculate the percentage of adhesion inhibition for each this compound concentration relative to the control (no antibody) wells.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Experimental Workflow Diagram

Adhesion_Assay_Workflow start Start culture_huvec Culture HUVEC to Confluence in 96-well plate start->culture_huvec stimulate_huvec Stimulate HUVEC with TNF-α (to upregulate ICAM-1) culture_huvec->stimulate_huvec wash_huvec Wash HUVEC Monolayer stimulate_huvec->wash_huvec isolate_leukocytes Isolate Leukocytes (e.g., PBMCs) label_leukocytes Label Leukocytes with Fluorescent Dye (e.g., Calcein-AM) isolate_leukocytes->label_leukocytes prepare_ab Prepare Serial Dilutions of This compound & Isotype Control label_leukocytes->prepare_ab incubate_ab Incubate Labeled Leukocytes with Antibodies prepare_ab->incubate_ab add_leukocytes Add Antibody-Treated Leukocytes to HUVEC Monolayer incubate_ab->add_leukocytes wash_huvec->add_leukocytes incubate_adhesion Incubate to Allow Adhesion add_leukocytes->incubate_adhesion wash_nonadherent Wash to Remove Non-Adherent Cells incubate_adhesion->wash_nonadherent quantify Quantify Adherent Cells (Plate Reader or Microscopy) wash_nonadherent->quantify analyze Analyze Data (Calculate % Inhibition & IC50) quantify->analyze end End analyze->end

Caption: Workflow for an Antibody-Mediated Cell Adhesion Inhibition Assay.

Protocol 2: Flow-Based Leukocyte-Endothelial Cell Adhesion Assay

This protocol describes a more physiologically relevant assay that mimics the shear stress conditions of blood flow.

Materials:

  • All materials from Protocol 1

  • Flow chamber system (e.g., parallel plate flow chamber)

  • Syringe pump

  • Microfluidic slides or coverslips coated with endothelial cells

Methodology:

  • Endothelial Cell Monolayer Preparation:

    • Culture HUVECs on microfluidic slides or coverslips until a confluent monolayer is formed.

    • Stimulate the monolayer with TNF-α as described in Protocol 1.

  • Leukocyte and Antibody Preparation:

    • Prepare leukocytes and incubate with this compound or isotype control as described in Protocol 1.

  • Flow-Based Adhesion Assay:

    • Assemble the flow chamber with the endothelial cell-coated slide/coverslip.

    • Perfuse the chamber with culture medium at a defined physiological shear stress (e.g., 1-5 dynes/cm²).

    • Introduce the antibody-treated leukocyte suspension into the flow chamber at the same shear stress.

    • Record the interactions of leukocytes with the endothelial monolayer using a microscope equipped with a camera for a defined period (e.g., 5-10 minutes).

  • Quantification and Analysis:

    • Analyze the recorded videos to quantify the number of rolling, firmly adherent, and transmigrating leukocytes per unit area over time.

    • Compare the adhesion parameters between the different this compound concentrations and the controls.

    • Calculate the percentage of inhibition of firm adhesion.

Conclusion

This compound serves as a potent and specific inhibitor of the LFA-1/ICAM-1 interaction, making it an invaluable tool for researchers studying the molecular mechanisms of cell adhesion in the context of immunology and inflammation. The protocols outlined in these application notes provide a framework for quantifying the inhibitory effects of this compound on leukocyte-endothelial cell adhesion. Rigorous experimental design and data analysis, as described herein, will enable a deeper understanding of the therapeutic potential of targeting this critical cell adhesion pathway.

References

Troubleshooting & Optimization

troubleshooting Odulimomab instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the instability of Odulimomab in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a murine IgG1 monoclonal antibody that targets the alpha chain (CD11a) of the Lymphocyte Function-Associated Antigen-1 (LFA-1).[1][2] LFA-1 is an integrin involved in cellular adhesion and immune responses.[1] this compound was developed for immunosuppression, particularly in the context of transplant rejection.[1][3] As a murine antibody, it may have different immunogenicity and stability profiles compared to humanized or fully human antibodies.

Q2: What are the most common stability issues encountered with monoclonal antibodies like this compound?

Monoclonal antibodies (mAbs) are susceptible to a range of physical and chemical instabilities. The most common issues include:

  • Aggregation: The formation of dimers, trimers, and larger, often irreversible, oligomers.[4] This is a primary concern as it can lead to loss of efficacy and potentially increase immunogenicity.

  • Fragmentation: Cleavage of the peptide backbone, leading to smaller antibody fragments.

  • Deamidation: The removal of an amide group from asparagine or glutamine residues, which can alter the protein's charge and structure.

  • Oxidation: Modification of amino acid residues, particularly methionine and tryptophan, which can be induced by exposure to light, oxygen, or trace metals.

Q3: What are the primary factors that can lead to the degradation of this compound in solution?

Several environmental and formulation factors can contribute to the degradation of this compound:

  • pH: The pH of the solution is a critical factor. Deviations from the optimal pH range can lead to increased aggregation and chemical degradation.[5] For many IgG1 antibodies, a slightly acidic pH (around 5.0-6.5) is often optimal for stability.[5][6]

  • Temperature: Elevated temperatures can accelerate degradation pathways, including aggregation and fragmentation. Freeze-thaw cycles can also be detrimental, potentially causing aggregation due to pH shifts in the frozen state and exposure to ice-water interfaces.

  • Mechanical Stress: Agitation, such as vigorous vortexing or pumping, can cause denaturation and aggregation at air-water interfaces.

  • Exposure to Light: UV and visible light can induce photo-oxidation and lead to aggregation.[7][8]

  • Protein Concentration: High protein concentrations can increase the likelihood of aggregation.

  • Formulation Components: The absence of necessary stabilizing excipients or the presence of destabilizing impurities can compromise stability.

Troubleshooting Guides

Issue 1: Visible Particulates or Cloudiness Observed in the this compound Solution

Possible Cause: This is often a sign of significant aggregation and precipitation.

Troubleshooting Steps:

  • Avoid Agitation: Do not vigorously vortex or shake the antibody solution. Mix gently by inversion or slow pipetting.

  • Centrifugation: To remove large aggregates, centrifuge the solution at a low speed (e.g., 5,000 x g for 5 minutes) and carefully collect the supernatant. Note that this removes insoluble aggregates but does not address soluble aggregates.

  • pH and Buffer Check: Verify the pH of your buffer. For many IgG antibodies, stability is enhanced in the pH range of 5.0 to 6.5.[5][6] Consider buffer exchange into an appropriate formulation buffer if your experimental conditions allow.

  • Review Storage Conditions: Ensure the antibody has been stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles.

Issue 2: Loss of Binding Activity in an Assay

Possible Cause: This could be due to soluble aggregation, fragmentation, or modification of the antigen-binding site.

Troubleshooting Steps:

  • Size Exclusion Chromatography (SEC-HPLC): This is the gold standard for detecting and quantifying soluble aggregates. An increase in high molecular weight species indicates aggregation.

  • SDS-PAGE Analysis: Run both non-reducing and reducing SDS-PAGE to assess for fragmentation or the presence of covalent aggregates.

  • Formulation Optimization: The loss of activity may be due to an inappropriate buffer. Consider the addition of stabilizing excipients. Common stabilizers for monoclonal antibodies include:

    • Sugars (e.g., sucrose, trehalose): Act as cryoprotectants and stabilizers.

    • Amino Acids (e.g., arginine, glycine, histidine): Can reduce aggregation and act as buffering agents.

    • Surfactants (e.g., Polysorbate 20 or 80): Used at low concentrations (e.g., 0.01-0.1%) to prevent surface-induced aggregation and adsorption.[9]

  • Fresh Aliquots: Use a fresh, previously unopened aliquot of the antibody to rule out issues with handling or storage of the current working stock.

Data Presentation

Table 1: Influence of Physicochemical Factors on this compound Instability

FactorPotential Impact on this compound (IgG1)Recommended Range/Condition
pH Affects aggregation, deamidation, and fragmentation. Low pH can induce aggregation during purification, while higher pH can accelerate degradation during storage.[5][10]Typically pH 5.0 - 6.5 for optimal stability.[5][6]
Temperature Higher temperatures accelerate all degradation pathways. Freeze-thaw cycles can induce aggregation.Store at 2-8°C for short-term and -20°C or -80°C for long-term. Minimize freeze-thaw cycles.
Protein Concentration Higher concentrations can increase the rate of aggregation.Varies by formulation. For high concentrations, specific excipients are needed to maintain stability.
Mechanical Stress Agitation (shaking, stirring) can cause aggregation at the air-liquid interface.Handle gently. Avoid vigorous mixing.
Light Exposure Can lead to oxidation of susceptible amino acids (e.g., Trp, Met) and aggregation.[7][8]Store in amber vials or protect from light.

Table 2: Common Excipients for Monoclonal Antibody Formulations

Excipient CategoryExample(s)Typical ConcentrationFunction
Buffering Agents Histidine, Acetate10-50 mMMaintain pH in the optimal range for stability.
Stabilizers/Sugars Sucrose, Trehalose1-10% (w/v)Provide stability during freezing and long-term storage by forming a glassy matrix.
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (w/v)Prevent surface adsorption and aggregation at interfaces.[9]
Amino Acids Arginine, Glycine50-250 mMCan reduce viscosity at high concentrations and inhibit aggregation.
Antioxidants Methionine5-20 mMProtect against oxidative damage.[9]

Experimental Protocols

Protocol 1: Stability Assessment by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of monomer, aggregate, and fragment in an this compound solution.

Methodology:

  • System: An HPLC system equipped with a UV detector.

  • Column: A size-exclusion column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).

  • Mobile Phase: A buffered saline solution, typically at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection Volume: 20-100 µL.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: Monitor UV absorbance at 280 nm.

  • Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). Calculate the percentage of each.

Protocol 2: Forced Degradation Study Workflow

Objective: To rapidly assess the stability of an this compound formulation under various stress conditions.

Methodology:

  • Sample Preparation: Prepare aliquots of this compound in the test formulation.

  • Application of Stress:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C and 50°C) for several weeks.

    • Freeze-Thaw Stress: Subject samples to multiple cycles of freezing (e.g., at -80°C) and thawing.

    • Mechanical Stress: Agitate samples on an orbital shaker for a defined period (e.g., 24-48 hours).

    • Light Stress: Expose samples to a controlled light source (e.g., following ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4 weeks for thermal stress).

  • Analysis: Analyze the stressed samples alongside a control (stored at -80°C) using a suite of analytical techniques, including SEC-HPLC (for aggregation), SDS-PAGE (for fragmentation), and a functional assay (to assess biological activity).

Visualizations

cluster_native Native this compound cluster_degradation Degradation Pathways Native Native Monomer Aggregation Soluble & Insoluble Aggregates Native->Aggregation Physical Instability Fragmentation Fragments (e.g., Fab, Fc) Native->Fragmentation Chemical Instability (Peptide Bond Hydrolysis) Deamidation Deamidated Forms Native->Deamidation Chemical Instability (Asn/Gln Modification) Oxidation Oxidized Forms Native->Oxidation Chemical Instability (Met/Trp Modification)

Caption: Major degradation pathways for monoclonal antibodies like this compound.

cluster_workflow Troubleshooting Workflow Start Instability Observed (e.g., Aggregation, Loss of Activity) CheckHandling Review Handling & Storage (Temp, Light, Freeze-Thaw) Start->CheckHandling CheckHandling->Start No (Correct & Re-test) HandlingOK CheckHandling->HandlingOK AnalyzeSample Characterize Degradation (SEC-HPLC, SDS-PAGE) AssessFormulation Evaluate Formulation (pH, Excipients) AnalyzeSample->AssessFormulation Reformulate Reformulate and Re-test Stability AssessFormulation->Reformulate Yes FormulationOK AssessFormulation->FormulationOK OptimizeFormulation Optimize Formulation Buffer (Add Stabilizers) OptimizeFormulation->Reformulate HandlingOK->AnalyzeSample Yes FormulationOK->OptimizeFormulation No

Caption: A logical workflow for troubleshooting this compound instability.

References

Technical Support Center: Optimizing T-Cell Suppression with Immunomodulatory Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing T-cell suppression using immunomodulatory monoclonal antibodies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for an immunosuppressive monoclonal antibody targeting T-cells?

A1: Therapeutic monoclonal antibodies designed to suppress T-cell function typically work through several mechanisms. These can include blocking co-stimulatory signals necessary for T-cell activation, depleting T-cell populations, or inducing regulatory T-cells (Tregs) that actively suppress other immune cells.[1][2] The specific mechanism depends on the target of the antibody, such as cell surface receptors like CD3, CD28, or cytokine receptors like the IL-2 receptor.[2][3]

Q2: How do I determine the optimal concentration of my monoclonal antibody for T-cell suppression?

A2: The optimal concentration should be determined empirically through a dose-response experiment. A typical starting point is to test a range of concentrations based on previously published data for similar antibodies or based on the antibody's binding affinity (Kd). A concentration range of 0.1 to 100 µg/mL is often a reasonable starting point for in vitro assays.[4][5] The goal is to identify the lowest concentration that achieves maximal suppression without inducing significant cytotoxicity.

Q3: What are common causes of inconsistent results in T-cell suppression assays?

A3: Inconsistent results can arise from various factors, including improper reagent handling, variations in cell viability and donor-to-donor variability in peripheral blood mononuclear cells (PBMCs), incorrect pipetting techniques, and cross-contamination.[6] Ensuring consistent cell culture conditions, using fresh, properly diluted reagents, and careful execution of the protocol are critical for reproducibility.[6]

Q4: What are the potential in vitro side effects or toxicities to monitor?

A4: In vitro, high concentrations of a monoclonal antibody can sometimes lead to non-specific cell death or apoptosis. It is also possible to observe a "cytokine storm," a rapid release of pro-inflammatory cytokines, which can be measured in the culture supernatant.[7][8] Monitoring cell viability via methods like Trypan Blue exclusion or a viability dye in flow cytometry is crucial.

Troubleshooting Guides

Below are common issues encountered during T-cell suppression experiments and suggested solutions.

Issue Potential Cause Recommended Solution
High variability between replicate wells - Inaccurate pipetting- Uneven cell distribution in the plate- Plate "edge effects" due to uneven temperature/CO2 distribution- Use calibrated pipettes and change tips for each sample.- Ensure cells are well-mixed before plating.- Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.[6]
Suboptimal T-cell proliferation in control wells - Poor cell health- Insufficient stimulation- Ensure PBMCs or isolated T-cells are of high viability (>95%) before starting the experiment.- Titrate the concentration of the T-cell activator (e.g., anti-CD3/CD28 beads, PHA) to ensure robust proliferation in the absence of the antibody.
No T-cell suppression observed at any antibody concentration - Antibody is not active- Incorrect assay setup- T-cells are over-stimulated- Verify the antibody's activity and that it was stored correctly.- Review the experimental protocol to ensure all steps were followed correctly.- Reduce the concentration of the T-cell stimulus, as excessive activation can sometimes overcome the suppressive effects of the antibody.[9]
High background in ELISA or flow cytometry - Inadequate washing steps- Non-specific antibody binding- Issues with the plate reader or flow cytometer- Increase the number and rigor of wash steps.- Use a blocking buffer to prevent non-specific binding.- Run control wells (blanks) to check for background signal from the instrument or reagents.[6]

Experimental Protocols

Protocol: In Vitro T-Cell Suppression Assay

This protocol outlines a common method for assessing the ability of a monoclonal antibody to suppress T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • T-cell activator (e.g., ImmunoCult™ Human CD3/CD28 T Cell Activator)[9]

  • Test monoclonal antibody

  • Proliferation tracking dye (e.g., CFSE)

  • 96-well flat-bottom plate

  • Flow cytometer

Methodology:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label Responder Cells: Label the PBMCs (responder cells) with a proliferation tracking dye like CFSE according to the manufacturer's instructions.

  • Cell Plating: Seed the labeled responder cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Add Antibody: Prepare serial dilutions of the test monoclonal antibody and add them to the appropriate wells. Include a vehicle-only control.

  • Stimulate T-cells: Add the T-cell activator to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[9]

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of the proliferation dye in the CD4+ and CD8+ T-cell populations to determine the extent of proliferation.

  • Calculate Suppression: The percentage of suppression can be calculated using the following formula: % Suppression = [1 – (% Proliferation with antibody / % Proliferation without antibody)] x 100.[10]

Visualizations

T_Cell_Activation_Pathway APC Antigen Presenting Cell (APC) T_Cell T-Cell MHC_Antigen MHC + Antigen TCR TCR MHC_Antigen->TCR Signal 1 Activation T-Cell Activation (Proliferation, Cytokine Release) TCR->Activation CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) CD28->Activation IL2R IL-2 Receptor IL2R->Activation IL2 IL-2 IL2->IL2R Signal 3 (Autocrine Loop) Suppressive_mAb Suppressive mAb (e.g., anti-CD28) Suppressive_mAb->CD28 Blockade

Caption: Simplified T-cell activation signaling pathway.

experimental_workflow start Start isolate_pbmcs Isolate PBMCs from Healthy Donor start->isolate_pbmcs label_cells Label cells with Proliferation Dye (CFSE) isolate_pbmcs->label_cells plate_cells Plate Cells in 96-well Plate label_cells->plate_cells add_antibody Add Serial Dilutions of Monoclonal Antibody plate_cells->add_antibody add_stimulus Add T-Cell Stimulus (e.g., anti-CD3/CD28) add_antibody->add_stimulus incubate Incubate for 4-5 Days add_stimulus->incubate analyze Analyze by Flow Cytometry incubate->analyze calculate Calculate % Suppression analyze->calculate end End calculate->end

Caption: Experimental workflow for T-cell suppression assay.

References

overcoming resistance to Odulimomab in cell cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to Odulimomab in cell cultures. The information provided is based on the known mechanism of action of this compound and general principles of monoclonal antibody resistance, as specific published data on this compound resistance is limited.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a murine monoclonal antibody that targets the alpha chain (CD11a) of the Lymphocyte Function-Associated Antigen-1 (LFA-1).[1] LFA-1 is an integrin protein expressed on the surface of leukocytes, including T-cells.[1][2] It plays a critical role in cell-to-cell adhesion by binding to Intercellular Adhesion Molecules (ICAMs), primarily ICAM-1, which are expressed on antigen-presenting cells (APCs) and endothelial cells.[3][4][5] This interaction is essential for the formation of the immunological synapse, leading to T-cell activation, proliferation, and migration to sites of inflammation.[4][5][6] this compound functions by blocking the LFA-1/ICAM-1 interaction, thereby preventing these downstream immunological responses.[4]

cluster_0 T-Cell cluster_1 Antigen Presenting Cell (APC) LFA1 LFA-1 (CD11a/CD18) ICAM1 ICAM-1 LFA1->ICAM1 Adhesion TCR TCR MHC MHC-Antigen TCR->MHC Signal 1 Activation T-Cell Activation & Proliferation ICAM1->Activation Signal 2 (Co-stimulation) MHC->Activation This compound This compound This compound->LFA1 Blocks Interaction

Caption: Mechanism of Action of this compound.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cell cultures. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, several general principles of resistance to antibody-based therapies can be hypothesized:

  • Target Antigen Downregulation: The most common mechanism of resistance is the reduction or complete loss of the target antigen, CD11a, from the cell surface. This prevents the antibody from binding and exerting its effect.

  • Altered Target Antigen: Mutations in the ITGAL gene, which codes for CD11a, could alter the epitope recognized by this compound, thereby preventing its binding.

  • Upregulation of Bypass Pathways: Cells may begin to utilize alternative adhesion molecules to maintain cell-cell contact, bypassing the need for the LFA-1/ICAM-1 interaction.

  • Increased Drug Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove the therapeutic agent from the cell, although this is more common with antibody-drug conjugates.[7]

  • Altered Intracellular Trafficking: Changes in the internalization and degradation pathways of the antibody-antigen complex can reduce the effectiveness of some antibody therapies.[8]

cluster_mechanisms Potential Resistance Mechanisms Start This compound Treatment Pressure Selective Pressure (Long-term Culture) Start->Pressure Downregulation Downregulation of CD11a Expression Pressure->Downregulation leads to Mutation Mutation in CD11a Binding Site Pressure->Mutation leads to Bypass Upregulation of Bypass Adhesion Pathways Pressure->Bypass leads to Resistant Resistant Cell Population Downregulation->Resistant Mutation->Resistant Bypass->Resistant

Caption: Hypothetical pathways to this compound resistance.

Troubleshooting Guide

Q3: My cell cultures are showing reduced sensitivity to this compound. How should I troubleshoot this issue?

A systematic approach is crucial to identifying the cause of reduced sensitivity. We recommend the following workflow:

Start Start: Reduced this compound Efficacy Step1 Step 1: Verify Reagents & Culture - Check antibody lot & storage - Confirm cell viability & identity - Test for mycoplasma Start->Step1 Decision1 Issue Resolved? Step1->Decision1 Step2 Step 2: Quantify Target (CD11a) - Perform flow cytometry on sensitive vs. resistant cells - Compare Mean Fluorescence Intensity (MFI) Decision1->Step2 No Revise Revise Protocol / Contact Support Decision1->Revise Yes Decision2 CD11a Levels Reduced? Step2->Decision2 Step3 Step 3: Assess Cell Function - Perform cell adhesion assay - Does this compound still inhibit adhesion in resistant cells? Decision2->Step3 No Conclusion1 Conclusion: Resistance likely due to CD11a downregulation. Decision2->Conclusion1 Yes Conclusion2 Conclusion: Resistance may involve - CD11a mutation - Bypass pathways Step3->Conclusion2 End End of Initial Troubleshooting Conclusion1->End Conclusion2->End Revise->End

Caption: Experimental workflow for troubleshooting resistance.

Data Presentation

The following tables represent hypothetical data that could be generated during the troubleshooting process.

Table 1: Hypothetical Flow Cytometry Analysis of CD11a Expression

Cell LineTreatmentPassage NumberMean Fluorescence Intensity (MFI) of CD11a% CD11a Positive Cells
SensitiveNone515,200 ± 85098.5%
ResistantChronic this compound253,100 ± 45045.2%
Resistant (Control)None253,350 ± 50048.1%

Table 2: Hypothetical Cell Adhesion Assay Results

Cell LineTreatmentNormalized Adhesion (% of Untreated Control)
SensitiveNone100%
SensitiveThis compound (10 µg/mL)25.4% ± 3.1%
ResistantNone98.7%
ResistantThis compound (10 µg/mL)85.1% ± 5.5%

Detailed Experimental Protocols

Protocol 1: Quantification of CD11a Surface Expression by Flow Cytometry

This protocol allows for the quantitative comparison of CD11a surface expression between different cell populations.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • FITC-conjugated anti-human CD11a antibody

  • FITC-conjugated isotype control antibody

  • 7-AAD or Propidium Iodide for viability staining

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest approximately 1 x 10^6 cells per sample from both sensitive and potentially resistant cultures.

  • Washing: Wash the cells twice with 2 mL of cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension: Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.

  • Antibody Staining:

    • Add the FITC-conjugated anti-CD11a antibody to the designated sample tubes at the manufacturer's recommended concentration.

    • Add the FITC-conjugated isotype control antibody to a separate tube as a negative control.

    • Add a viability dye (e.g., 7-AAD) to all tubes to exclude dead cells from the analysis.

  • Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.

  • Final Resuspension: Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer as soon as possible. Gate on the live cell population and compare the Mean Fluorescence Intensity (MFI) of CD11a staining between the sensitive and resistant cell lines.[9][10][11]

Protocol 2: Cell Adhesion Assay

This assay measures the ability of T-cells to adhere to a surface coated with ICAM-1, and the inhibitory effect of this compound on this process.[12][13][14][15]

Materials:

  • 96-well tissue culture plates

  • Recombinant human ICAM-1

  • Bovine Serum Albumin (BSA)

  • Serum-free culture medium

  • Calcein-AM or Crystal Violet for cell quantification

  • This compound

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of recombinant ICAM-1 (e.g., 5 µg/mL in PBS) overnight at 4°C.

    • Coat control wells with PBS alone.

  • Blocking: Wash the wells twice with PBS and block with 200 µL of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Cell Preparation:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

    • For a fluorescent-based assay, pre-load the cells with Calcein-AM according to the manufacturer's instructions.

  • Treatment:

    • In separate tubes, pre-incubate the cell suspension with either this compound (at the desired concentration) or a vehicle control for 30 minutes at 37°C.

  • Adhesion:

    • Remove the blocking solution from the 96-well plate and add 100 µL of the cell suspension to each well.

    • Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.

  • Washing: Gently wash the wells 2-3 times with warm serum-free medium to remove non-adherent cells.

  • Quantification:

    • For Calcein-AM: Measure the fluorescence in each well using a plate reader (Excitation/Emission ~495/515 nm).

    • For Crystal Violet: Fix the cells with methanol, stain with 0.5% crystal violet, wash thoroughly, and then solubilize the dye with a solution like 10% acetic acid. Measure the absorbance at ~570 nm.[14]

  • Analysis: Calculate the percentage of adherent cells for each condition relative to the untreated control. Compare the inhibitory effect of this compound on the sensitive versus the resistant cell lines.

References

Technical Support Center: Challenges in the Clinical Development of Odulimomab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental and clinical challenges associated with Odulimomab, a murine monoclonal antibody targeting the CD11a subunit of Lymphocyte Function-Associated Antigen-1 (LFA-1).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? this compound is a murine IgG1 monoclonal antibody that binds to the alpha chain (CD11a) of the LFA-1 protein.[1][2] LFA-1, an integrin on the surface of lymphocytes, is crucial for cell adhesion and co-stimulatory signaling.[1] By binding to CD11a, this compound blocks the interaction between LFA-1 and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This inhibition disrupts T-cell activation, migration, and the overall immune response, making it a candidate for preventing transplant rejection and treating immunological diseases.[1][2]

Q2: What were the intended therapeutic indications for this compound? this compound was developed for the prevention of solid organ transplant rejection, particularly in kidney autotransplantation, and for the treatment of various autoimmune and inflammatory diseases.[1][2][3]

Q3: What are the major challenges in the clinical development of immunomodulatory antibodies like this compound? The development of immunomodulatory biologics faces several challenges. These include unwanted adverse reactions stemming from exaggerated pharmacology (e.g., excessive immunosuppression leading to infections), cytokine release syndrome (CRS), and immunogenicity, where the patient's immune system develops anti-drug antibodies (ADAs).[4] These ADAs can neutralize the drug's effect, alter its pharmacokinetics, and potentially cause adverse events.[4][5]

Q4: What is immunogenicity and why is it a concern for a murine antibody like this compound? Immunogenicity is the tendency of a therapeutic protein to trigger an immune response in the host, resulting in the formation of ADAs.[5] Murine (mouse-derived) antibodies, like this compound, have a higher potential for immunogenicity in humans because their protein structure is recognized as foreign.[5] The development of ADAs can lead to reduced drug efficacy, altered clearance rates, and hypersensitivity reactions.[5][6]

Troubleshooting Guides

Section 1: In Vitro & Preclinical Assays

Q1: We are observing high donor-to-donor variability in our T-cell activation and proliferation assays. How can we mitigate this?

Answer: High variability is a common issue in T-cell assays due to inherent biological differences between donors.[7]

  • Problem Identification:

    • Genetics & Health Status: Donor genetics, age, and underlying health can significantly impact T-cell responsiveness.[7]

    • Sample Handling: Inconsistent sample collection, processing times, and storage conditions can affect cell viability and function.[7]

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure strict adherence to standardized protocols for PBMC isolation, cell counting, plating, and reagent preparation.[7]

    • Use a Donor Panel: Instead of relying on a single donor, use a panel of multiple healthy donors to establish a response range and ensure the observed effect is not an outlier.

    • Incorporate Robust Controls: Always include unstimulated controls (for baseline), a positive control with a known stimulus (e.g., anti-CD3/CD28 antibodies or PHA) to confirm cell responsiveness, and an isotype control antibody to rule out non-specific effects.[8]

    • Check Cell Viability: Use a viability dye (e.g., DAPI, 7-AAD) in flow cytometry analysis to exclude dead cells from the analysis, as they can non-specifically bind antibodies and increase background noise.[8]

Q2: Our in vitro cytokine release assay (CRA) shows unexpected pro-inflammatory cytokine production upon this compound introduction. What is the cause?

Answer: An unexpected release of cytokines like TNFα or IL-6 from an immunosuppressive agent can be alarming and may indicate a potential risk for Cytokine Release Syndrome (CRS).[9]

  • Problem Identification:

    • Fc-mediated Activation: The Fc region of this compound (a murine IgG1) can bind to Fcγ receptors (FcγR) on immune cells like monocytes and macrophages, cross-linking them and triggering cell activation and cytokine release.[10]

    • Target-mediated Activation: While designed to block T-cell activation, binding to CD11a could, under certain in vitro conditions (e.g., high-density cultures), lead to cell signaling events.[10]

  • Troubleshooting Steps:

    • Assay Format: The assay format is critical. A solid-phase assay, where the antibody is immobilized on the plate, is more likely to cause cross-linking and induce cytokine release than a liquid-phase assay.[10] Consider testing in both formats.

    • Use Isolated Cell Populations: Perform the assay with isolated T-cells versus a mixed PBMC culture. If cytokine release is absent in pure T-cell cultures but present with PBMCs, it suggests the involvement of other cell types like monocytes via FcγR engagement.[11]

    • Fc-Blocking Experiments: Pre-incubate PBMC cultures with Fc receptor blocking agents or use an engineered version of this compound with a modified Fc region (Fc-silent) to determine if the cytokine release is Fc-dependent.

    • Evaluate Cytokine Profile: Analyze a broad panel of cytokines (e.g., IL-2, IL-6, IL-10, IFNγ, TNFα) to understand the nature of the response.[9]

Section 2: Clinical Development Challenges

Q3: How do we design an effective strategy to monitor for the immunogenicity of this compound in clinical trials?

Answer: A multi-tiered approach is the standard for assessing immunogenicity.

  • Strategy Overview:

    • Screening Assay: Use a sensitive method, typically a bridging ELISA, to detect all potential ADAs that bind to this compound. The goal is high sensitivity to minimize false negatives.[12]

    • Confirmatory Assay: Samples that test positive in the screening assay are then subjected to a confirmatory assay. This involves spiking the sample with an excess of this compound; a significant reduction in the signal confirms the specificity of the ADAs.[12]

    • Titer Determination: For confirmed positive samples, perform serial dilutions to quantify the amount of ADAs present.[13]

    • Neutralizing Antibody (NAb) Assay: This is a critical functional assay to determine if the ADAs can block the activity of this compound. This can be a cell-based assay measuring the reversal of LFA-1 blockade.

  • Key Consideration:

    • Drug Tolerance: Standard bridging assays can be affected by the presence of the drug in the patient's serum, leading to false negatives. It is crucial to develop a drug-tolerant assay to accurately detect ADAs.[12][13]

Data Presentation: Potential Adverse Events

Since detailed clinical trial data for this compound is not publicly available, the following table summarizes common adverse events associated with potent immunomodulatory monoclonal antibodies, such as TNF inhibitors and checkpoint inhibitors. This data is for illustrative purposes to guide monitoring in a clinical development program.

Adverse Event CategoryRepresentative FrequencyDescription & Monitoring Notes
Infusion-Related Reactions 5-20%Occur during or shortly after infusion. Can range from mild (fever, rash) to severe.[14] Monitor vital signs during infusion.
Infections 10-35%Increased risk of infections, particularly upper respiratory and urinary tract infections, due to immunosuppression.[15] Monitor for signs of infection. Tuberculosis screening is often required.[4]
Immunogenicity (ADA formation) 4-32% (Drug-tolerant assay)Formation of anti-drug antibodies. Can lead to loss of efficacy or allergic reactions.[13] Requires routine serum monitoring.
Immune-Related Adverse Events (irAEs) 1-15% (Serious)Autoimmune-like side effects such as colitis, pneumonitis, hepatitis, and endocrinopathies.[16][17] Requires careful monitoring of organ function.
Cutaneous Reactions 10-40%Includes rash, pruritus (itching), and injection-site reactions.[15][17] Generally mild but can be severe in some cases.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay using CFSE

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood via density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs in PBS at 1x10⁶ cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI + 10% FBS). Wash cells twice.

  • Assay Setup: Plate 2x10⁵ labeled PBMCs per well in a 96-well U-bottom plate.

  • Treatment: Add serial dilutions of this compound, an isotype control antibody, or media alone.

  • Stimulation: Add a T-cell stimulus, such as anti-CD3/CD28 beads or soluble antibodies (e.g., 1 µg/mL anti-CD3 and 1 µg/mL anti-CD28).

  • Incubation: Culture for 4-5 days at 37°C, 5% CO₂.

  • Analysis: Harvest cells and stain with antibodies for surface markers (e.g., CD3, CD4, CD8) and a viability dye. Acquire on a flow cytometer. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.[18]

Protocol 2: Whole Blood Cytokine Release Assay (CRA)

  • Blood Collection: Collect fresh human whole blood from healthy donors into sodium heparin tubes.

  • Assay Setup: Within 2 hours of collection, add 200 µL of whole blood per well in a 96-well plate.

  • Treatment: Add this compound or control articles (isotype control, positive control like LPS, negative control/media). Test the antibody in both soluble (aqueous) and plate-bound (solid-phase) formats to assess different activation mechanisms.[19]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: After incubation, centrifuge the plate and carefully collect the plasma supernatant.

  • Cytokine Measurement: Analyze the plasma for a panel of key cytokines (e.g., IL-6, TNFα, IFNγ, IL-2, IL-10) using a multiplex immunoassay platform (e.g., Luminex) or individual ELISAs.[11]

Mandatory Visualizations

Odulimomab_Mechanism_of_Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell ICAM1 ICAM-1 LFA1 LFA-1 (CD11a/CD18) ICAM1->LFA1 Binding Activation Adhesion & Co-stimulation LFA1->Activation This compound This compound This compound->LFA1 Blocks Interaction

Caption: Mechanism of Action of this compound.[1][2]

Immunogenicity_Testing_Workflow start Patient Serum Sample screening Screening Assay (High-Sensitivity ELISA) Detects potential Anti-Drug Antibodies (ADAs) start->screening confirmation Confirmatory Assay (Competitive Inhibition) screening->confirmation If Positive negative ADA Negative or Non-Neutralizing screening->negative If Negative titer Titer Assay Quantifies ADA Levels confirmation->titer If Confirmed confirmation->negative If Not Confirmed neutralizing Neutralizing Antibody (NAb) Assay (Cell-Based Functional Assay) titer->neutralizing positive Confirmed NAb Positive (Potential Clinical Impact) neutralizing->positive If Neutralizing neutralizing->negative If Non-Neutralizing

Caption: Standard workflow for assessing clinical immunogenicity.[12][13]

T_Cell_Assay_Troubleshooting start High Variability in T-Cell Assay Results q1 Are you using cells from multiple donors? start->q1 a1_no Action: Test a panel of donors to account for biological variability. q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is cell viability >90% post-isolation and pre-plating? a1_yes->q2 a2_no Action: Optimize cell handling. Minimize time from collection to use. Check for reagent toxicity. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Is the positive control (e.g., anti-CD3) showing a robust and consistent response? a2_yes->q3 a3_no Action: Check stimulus concentration and reagent quality/lot. Verify donor cells are responsive. q3->a3_no No a3_yes Yes q3->a3_yes Yes end Conclusion: Variability is likely inherent. Focus on statistical analysis of the donor panel to draw conclusions. a3_yes->end

Caption: Troubleshooting donor variability in T-cell assays.[7]

References

Technical Support Center: Minimizing Immunogenicity of Murine Odulimomab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing the immunogenicity of the murine monoclonal antibody, Odulimomab.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is minimizing its immunogenicity important?

This compound is a murine monoclonal antibody that targets the alpha chain (CD11a) of the Lymphocyte Function-Associated Antigen-1 (LFA-1).[1] LFA-1 is a key adhesion molecule involved in T-cell activation and migration.[1] By blocking LFA-1, this compound can prevent T-cell mediated immune responses, making it a candidate for preventing transplant rejection and treating autoimmune diseases. However, because this compound is a murine (mouse) protein, it can be recognized as foreign by the human immune system, leading to the development of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect of this compound, alter its pharmacokinetic profile, and potentially cause adverse immune reactions. Therefore, minimizing its immunogenicity is crucial for its clinical development and therapeutic success.

Q2: What are the primary strategies for reducing the immunogenicity of murine this compound?

The main strategies to reduce the immunogenicity of murine antibodies like this compound are chimerization and humanization.

  • Chimerization: This involves replacing the constant (Fc) region of the murine antibody with a human Fc region. This reduces the overall murine content of the antibody.

  • Humanization: This is a more advanced technique that involves grafting only the complementarity-determining regions (CDRs) of the murine antibody, which are responsible for antigen binding, onto a human antibody framework. This results in an antibody that is predominantly of human origin, further reducing the potential for an immune response.[2] More advanced humanization techniques like "specificity-determining region (SDR) grafting" can also be employed to further minimize the murine content by only transferring the most critical residues for antigen binding.[3]

Q3: What are the common challenges encountered during the humanization of a murine antibody like this compound?

The most common challenge during humanization is a loss of binding affinity to the target antigen.[2] This occurs because the murine framework residues, which are replaced with human ones, can influence the conformation of the CDRs. Another potential issue is the creation of new, unforeseen immunogenic epitopes.

Q4: How can I assess the immunogenicity of different this compound variants?

Immunogenicity is assessed using a combination of in silico, in vitro, and in vivo methods:

  • In Silico Tools: Computational algorithms can predict potential T-cell epitopes within the antibody sequence.

  • In Vitro Assays:

    • Anti-Drug Antibody (ADA) Assays: ELISAs are commonly used to detect and quantify ADAs in patient samples.[4][5][6][7][8]

    • T-cell Proliferation Assays: These assays, such as the Mixed Lymphocyte Reaction (MLR), measure the proliferation of T-cells in response to the antibody, indicating a potential for a cell-mediated immune response.[9][10][11][12][13][14][15][16][17][18]

  • In Vivo Studies: Preclinical studies in animal models, particularly in humanized mice, can provide an indication of the immunogenic potential of the antibody. Clinical trials are the ultimate measure of immunogenicity in humans.[19][20][21][22][23][24][25][26][27][28]

Troubleshooting Guides

Issue 1: Loss of Binding Affinity After Humanization
Possible Cause Troubleshooting Steps
Incorrect Human Framework Selection: The chosen human framework may not be structurally compatible with the murine CDRs.- Select a human framework with high sequence homology to the murine parent antibody.[2]- Consider using human germline sequences as they are generally less immunogenic.
Disruption of CDR Conformation: Murine framework residues in the "Vernier zone," which underlies the CDRs, are critical for maintaining the correct CDR loop structure. Replacing these can alter the binding site.- Identify key murine framework residues in the Vernier zone using molecular modeling.- Perform "back-mutations" by reintroducing these critical murine residues into the humanized framework.[2]- It is a balance between restoring affinity and maintaining a high degree of "humanness."
Direct Contribution of Framework Residues to Binding: Some framework residues may directly interact with the antigen.- Analyze the crystal structure of the murine antibody-antigen complex, if available, to identify interacting framework residues.- If no crystal structure is available, use computational modeling to predict potential interactions.- Retain these specific murine framework residues in the humanized antibody.
Issue 2: Unexpected Immunogenicity in a Humanized Antibody
Possible Cause Troubleshooting Steps
Presence of T-cell Epitopes in Murine CDRs: The grafted murine CDRs can still contain sequences that are recognized by human T-cells.- Use in silico tools to predict potential T-cell epitopes within the CDRs.- Perform T-cell proliferation assays using peptides spanning the CDR sequences to confirm immunogenicity.[9][10][11][12][13][14][15][16][17][18]- If immunogenic epitopes are identified, attempt to mutate key residues within the CDRs to reduce T-cell activation while preserving binding affinity. This process is known as "deimmunization."
Creation of Novel Junctional Epitopes: The junction between the human framework and the murine CDRs can create new, immunogenic sequences.- Analyze the sequence at the framework/CDR junctions for potential neo-epitopes.- Consider alternative human frameworks that may create less immunogenic junctions.
Aggregation of the Antibody: Protein aggregates are known to be highly immunogenic.- Analyze the humanized antibody for the presence of aggregates using techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS).- Optimize the formulation (e.g., pH, excipients) to minimize aggregation.- Introduce mutations to improve the stability and solubility of the antibody.

Data Presentation

Table 1: Representative Immunogenicity Data for Anti-TNF Monoclonal Antibodies

This table presents representative data from clinical studies of other monoclonal antibodies to illustrate the typical incidence of anti-drug antibodies (ADAs). Specific data for this compound is not publicly available.

AntibodyTypeIndicationADA Incidence (%)Reference
InfliximabChimericRheumatoid Arthritis25.3[26]
AdalimumabHumanRheumatoid Arthritis14.1[26]
GolimumabHumanRheumatoid Arthritis3.8 - 31.7*[19][26]

*The range for Golimumab reflects the use of different assay sensitivities.[19][26]

Table 2: Representative Binding Affinity of a Humanized Anti-LFA-1 Antibody (MHM24)

This table shows the binding affinity of a murine anti-LFA-1 antibody and its humanized version. This serves as an example of the expected outcomes of a successful humanization process for an antibody with a similar target to this compound.

Antibody VariantDescriptionBinding Affinity (KD, nM)Reference
Murine MHM24Parent murine antibody~1.0[29]
Humanized MHM24CDR-grafted antibody~1.2[29]

Experimental Protocols

Protocol 1: Anti-Drug Antibody (ADA) Bridging ELISA

This protocol provides a general framework for a bridging ELISA to detect ADAs against a humanized this compound.

Materials:

  • High-binding 96-well ELISA plates

  • Biotinylated humanized this compound

  • Horseradish peroxidase (HRP)-conjugated humanized this compound

  • Patient serum samples

  • Positive control (e.g., polyclonal anti-Odulimomab antibody)

  • Negative control (e.g., pooled normal human serum)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the ELISA plate with a capture antibody (e.g., streptavidin) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Sample Incubation: Add diluted patient serum samples, positive controls, and negative controls to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Detection Antibody Incubation: Add HRP-conjugated humanized this compound to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a plate reader.

Protocol 2: T-cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This protocol outlines a one-way MLR to assess the potential of humanized this compound to induce T-cell proliferation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from at least two different healthy donors

  • Humanized this compound

  • Positive control (e.g., Phytohemagglutinin - PHA)

  • Negative control (e.g., cell culture medium)

  • Cell proliferation dye (e.g., CFSE)

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • 96-well round-bottom cell culture plates

  • Flow cytometer

Procedure:

  • Prepare Responder and Stimulator Cells:

    • Isolate PBMCs from two donors.

    • Treat the stimulator cells with mitomycin C or irradiation to prevent their proliferation.

  • Label Responder Cells: Label the responder PBMCs with CFSE according to the manufacturer's instructions.

  • Set up Co-cultures:

    • In a 96-well plate, co-culture the CFSE-labeled responder cells with the treated stimulator cells at a 1:1 ratio.

    • Add different concentrations of humanized this compound, positive control (PHA), or negative control (medium) to the wells.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.

  • Staining and Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

    • Analyze the cells by flow cytometry. T-cell proliferation is measured by the dilution of the CFSE dye in the CD4+ and CD8+ T-cell populations.

Mandatory Visualizations

LFA_1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell cluster_this compound ICAM1 ICAM-1 LFA1 LFA-1 ICAM1->LFA1 Adhesion MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Antigen Recognition ERK ERK LFA1->ERK Co-stimulation ZAP70 ZAP70 TCR->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 RasGRP RasGRP DAG->RasGRP NFkB NF-κB DAG->NFkB NFAT NF-AT IP3->NFAT Ras Ras RasGRP->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression This compound This compound This compound->LFA1 Blocks Interaction

Caption: LFA-1 Signaling Pathway in T-Cell Activation and Inhibition by this compound.

Antibody_Humanization_Workflow cluster_Murine Murine Antibody cluster_Chimeric Chimerization cluster_Humanization Humanization (CDR Grafting) cluster_Optimization Optimization Murine_Ab Murine this compound (Variable and Constant Regions) Chimeric_Ab Chimeric Antibody (Murine Variable, Human Constant) Murine_Ab->Chimeric_Ab Replace Fc Region CDR_Grafting CDR Grafting: Murine CDRs + Human Framework Chimeric_Ab->CDR_Grafting Graft CDRs Humanized_Ab Humanized Antibody CDR_Grafting->Humanized_Ab Back_Mutation Back-Mutation (Vernier Zone) Humanized_Ab->Back_Mutation Restore Affinity Deimmunization Deimmunization (CDR Modification) Humanized_Ab->Deimmunization Reduce CDR Immunogenicity Optimized_Ab Optimized Humanized Antibody Back_Mutation->Optimized_Ab Deimmunization->Optimized_Ab

Caption: Workflow for Humanization of Murine this compound.

Immunogenicity_Troubleshooting_Logic Start Humanized this compound Generated Test_Affinity Test Binding Affinity Start->Test_Affinity Affinity_Lost Affinity Lost? Test_Affinity->Affinity_Lost Troubleshoot_Affinity Troubleshoot Affinity: - Framework Selection - Back-Mutations Affinity_Lost->Troubleshoot_Affinity Yes Affinity_Restored Affinity Restored Affinity_Lost->Affinity_Restored No Troubleshoot_Affinity->Test_Affinity Test_Immunogenicity Test Immunogenicity (In Vitro/In Vivo) Affinity_Restored->Test_Immunogenicity Immunogenic Immunogenic? Test_Immunogenicity->Immunogenic Troubleshoot_Immunogenicity Troubleshoot Immunogenicity: - Deimmunization - Formulation Optimization Immunogenic->Troubleshoot_Immunogenicity Yes Low_Immunogenicity Low Immunogenicity Immunogenic->Low_Immunogenicity No Troubleshoot_Immunogenicity->Test_Immunogenicity Final_Candidate Final Candidate Low_Immunogenicity->Final_Candidate

Caption: Logical Workflow for Troubleshooting this compound Humanization.

References

Odulimomab aggregation issues and prevention strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Odulimomab aggregation.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments involving this compound.

Issue 1: Increased aggregation detected by Size Exclusion Chromatography (SEC) after formulation.

  • Possible Cause 1: Suboptimal pH of the formulation buffer.

    • Troubleshooting: The pH of the formulation can significantly impact the stability of this compound.[1][2][3] Conduct a pH screening study to identify the optimal pH that minimizes aggregation. Monoclonal antibodies (mAbs) often exhibit a pH optimum for stability, and deviations from this can lead to increased aggregation.[1][2] Human IgGs, for instance, are generally stable with minimal heat-induced degradation and aggregation at a pH of 5.0-5.5.[2]

  • Possible Cause 2: Inappropriate buffer species.

    • Troubleshooting: The choice of buffer can influence aggregation. Evaluate alternative buffer systems such as citrate, histidine, or acetate to determine the most stabilizing formulation for this compound.

  • Possible Cause 3: Lack of stabilizing excipients.

    • Troubleshooting: The addition of excipients can prevent aggregation by stabilizing the native conformation of the antibody.[4][5] Screen various excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, proline), and surfactants (e.g., polysorbates) to identify an effective stabilizer.[4][5][6]

Issue 2: Observation of high molecular weight (HMW) species in Dynamic Light Scattering (DLS) analysis.

  • Possible Cause 1: Thermal stress during handling or storage.

    • Troubleshooting: this compound may be sensitive to temperature fluctuations. Maintain a strict cold chain during all handling and storage steps. Avoid repeated freeze-thaw cycles, as this can induce aggregation. To assess thermal stability, perform a temperature ramp study using DLS to determine the aggregation onset temperature (Tagg).

  • Possible Cause 2: Mechanical stress from agitation or filtration.

    • Troubleshooting: Mechanical stresses can lead to the formation of aggregates. Minimize agitation during handling and consider optimizing filtration parameters (e.g., filter type, flow rate) to reduce shear stress. The inclusion of surfactants like Polysorbate 20 or 80 can help mitigate surface-induced aggregation.

  • Possible Cause 3: High protein concentration.

    • Troubleshooting: High concentrations of this compound can increase the likelihood of intermolecular interactions leading to aggregation. If possible, conduct experiments at the lowest feasible concentration. If high concentrations are necessary, formulation optimization with stabilizing excipients is critical.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound aggregation?

A1: Like other monoclonal antibodies, this compound aggregation can be triggered by a variety of intrinsic and extrinsic factors. Intrinsic factors are inherent to the molecule's structure, while extrinsic factors are related to the surrounding environment.

  • Intrinsic Factors:

    • Amino acid sequence: The presence of hydrophobic or charged residues on the antibody surface can create "hotspots" for aggregation.

    • Structural integrity: Incorrect folding of the Fab and Fc domains can expose hydrophobic regions, promoting self-association.[7]

  • Extrinsic Factors:

    • Temperature: Elevated temperatures can cause the antibody to unfold, exposing aggregation-prone regions.[8]

    • pH: Deviations from the optimal pH can alter the surface charge of the antibody, leading to increased electrostatic interactions and aggregation.[1][2][3]

    • Mechanical stress: Agitation, shearing, and freeze-thaw cycles can induce conformational changes and aggregation.

    • High protein concentration: Increased proximity of antibody molecules enhances the probability of intermolecular interactions.[8]

Q2: What are the recommended storage conditions for this compound to minimize aggregation?

A2: To minimize aggregation, this compound should be stored at its recommended temperature, typically 2-8°C for liquid formulations. Avoid freezing unless it is specifically formulated for frozen storage. Protect from light and mechanical shock. The optimal storage conditions should be determined through long-term stability studies.

Q3: How can I prevent this compound aggregation during my experiments?

A3: Several strategies can be employed to prevent aggregation:

  • Formulation Optimization: The most effective approach is to develop a stable formulation. This involves:

    • pH optimization: Identify the pH at which this compound exhibits maximum stability.[1][2]

    • Excipient screening: Include stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), and surfactants (Polysorbate 20/80) in the formulation.[4][6]

  • Careful Handling:

    • Maintain a consistent cold chain.

    • Avoid vigorous shaking or stirring.

    • Use appropriate filtration methods to minimize shear stress.

  • Control of Protein Concentration: Work with the lowest practical protein concentration.

Q4: Which analytical techniques are best for detecting and quantifying this compound aggregation?

A4: A combination of techniques is recommended for a comprehensive analysis of aggregation:

  • Size Exclusion Chromatography (SEC): This is the gold standard for separating and quantifying soluble aggregates (dimers, trimers, and larger oligomers) from the monomeric antibody.[9][10][11][12]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of HMW species and determining the size distribution of particles in a solution.[7][13][14][15][16] It is particularly useful for early detection of aggregation.

  • Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein by determining its melting temperature (Tm). A lower Tm can indicate a higher propensity for aggregation under thermal stress.

Quantitative Data on Monoclonal Antibody Aggregation

The following tables provide representative data on the effects of different stress factors on monoclonal antibody aggregation. While this data is not specific to this compound, it illustrates general trends observed for IgG molecules.

Table 1: Effect of pH on Monoclonal Antibody Aggregation

pH% Aggregate (SEC)Reference
3.015.2[1]
3.35.8[1]
3.52.1[1]
3.8< 1[1]
5.0< 0.5[2]
5.5< 0.5[2]
7.01.2[2]

Table 2: Effect of Temperature on Monoclonal Antibody Aggregation at pH 7.0

Temperature (°C)Incubation Time (days)% Aggregate (SEC)Reference
53651.5[17]
25903.2[17]
40288.7[17]
650.02> 30[8]

Table 3: Effect of Excipients on Monoclonal Antibody Aggregation at pH 3.5

ExcipientConcentration% Change in Aggregate vs. ControlReference
Sucrose250 mM-8%[4]
Propylene Glycol250 mM+5%[4]
Urea250 mM+12%[4]
Arginine250 mM+18%[4]

Experimental Protocols

1. Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • Objective: To separate and quantify soluble aggregates of this compound.

  • Methodology:

    • System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for this compound (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

    • Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a 0.22 µm filter.

    • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the SEC column.

    • Chromatography: Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).

    • Detection: Monitor the eluent using a UV detector at 280 nm.

    • Data Analysis: Integrate the peak areas corresponding to the monomer and aggregate species. Calculate the percentage of aggregate as: % Aggregate = (Area_aggregate / (Area_monomer + Area_aggregate)) * 100.

2. Dynamic Light Scattering (DLS) for Aggregate Detection

  • Objective: To detect the presence of HMW aggregates and determine the particle size distribution.

  • Methodology:

    • Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 0.5-1.0 mg/mL) in a suitable buffer. The buffer should be filtered through a 0.02 µm filter to remove any particulate matter.

    • Cuvette Preparation: Use a clean, dust-free cuvette.

    • Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature. Perform the measurement according to the instrument's software instructions.

    • Data Analysis: Analyze the correlation function to obtain the size distribution by intensity, volume, and number. The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The Polydispersity Index (PDI) provides an indication of the heterogeneity of the sample.

3. Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

  • Objective: To determine the thermal stability of this compound by measuring its melting temperature (Tm).

  • Methodology:

    • Sample Preparation: Prepare the this compound sample and a matching buffer blank at the same concentration (e.g., 1 mg/mL).

    • Instrument Setup: Load the sample and reference solutions into the DSC cells.

    • Thermal Scan: Heat the samples at a constant rate (e.g., 1°C/min) over a defined temperature range (e.g., 20°C to 100°C).

    • Data Acquisition: Record the differential heat capacity as a function of temperature.

    • Data Analysis: Analyze the thermogram to identify the transition midpoint (Tm), which corresponds to the peak of the unfolding transition. A higher Tm indicates greater thermal stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Data Interpretation start This compound Sample formulation Formulation Optimization (pH, Excipients) start->formulation stress Stress Application (Thermal, Mechanical) formulation->stress sec Size Exclusion Chromatography (SEC) stress->sec dls Dynamic Light Scattering (DLS) stress->dls dsc Differential Scanning Calorimetry (DSC) stress->dsc quant Quantification of Aggregates sec->quant size Size Distribution & Polydispersity dls->size stability Thermal Stability (Tm) dsc->stability troubleshooting_logic cluster_cause Potential Causes cluster_solution Prevention Strategies issue Aggregation Detected cause_ph Suboptimal pH issue->cause_ph cause_temp Thermal Stress issue->cause_temp cause_mech Mechanical Stress issue->cause_mech sol_ph Optimize Formulation pH cause_ph->sol_ph sol_excipient Add Stabilizing Excipients cause_ph->sol_excipient sol_temp Maintain Cold Chain cause_temp->sol_temp sol_mech Minimize Agitation cause_mech->sol_mech

References

Odulimomab Technical Support Center: Addressing Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Odulimomab in their experiments. This compound is a murine monoclonal antibody that targets the alpha chain (CD11a) of Lymphocyte Function-Associated Antigen 1 (LFA-1), a key molecule in immune cell adhesion and activation.[1] While designed for high specificity, off-target binding is a potential issue with any monoclonal antibody and can lead to unexpected experimental results.[2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an investigational murine monoclonal antibody that specifically targets the CD11a subunit of the LFA-1 integrin on leukocytes.[1] LFA-1 is crucial for T-cell mediated immune responses, including the adhesion of lymphocytes to other cells, such as antigen-presenting cells and endothelial cells. By blocking the interaction between LFA-1 and its ligands (e.g., ICAM-1), this compound is designed to suppress immune cell activation and migration, which is relevant for preventing transplant rejection and treating immunological diseases.[1]

Q2: What are off-target effects and why are they a concern with monoclonal antibodies like this compound?

Off-target effects refer to the binding of a therapeutic antibody to proteins other than its intended target. These interactions can lead to a variety of unintended consequences in experiments, including unexpected biological effects, cytotoxicity, or altered pharmacokinetic profiles.[2][3] For a therapeutic antibody, off-target binding is a major cause of adverse events in clinical settings.[7][8] In a research context, unrecognized off-target effects can lead to misinterpretation of experimental data.

Q3: Are there known off-target binders for this compound?

As an investigational antibody, detailed public information on the specific off-target binding profile of this compound is limited. However, like any monoclonal antibody, it has the potential for cross-reactivity with other proteins that may share structural homology or have similar epitopes to CD11a. It is also possible for antibodies to bind to unrelated proteins due to factors like charge interactions.[2]

Q4: What are the first steps I should take if I suspect off-target effects in my experiment?

If you observe unexpected results, it is crucial to first rule out other common experimental issues. This includes verifying the integrity and concentration of this compound, ensuring the health and proper handling of your cells or tissues, and confirming the accuracy of your assay setup and reagents. If these factors are controlled for and the anomalous results persist, a systematic investigation into potential off-target effects is warranted.

Troubleshooting Guides

This section provides guidance for specific experimental issues that may be indicative of off-target effects.

Issue 1: Unexpected Cell Cytotoxicity or Altered Cell Proliferation

Question: I am observing significant cell death or unexpected changes in proliferation in my cell culture experiments at concentrations where this compound should only be blocking LFA-1 function. Could this be an off-target effect?

Answer: Yes, unexpected cytotoxicity or effects on cell proliferation can be a sign of off-target binding. The following workflow can help you troubleshoot this issue.

Troubleshooting Workflow: Unexpected Cytotoxicity

A Start: Unexpected Cytotoxicity Observed B Step 1: Confirm On-Target Engagement (e.g., Western blot for downstream signaling of LFA-1) A->B C Step 2: Perform Dose-Response Analysis (Compare cytotoxicity IC50 with on-target functional IC50) B->C D Step 3: Use a Structurally Unrelated Anti-CD11a Antibody (Does it produce the same cytotoxic effect?) C->D E Step 4: Knockdown/Knockout of CD11a (Does this compound still cause cytotoxicity in CD11a-deficient cells?) D->E F Conclusion: Off-target effect is likely E->F Yes G Conclusion: On-target effect or other experimental artifact E->G No

Caption: Workflow for investigating unexpected cytotoxicity.

Issue 2: High Background or Non-Specific Staining in Flow Cytometry

Question: I am using fluorescently-labeled this compound for flow cytometry to identify LFA-1 positive cells, but I am seeing high background fluorescence or staining in a known LFA-1 negative cell line. What could be the cause?

Answer: High background or non-specific staining in flow cytometry can be due to several factors, including off-target binding. The following steps can help you resolve this issue.

Troubleshooting Workflow: Flow Cytometry High Background

A Start: High Background in Flow Cytometry B Step 1: Optimize Antibody Concentration (Titrate this compound to find the optimal signal-to-noise ratio) A->B C Step 2: Include Isotype Control (Use a murine IgG1 isotype control to assess non-specific binding) B->C D Step 3: Fc Receptor Blocking (Pre-incubate cells with an Fc blocking reagent) C->D E Step 4: Use a Negative Control Cell Line (Confirm lack of staining in a validated LFA-1 negative cell line) D->E F Conclusion: Non-specific binding is likely due to off-target interaction E->F Staining Persists G Conclusion: Issue is likely due to experimental parameters E->G Staining Resolved

Caption: Workflow for troubleshooting high background in flow cytometry.

Quantitative Data Summary

While specific quantitative data for this compound's off-target interactions are not publicly available, the following tables illustrate how such data would be presented for a hypothetical anti-CD11a antibody.

Table 1: Binding Affinity and Kinetics

TargetAntibodyKa (1/Ms)Kd (1/s)KD (M)
On-Target
Human CD11aThis compound1.2 x 10^58.5 x 10^-57.1 x 10^-10
Cynomolgus CD11aThis compound9.8 x 10^41.2 x 10^-41.2 x 10^-9
Off-Target
Protein XThis compound4.5 x 10^32.1 x 10^-34.7 x 10^-7
Protein YThis compoundNot DetectableNot DetectableNot Detectable

Ka: Association rate constant; Kd: Dissociation rate constant; KD: Equilibrium dissociation constant. Data is hypothetical.

Table 2: Dose-Response for On-Target vs. Off-Target Effects

EffectCell LineIC50 / EC50 (nM)
On-Target
Inhibition of T-cell AdhesionJurkat (LFA-1+)15.2
Off-Target
CytotoxicityHEK293 (LFA-1-)> 10,000
Apoptosis InductionA549 (LFA-1-)2,500

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data is hypothetical.

Key Experimental Protocols

The following are detailed methodologies for key experiments to identify and characterize off-target effects of this compound.

Protocol 1: Cell-Based Binding Assay for Specificity Screening

This protocol describes a high-throughput flow cytometry-based assay to screen for this compound binding against a panel of cell lines expressing different surface proteins.

Methodology:

  • Cell Line Panel:

    • Select a diverse panel of human cell lines with known surface protein expression profiles. Include a positive control cell line endogenously expressing high levels of LFA-1 (e.g., Jurkat cells) and a negative control cell line lacking LFA-1 expression (e.g., HEK293 cells).

  • Antibody Preparation:

    • Label this compound with a suitable fluorophore (e.g., Alexa Fluor 488).

    • Prepare a murine IgG1 isotype control antibody labeled with the same fluorophore.

  • Staining Procedure:

    • Harvest and wash the cell lines, and adjust to a concentration of 1 x 10^6 cells/mL.

    • Add an Fc receptor blocking agent to prevent non-specific binding.

    • Incubate cells with a saturating concentration of fluorescently labeled this compound or the isotype control for 30 minutes at 4°C.

    • Wash the cells twice with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Gate on live, single cells.

    • Compare the mean fluorescence intensity (MFI) of cells stained with this compound to those stained with the isotype control. A significant shift in MFI in an LFA-1 negative cell line may indicate an off-target interaction.

Experimental Workflow: Cell-Based Specificity Assay

A Start: Prepare Panel of Cell Lines B Label this compound and Isotype Control with Fluorophore A->B C Incubate Cells with Labeled Antibodies B->C D Wash and Acquire Data via Flow Cytometry C->D E Analyze Mean Fluorescence Intensity (MFI) D->E F Identify Cell Lines with Significant MFI Shift (Potential Off-Targets) E->F

Caption: Workflow for a cell-based antibody specificity assay.

Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification

This protocol details a method to identify potential off-target binding partners of this compound from a cell lysate.

Methodology:

  • Cell Lysate Preparation:

    • Select a cell line that demonstrates a suspected off-target effect.

    • Lyse the cells under non-denaturing conditions to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Couple this compound to magnetic beads (e.g., Protein A/G beads).

    • Incubate the antibody-coupled beads with the cell lysate to allow for the formation of immune complexes.

    • Include a negative control using an isotype-matched control antibody coupled to beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads.

    • Prepare the eluate for mass spectrometry analysis by in-solution or in-gel trypsin digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins in the sample by searching the acquired spectra against a protein database.

    • Compare the proteins identified in the this compound IP to the isotype control IP. Proteins significantly enriched in the this compound sample are potential off-target binders.

Signaling Pathway: LFA-1 Mediated T-Cell Adhesion

cluster_0 T-Cell cluster_1 Antigen Presenting Cell (APC) TCR TCR MHC MHC-Antigen TCR->MHC LFA1 LFA-1 (CD11a/CD18) Adhesion Adhesion & Cytoskeletal Rearrangement LFA1->Adhesion ICAM1 ICAM-1 LFA1->ICAM1 This compound This compound This compound->LFA1

Caption: this compound blocks the LFA-1/ICAM-1 interaction.

References

Technical Support Center: Odulimomab & Anti-LFA-1/CD11a Antibodies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the use of Odulimomab and other anti-LFA-1/CD11a antibodies in various animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other anti-LFA-1 antibodies?

This compound is a murine monoclonal antibody that targets the alpha chain (CD11a) of Lymphocyte Function-Associated Antigen-1 (LFA-1).[1] LFA-1 is an integrin expressed on the surface of all leukocytes, including lymphocytes, monocytes, and granulocytes.[2][3] It plays a critical role in cell adhesion, migration, and immune signaling by binding to its ligands, primarily Intercellular Adhesion Molecules (ICAMs) on other cells.[4] By blocking the LFA-1/ICAM interaction, this compound inhibits T-cell activation, proliferation, and migration to sites of inflammation or to an allograft, thereby suppressing the immune response.[5] This mechanism is crucial for preventing transplant rejection and treating autoimmune diseases.

Q2: What are the expected immunological consequences of LFA-1 blockade in vivo?

Treatment with an anti-LFA-1 antibody can lead to several observable immunological effects. A common finding is a transient increase in circulating lymphocytes (lymphocytosis) in the peripheral blood.[6] This is thought to be due to the inhibition of lymphocyte adhesion to endothelial cells and their subsequent egress from the bloodstream into tissues. Additionally, LFA-1 blockade can impair the formation of the immunological synapse between T-cells and antigen-presenting cells, leading to reduced T-cell activation and cytokine production.[7] In some cases, particularly in non-human primates, impaired protective immunity against certain viral pathogens like cytomegalovirus (CMV) has been observed.[8]

Q3: How should I store and handle this compound?

While specific instructions for this compound are not publicly available, general guidelines for monoclonal antibody storage should be followed to ensure stability. Antibodies are typically stored at 2-8°C for short-term use (days to weeks). For long-term storage, it is recommended to aliquot the antibody to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9] The antibody solution should be stored at its stock concentration, and if dilution is necessary, it should be done in a sterile, pH-buffered solution. Always refer to the manufacturer's datasheet for specific storage and handling instructions for any antibody product.

Q4: Is this compound species-specific? Can I use it in mice and rats?

This compound is a murine (mouse) monoclonal antibody.[1] While it is designed to target human LFA-1, its cross-reactivity with LFA-1 in other species, such as rats and non-human primates, would need to be validated. For preclinical studies in animal models, it is common to use a species-specific anti-LFA-1 antibody (e.g., a rat anti-mouse LFA-1 antibody for studies in mice) to ensure optimal target engagement and avoid potential immunogenicity of a foreign antibody. Several clones of anti-mouse LFA-1α (CD11a) antibodies, such as M17/4 and FD441.8, are commercially available for in vivo studies in mice.[2][3][10]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the LFA-1 signaling pathway and a general experimental workflow for in vivo studies.

LFA_1_Signaling_Pathway cluster_tcell T-Cell LFA-1 LFA-1 Adhesion & Migration Adhesion & Migration LFA-1->Adhesion & Migration Cytoskeletal Rearrangement Cytoskeletal Rearrangement LFA-1->Cytoskeletal Rearrangement Gene Transcription Gene Transcription LFA-1->Gene Transcription ICAM-1 ICAM-1 LFA-1->ICAM-1 Binding Talin Talin Talin->LFA-1 Kindlin Kindlin Kindlin->LFA-1 Rap1 Rap1 Rap1->Talin Rap1->Kindlin TCR TCR/CD3 TCR->Rap1 Inside-out signaling This compound This compound This compound->LFA-1 Blocks Interaction

Caption: LFA-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Baseline Measurements Baseline Measurements Acclimatization->Baseline Measurements Experimental Groups Experimental Groups Baseline Measurements->Experimental Groups This compound Administration This compound Administration Experimental Groups->this compound Administration Isotype Control Isotype Control Experimental Groups->Isotype Control Vehicle Control Vehicle Control Experimental Groups->Vehicle Control Monitoring Monitoring This compound Administration->Monitoring Isotype Control->Monitoring Vehicle Control->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Caption: General experimental workflow for in vivo studies with this compound.

Experimental Protocols & Data Presentation

Due to the limited publicly available data specifically for this compound, the following tables summarize typical protocol parameters for anti-LFA-1 (CD11a) antibodies in different animal models based on published research. These should be considered as starting points for experimental design and optimization.

Table 1: Protocol Adjustments for Anti-LFA-1 (CD11a) Antibodies in Mice

ParameterAllograft Model (e.g., Heart Transplant)Autoimmune Model (e.g., Ocular Lymphoma)
Mouse Strain C57BL/6, BALB/cBALB/c, SCID
Antibody Clone M17/4, FD441.8M17/4
Dosage 200 µ g/mouse 5 mg/kg/day
Administration Route Intraperitoneal (IP) or Intravenous (IV)Intraperitoneal (IP)
Dosing Schedule Peri-transplant (e.g., days -1 and 0)Daily for 21 days
Isotype Control Rat IgG2a or IgG2bRat IgG2a
Reference [11][12]

Table 2: Protocol Adjustments for Anti-LFA-1 (CD11a) Antibodies in Non-Human Primates (NHP)

ParameterRenal Transplant ModelIslet Allograft Model
NHP Species Rhesus macaqueRhesus macaque
Antibody Clone TS1/22 (murine anti-human LFA-1)TS-1/22
Dosage Not specified in abstractNot specified in abstract
Administration Route Intravenous (IV)Intravenous (IV)
Dosing Schedule Tapering dose over 60 days post-transplantShort-term induction therapy
Isotype Control Murine IgG1Murine IgG1
Reference [8][6]

Note: Specific dosages for NHP models often require careful dose-finding studies and are not always detailed in publications.

Troubleshooting Guide

Issue: Lack of Efficacy (e.g., continued allograft rejection or no improvement in autoimmune disease score)

  • Question: My anti-LFA-1 antibody treatment is not showing the expected therapeutic effect. What could be the reason?

    • Answer:

      • Inadequate Dosage: The dose of the antibody may be insufficient to achieve full target saturation. Consider performing a dose-response study to determine the optimal concentration. For some monoclonal antibodies, nonlinear pharmacokinetics are observed, with rapid clearance at low doses.[13]

      • Incorrect Administration Route or Schedule: The route and frequency of administration are critical for maintaining therapeutic antibody levels. For acute models like transplantation, peri-operative administration is often crucial.[11] For chronic models, a sustained dosing regimen is necessary.

      • Antibody Immunogenicity: If using a non-species-matched antibody (e.g., a murine antibody in a rat), the host may develop an anti-drug antibody (ADA) response, leading to rapid clearance of the therapeutic antibody. Consider using a species-specific or "-nized" antibody if available.

      • Target Biology: In some contexts, LFA-1 blockade alone may not be sufficient to overcome the immune response, particularly in the presence of a strong memory T-cell compartment.[8] Combination therapy with other immunosuppressants may be required.

Issue: Unexpected Side Effects (e.g., increased susceptibility to infections)

  • Question: I am observing adverse health effects in my animals following anti-LFA-1 treatment. What should I look for?

    • Answer:

      • Immunosuppression: As LFA-1 is crucial for a normal immune response, its blockade can lead to broad immunosuppression. This may manifest as increased susceptibility to opportunistic infections. In non-human primate studies, reactivation of latent viruses like CMV has been reported.[8] Careful health monitoring of the animals is essential.

      • Cytokine Release Syndrome (CRS): While less common with blocking antibodies compared to activating antibodies, rapid administration of a high dose of a monoclonal antibody can sometimes trigger a transient release of cytokines, leading to flu-like symptoms. Consider a slower infusion rate or a step-dosing regimen if this is suspected.

      • Off-Target Effects: Ensure that the observed side effects are not due to impurities in the antibody preparation. Use a high-purity, low-endotoxin antibody formulation specifically designed for in vivo use.

Issue: Inconsistent Results Between Experiments

  • Question: I am getting variable results with my anti-LFA-1 antibody across different experiments. How can I improve consistency?

    • Answer:

      • Antibody Handling and Storage: Inconsistent results can arise from improper storage and handling of the antibody, leading to degradation or aggregation. Always follow the manufacturer's recommendations and avoid repeated freeze-thaw cycles.

      • Animal Variability: The age, sex, and health status of the animals can significantly impact the immune response and the efficacy of the treatment. Ensure that animals are properly age- and sex-matched across experimental groups.

      • Procedural Consistency: Minor variations in experimental procedures, such as the timing of injections, surgical techniques in transplant models, or the method of disease induction, can lead to variability. Standardize all experimental protocols as much as possible.

      • Isotype Control: Always include an appropriate isotype control group to ensure that the observed effects are specific to the anti-LFA-1 antibody and not due to non-specific effects of the antibody isotype. The isotype control should be administered at the same concentration and on the same schedule as the therapeutic antibody.

References

Validation & Comparative

Validating Odulimomab's Effect on Cytokine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Odulimomab and other immunomodulatory agents, focusing on their effects on cytokine production. While clinical development of this compound, a murine monoclonal antibody targeting the α-chain of Lymphocyte Function-Associated Antigen-1 (LFA-1), also known as CD11a, has been discontinued, understanding its mechanism of action within the broader context of T-cell modulation remains crucial for ongoing research and development in immunology.[1][2] Due to the limited availability of specific quantitative data on this compound's direct impact on a wide array of cytokines, this guide will focus on its mechanism of action and draw comparisons with other agents that target similar or related pathways, for which more extensive data is available.

Mechanism of Action: Targeting T-Cell Activation

This compound exerts its effect by binding to CD11a, a key component of the LFA-1 integrin expressed on lymphocytes. LFA-1 plays a critical role in T-cell adhesion, migration, and the formation of the immunological synapse with antigen-presenting cells (APCs). By blocking the interaction between LFA-1 and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), this compound was designed to inhibit T-cell activation and proliferation, thereby suppressing downstream inflammatory processes, including the release of pro-inflammatory cytokines.[1][2]

Comparative Analysis of Cytokine Modulation

This section compares this compound with other therapeutic agents that modulate T-cell function and, consequently, cytokine production. The selected alternatives include another anti-CD11a antibody (Efalizumab), an LFA-1 antagonist (Lifitegrast), and a CD2-targeting fusion protein (Alefacept).

DrugTargetMechanism of ActionReported Effects on Cytokine Production
This compound CD11a (α-chain of LFA-1)Monoclonal antibody that blocks the interaction between LFA-1 and ICAM-1, inhibiting T-cell activation and proliferation.[1][2]Limited quantitative data available. The mechanism suggests a reduction in pro-inflammatory cytokine synthesis.
Efalizumab CD11a (α-chain of LFA-1)Humanized monoclonal antibody that binds to CD11a, blocking T-cell activation, proliferation, and trafficking to inflammatory sites.[3][4]Inhibits the release of pro-inflammatory cytokines from T-cells.[3]
Lifitegrast LFA-1Small molecule integrin antagonist that blocks the LFA-1/ICAM-1 interaction.[5][6]Inhibits the secretion of IFN-γ, TNF-α, IL-1α, IL-1β, IL-2, IL-4, and IL-6. A 1 µM concentration significantly inhibited IFN-γ production in vitro.[5][7][8]
Alefacept CD2LFA-3/IgG1 fusion protein that binds to CD2 on T-cells, blocking the co-stimulatory signal and inducing apoptosis of memory T-cells.[9]In psoriasis lesions, treatment led to marked reductions in the expression of inflammatory genes including IFN-γ, STAT1, MIG, iNOS, and IL-8.[10]

Experimental Protocols

To aid in the design of future studies validating the effects of immunomodulatory agents on cytokine production, detailed methodologies for key experiments are provided below.

In Vitro T-Cell Stimulation and Cytokine Measurement

This protocol describes the stimulation of peripheral blood mononuclear cells (PBMCs) to induce cytokine production, which can then be quantified.

1. Isolation of PBMCs:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  • Wash the isolated cells with sterile phosphate-buffered saline (PBS).
  • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

2. Cell Culture and Stimulation:

  • Plate the PBMCs in 96-well plates at a density of 2 x 10^5 cells per well.
  • Add the test compound (e.g., this compound or comparator drug) at various concentrations.
  • Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or with anti-CD3/anti-CD28 beads.
  • Include appropriate controls: unstimulated cells (negative control) and cells with mitogen but no test compound (positive control).
  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-72 hours.

3. Supernatant Collection and Cytokine Quantification:

  • After incubation, centrifuge the plates to pellet the cells.
  • Carefully collect the cell culture supernatants.
  • Quantify the concentration of various cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-6, IL-10) in the supernatants using a multiplex bead-based immunoassay or individual Enzyme-Linked Immunosorbent Assays (ELISAs).

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the T-cell response to allogeneic stimulation, providing a functional measure of immunosuppressive activity.

1. Cell Preparation:

  • Isolate PBMCs from two different healthy donors (donor A and donor B).
  • Treat the "stimulator" cells (from donor B) with mitomycin C or irradiation to prevent their proliferation.
  • Label the "responder" cells (from donor A) with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).

2. Co-culture:

  • Co-culture the responder and stimulator cells in a 96-well plate at a 1:1 ratio (e.g., 1 x 10^5 cells of each).
  • Add the test compound at various concentrations.
  • Include controls: responder cells alone, and co-culture without the test compound.
  • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

3. Analysis:

  • Proliferation: Measure the proliferation of responder cells by flow cytometry, assessing the dilution of the CFSE dye.
  • Cytokine Production: Collect the culture supernatants and measure cytokine levels as described in the previous protocol.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

This protocol outlines the steps for quantifying the concentration of a specific cytokine, TNF-α, in cell culture supernatants.

1. Plate Coating:

  • Coat a 96-well high-binding ELISA plate with a capture antibody specific for human TNF-α overnight at 4°C.

2. Blocking:

  • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • Wash the plate and add diluted cell culture supernatants and a serial dilution of a known TNF-α standard to the wells.
  • Incubate for 2 hours at room temperature.

4. Detection:

  • Wash the plate and add a biotinylated detection antibody specific for human TNF-α. Incubate for 1 hour at room temperature.
  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

5. Signal Development and Measurement:

  • Wash the plate and add a TMB substrate solution.
  • Stop the reaction with a stop solution (e.g., sulfuric acid).
  • Measure the absorbance at 450 nm using a microplate reader.
  • Calculate the TNF-α concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathway of LFA-1 Mediated T-Cell Activation

LFA1_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell ICAM1 ICAM-1 Activation T-Cell Activation ICAM1->Activation MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 LFA1 LFA-1 (CD11a/CD18) LFA1->ICAM1 Adhesion & Co-stimulation (Signal 2) TCR->Activation Cytokines Cytokine Production (e.g., TNF-α, IFN-γ) Activation->Cytokines This compound This compound This compound->LFA1 Inhibition

Caption: LFA-1's role in T-cell activation and this compound's inhibitory mechanism.

Experimental Workflow for In Vitro Cytokine Release Assay

Cytokine_Release_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Cell_Culture Culture PBMCs in 96-well plates PBMC_Isolation->Cell_Culture Add_Drug Add Test Compound (e.g., this compound) Cell_Culture->Add_Drug Stimulate Stimulate with Mitogen (e.g., PHA) Add_Drug->Stimulate Incubate Incubate 24-72h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Cytokine_Quant Quantify Cytokines (ELISA or Multiplex) Collect_Supernatant->Cytokine_Quant Data_Analysis Data Analysis Cytokine_Quant->Data_Analysis

Caption: Workflow for assessing cytokine release from stimulated PBMCs in vitro.

References

A Comparative Guide to Anti-LFA-1 Antibodies: Odulimomab and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Odulimomab with other monoclonal antibodies targeting the Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion, trafficking, and activation. By inhibiting LFA-1, these antibodies offer therapeutic potential in preventing transplant rejection and treating a range of immunological diseases. This document summarizes key performance data, outlines experimental methodologies for their evaluation, and visualizes the underlying biological pathways and workflows.

Introduction to LFA-1 and its Inhibition

Lymphocyte Function-Associated Antigen-1 (LFA-1), also known as CD11a/CD18 or αLβ2 integrin, is a key adhesion molecule expressed on the surface of all leukocytes. It plays a pivotal role in the immune response by mediating the interaction of leukocytes with other cells, such as endothelial cells and antigen-presenting cells (APCs), through its binding to Intercellular Adhesion Molecules (ICAMs). This interaction is crucial for T-cell activation, proliferation, and migration to sites of inflammation.

Monoclonal antibodies that target the αL subunit (CD11a) of LFA-1 can effectively block this interaction, thereby preventing the downstream inflammatory cascade. This guide focuses on a comparative analysis of this compound, a murine anti-LFA-1 antibody, and other notable anti-LFA-1 antibodies, including the humanized antibody Efalizumab.

Comparative Analysis of Anti-LFA-1 Antibodies

Direct head-to-head comparative studies of this compound and other anti-LFA-1 antibodies are limited in the publicly available literature. The following tables summarize the available data for this compound and Efalizumab, a well-characterized anti-LFA-1 antibody that was withdrawn from the market. It is important to note that the data are derived from different studies and experimental systems, which should be taken into consideration when making comparisons.

Table 1: General Characteristics of this compound and Efalizumab

CharacteristicThis compoundEfalizumab
Type Murine Monoclonal Antibody (IgG1)Humanized Monoclonal Antibody (IgG1)
Target CD11a (αL subunit of LFA-1)CD11a (αL subunit of LFA-1)
Mechanism of Action Blocks the interaction between LFA-1 and ICAM-1Blocks the interaction between LFA-1 and ICAM-1
Primary Indication(s) Investigated Prevention of transplant rejection, treatment of immunological diseases.[1][2]Plaque Psoriasis

Table 2: Preclinical and Clinical Performance Data

ParameterThis compoundEfalizumab
Binding Affinity (KD) Data not publicly available2.2 ± 0.5 nM
In Vitro Efficacy (IC50) Data not publicly availableData not publicly available in a directly comparable format
In Vivo Efficacy (Animal Models) Showed a protective effect on renal damage in a primate model of ischemia-reperfusion injury.[3]Effective in various preclinical models of autoimmune disease.
Clinical Trial Highlights Investigated for preventing kidney transplant rejection.[2]Demonstrated efficacy in treating plaque psoriasis, but was withdrawn due to safety concerns.[4]

Mechanism of Action and Signaling Pathway

Anti-LFA-1 antibodies, including this compound, exert their immunomodulatory effects by sterically hindering the binding of LFA-1 on leukocytes to ICAM-1 on target cells. This blockade disrupts the formation of the immunological synapse, a critical interface for T-cell activation. The binding of LFA-1 to ICAM-1 provides a crucial co-stimulatory signal (Signal 2) that is necessary for full T-cell activation, in addition to the primary signal from the T-cell receptor (TCR) recognizing the antigen-MHC complex (Signal 1). By inhibiting this interaction, anti-LFA-1 antibodies prevent T-cell proliferation, cytokine release, and the migration of inflammatory cells to tissues.

LFA1_Signaling_Pathway LFA-1 Signaling and Point of Intervention for this compound cluster_leukocyte Leukocyte cluster_apc Antigen-Presenting Cell (APC) / Endothelial Cell TCR TCR TCR_Signaling TCR Signaling Cascade TCR->TCR_Signaling Signal 1 LFA1 LFA-1 (CD11a/CD18) T_Cell_Activation T-Cell Activation, Proliferation, Cytokine Release ICAM1 ICAM-1 LFA1->ICAM1 Binding (Signal 2) Inside_Out_Signaling Inside-Out Signaling TCR_Signaling->Inside_Out_Signaling LFA1_Activation LFA-1 Activation (High-Affinity State) Inside_Out_Signaling->LFA1_Activation LFA1_Activation->LFA1 MHC_Antigen MHC-Antigen MHC_Antigen->TCR This compound This compound This compound->LFA1 Blocks Binding

Figure 1: LFA-1 signaling pathway and this compound's mechanism of action.

Experimental Protocols for Antibody Evaluation

The following are detailed methodologies for key experiments used to characterize and compare the performance of anti-LFA-1 antibodies.

Cell Adhesion Assay (Static)

Objective: To quantify the ability of an anti-LFA-1 antibody to inhibit the adhesion of leukocytes to a substrate coated with ICAM-1.

Methodology:

  • Plate Coating: 96-well microtiter plates are coated with recombinant human ICAM-1 and incubated overnight at 4°C.

  • Cell Preparation: A leukocyte cell line (e.g., Jurkat T-cells) or primary leukocytes are labeled with a fluorescent dye (e.g., Calcein-AM).

  • Antibody Incubation: The labeled leukocytes are pre-incubated with varying concentrations of the anti-LFA-1 antibody (e.g., this compound) or an isotype control antibody for 30 minutes at 37°C.

  • Adhesion: The antibody-treated cells are added to the ICAM-1 coated wells and allowed to adhere for 30-60 minutes at 37°C.

  • Washing: Non-adherent cells are removed by gentle washing with PBS.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of cell adhesion is calculated relative to the control (no antibody) wells. IC50 values are determined by plotting the percentage of inhibition against the antibody concentration.

Neutrophil Chemotaxis Assay

Objective: To assess the effect of an anti-LFA-1 antibody on the migration of neutrophils towards a chemoattractant.

Methodology:

  • Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.

  • Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane is used. The lower chamber is filled with a chemoattractant (e.g., fMLP or IL-8).

  • Antibody Treatment: Isolated neutrophils are pre-incubated with different concentrations of the anti-LFA-1 antibody or an isotype control.

  • Migration: The antibody-treated neutrophils are placed in the upper chamber and incubated for 1-2 hours at 37°C to allow migration through the membrane towards the chemoattractant.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified by cell counting using a hemocytometer or by using a fluorescent DNA-binding dye and measuring fluorescence.

  • Data Analysis: The percentage of migration inhibition is calculated for each antibody concentration compared to the control, and IC50 values are determined.

Receptor Occupancy Assay (Flow Cytometry)

Objective: To determine the extent and duration of LFA-1 receptor occupancy by the anti-LFA-1 antibody on the surface of leukocytes.

Methodology:

  • Sample Collection: Whole blood samples are collected from subjects at various time points after administration of the anti-LFA-1 antibody.

  • Staining: Aliquots of whole blood are stained with a fluorescently labeled secondary antibody that specifically binds to the therapeutic antibody (to detect bound LFA-1) and a fluorescently labeled anti-LFA-1 antibody that binds to an epitope distinct from the therapeutic antibody's binding site (to detect total LFA-1).

  • Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed.

  • Flow Cytometry Analysis: The samples are analyzed on a flow cytometer, gating on the leukocyte population of interest (e.g., lymphocytes). The mean fluorescence intensity (MFI) for both total and bound LFA-1 is measured.

  • Data Analysis: Receptor occupancy is calculated as the ratio of the MFI of the bound LFA-1 to the MFI of the total LFA-1, expressed as a percentage.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the comparative evaluation of different anti-LFA-1 antibodies.

Experimental_Workflow Preclinical Workflow for Comparing Anti-LFA-1 Antibodies cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Efficacy Binding_Affinity Binding Affinity (e.g., SPR) Cell_Adhesion_Assay Cell Adhesion Assay (IC50 Determination) Binding_Affinity->Cell_Adhesion_Assay Chemotaxis_Assay Neutrophil Chemotaxis Assay (IC50 Determination) Cell_Adhesion_Assay->Chemotaxis_Assay Receptor_Occupancy Receptor Occupancy Assay (Flow Cytometry) Chemotaxis_Assay->Receptor_Occupancy Animal_Model Animal Model of Disease (e.g., Transplant Model) Receptor_Occupancy->Animal_Model Efficacy_Assessment Efficacy Assessment (e.g., Graft Survival, Histology) Animal_Model->Efficacy_Assessment end End Efficacy_Assessment->end start Start Antibody_Selection Select Anti-LFA-1 Antibodies for Comparison start->Antibody_Selection Antibody_Selection->Binding_Affinity

Figure 2: A generalized workflow for the preclinical comparison of anti-LFA-1 antibodies.

Conclusion

This compound, a murine anti-LFA-1 monoclonal antibody, has shown promise in preclinical models for the prevention of transplant-related complications. A comprehensive comparison with other anti-LFA-1 antibodies like Efalizumab is challenging due to the limited availability of head-to-head study data. However, by utilizing standardized in vitro and in vivo assays as outlined in this guide, researchers can systematically evaluate and compare the performance of novel anti-LFA-1 therapeutic candidates. The provided experimental protocols and workflow diagrams serve as a foundational framework for such comparative studies, aiding in the selection and development of the most promising immunomodulatory therapies targeting the LFA-1 pathway.

References

A Comparative Guide: Odulimomab versus Basiliximab in Renal Transplant Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of immunosuppressive therapies in renal transplantation, understanding the comparative efficacy and mechanisms of action of different agents is paramount. This guide provides a detailed comparison of Odulimomab, an anti-LFA-1 monoclonal antibody, and Basiliximab, an anti-CD25 monoclonal antibody, in the context of renal transplant models. While direct head-to-head preclinical or clinical trial data is limited, this guide synthesizes available evidence to offer an objective comparison of their performance, supported by experimental data.

Mechanism of Action

The fundamental difference between this compound and Basiliximab lies in their molecular targets within the T-cell activation cascade, a critical pathway in allograft rejection.

This compound targets the Leukocyte Function-Associated Antigen-1 (LFA-1), an integrin expressed on the surface of T-cells. LFA-1 plays a crucial role in T-cell adhesion to antigen-presenting cells (APCs) and endothelial cells, as well as in providing co-stimulatory signals for T-cell activation. By blocking LFA-1, this compound inhibits T-cell migration into the allograft and disrupts the immunological synapse, thereby preventing T-cell activation and subsequent inflammatory responses that lead to graft rejection.

Basiliximab , on the other hand, is a chimeric monoclonal antibody that specifically binds to the alpha chain of the Interleukin-2 receptor (CD25) on activated T-lymphocytes.[1][2] The binding of IL-2 to its receptor is a critical step for the proliferation and differentiation of activated T-cells.[2] By blocking this interaction, Basiliximab effectively inhibits the clonal expansion of T-cells, a key process in the amplification of the immune response against the transplanted organ.[2]

Signaling Pathway Diagrams

To visually represent these distinct mechanisms, the following diagrams illustrate the signaling pathways targeted by each antibody.

Odulimomab_Mechanism cluster_TCell T-Cell cluster_APC Antigen-Presenting Cell (APC) TCell T-Cell LFA1 LFA-1 Activation T-Cell Activation LFA1->Activation Co-stimulation TCR TCR TCR->Activation Signal 1 APC APC ICAM1 ICAM-1 ICAM1->LFA1 MHC MHC-Antigen MHC->TCR This compound This compound This compound->LFA1 Inhibits

Caption: this compound blocks the LFA-1/ICAM-1 interaction, inhibiting T-cell activation.

Basiliximab_Mechanism cluster_TCell Activated T-Cell Activated_TCell Activated T-Cell IL2R IL-2 Receptor (CD25) Proliferation T-Cell Proliferation IL2R->Proliferation Signal for Proliferation IL2 Interleukin-2 (IL-2) IL2->IL2R Basiliximab Basiliximab Basiliximab->IL2R Inhibits Experimental_Workflow cluster_PreTransplant Pre-Transplantation cluster_Transplant Transplantation Surgery cluster_PostTransplant Post-Transplantation Animal_Selection Animal Model Selection (e.g., Non-Human Primate) Group_Allocation Randomized Group Allocation (Treatment vs. Control) Animal_Selection->Group_Allocation Drug_Admin_Pre Pre-operative Drug Administration (e.g., this compound or Basiliximab) Group_Allocation->Drug_Admin_Pre Surgery Renal Allotransplantation Drug_Admin_Pre->Surgery Drug_Admin_Post Post-operative Drug Administration Surgery->Drug_Admin_Post Monitoring Daily Monitoring (Clinical Signs, Blood Samples) Drug_Admin_Post->Monitoring Data_Collection Data Collection (e.g., Serum Creatinine, CBC) Monitoring->Data_Collection Biopsy Graft Biopsy (Histopathology, Immunohistochemistry) Monitoring->Biopsy Termination Endpoint Determination (e.g., Graft Rejection, Survival Time) Data_Collection->Termination Biopsy->Termination

References

A Comparative Analysis of Odulimomab and Daclizumab for Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two monoclonal antibody-based immunomodulatory agents: Odulimomab and Daclizumab. While both drugs were developed to prevent T-cell mediated immune responses, particularly in the context of organ transplantation and autoimmune diseases, they target distinct molecules in the T-cell activation cascade. This guide outlines their mechanisms of action, presents available clinical efficacy and safety data, and provides detailed experimental methodologies for key immunological assays.

Executive Summary

This compound is a murine monoclonal antibody targeting the α-chain (CD11a) of Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical adhesion molecule for T-cell interactions. Daclizumab is a humanized monoclonal antibody that targets the α-subunit (CD25) of the high-affinity Interleukin-2 (IL-2) receptor, a key component for T-cell proliferation.

Daclizumab received regulatory approval for the prevention of acute kidney transplant rejection (as Zenapax®) and later for relapsing forms of multiple sclerosis (as Zinbryta®), though it was subsequently withdrawn from the market for the latter indication due to safety concerns.[1] this compound was an investigational drug primarily studied for the prevention of transplant rejection and did not achieve regulatory approval for widespread clinical use.[2] This comparison, therefore, juxtaposes a well-characterized agent with extensive clinical data against an earlier-stage investigational drug.

General Characteristics

A summary of the key characteristics of this compound and Daclizumab is presented in Table 1.

FeatureThis compoundDaclizumab
Target Antigen CD11a (α-chain of LFA-1)[2]CD25 (α-subunit of the high-affinity IL-2 receptor)[1]
Mechanism of Action Blocks T-cell adhesion and co-stimulation[2]IL-2 receptor antagonist, inhibits IL-2 mediated T-cell proliferation[3]
Antibody Type Murine IgG1[2]Humanized IgG1[3]
Primary Indications Studied Prevention of organ transplant rejection[2]Prevention of acute kidney transplant rejection, Relapsing Multiple Sclerosis[1]
Regulatory Status Investigational[2]Approved for transplant rejection (Zenapax®, discontinued); Approved and later withdrawn for Multiple Sclerosis (Zinbryta®)[1]

Mechanism of Action

This compound: Inhibition of T-Cell Adhesion

This compound exerts its immunosuppressive effect by binding to the CD11a subunit of LFA-1 on T-lymphocytes. LFA-1 plays a crucial role in the "immunological synapse," the interface between a T-cell and an antigen-presenting cell (APC). By binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on the APC, LFA-1 stabilizes the T-cell/APC interaction, which is essential for sustained T-cell receptor (TCR) signaling and subsequent T-cell activation, proliferation, and effector function. This compound, by blocking the LFA-1/ICAM-1 interaction, disrupts this critical adhesion and co-stimulatory process, leading to anergy or reduced T-cell response.

Odulimomab_MOA cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell APC ICAM-1 LFA1 LFA-1 (CD11a/CD18) APC->LFA1 Adhesion & Co-stimulation MHC MHC-Antigen TCR TCR MHC->TCR Signal 1 Activation T-Cell Activation LFA1->Activation Blocked Activation Blocked LFA1->Blocked Interaction Inhibited TCR->Activation This compound This compound This compound->LFA1 Binds to CD11a Daclizumab_MOA cluster_TCell Activated T-Cell cluster_NKCell CD56bright NK Cell IL2R_high High-Affinity IL-2R (CD25, CD122, CD132) T_prolif T-Cell Proliferation IL2R_high->T_prolif Signal Blocked Proliferation Blocked IL2R_high->Blocked IL2R_int Intermediate-Affinity IL-2R (CD122, CD132) NK_expand NK Cell Expansion & Activation IL2R_int->NK_expand Signal IL2 IL-2 IL2->IL2R_high IL2->IL2R_int Increased Bioavailability Daclizumab Daclizumab Daclizumab->IL2R_high Binds to CD25 Adhesion_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Coat 96-well plate with ICAM-1 e2 Add T-cells to ICAM-1 coated plate & incubate p1->e2 p2 Isolate & label T-cells with fluorescent dye e1 Pre-incubate T-cells with This compound or Isotype Control p2->e1 e1->e2 e3 Wash to remove non-adherent cells e2->e3 a1 Measure fluorescence of adherent cells e3->a1 a2 Calculate % Adhesion & Inhibition a1->a2

References

Validating the Immunosuppressive Effects of Odulimomab In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo immunosuppressive effects of Odulimomab, an anti-LFA-1 monoclonal antibody, against established alternatives in the context of solid organ transplantation. While clinical development of this compound has been limited and in vivo data is scarce, this document aims to objectively present the available information and contrast it with data from widely used immunosuppressants to offer a framework for evaluating its potential.

Executive Summary

This compound targets the alpha chain of Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical adhesion molecule for T-cell activation and trafficking. By blocking LFA-1, this compound is designed to prevent the cellular interactions that lead to allograft rejection. However, publicly available in vivo studies in relevant animal models are limited and lack detailed quantitative outcomes. This guide juxtaposes the theoretical mechanism of this compound with the well-documented in vivo efficacy of alternative immunosuppressive agents, including the calcineurin inhibitor Tacrolimus, and the monoclonal antibodies Alemtuzumab and Basiliximab. The provided data from non-human primate and human clinical studies on these alternatives serves as a benchmark for the level of evidence typically required to validate a novel immunosuppressive agent.

Data Presentation: Comparative In Vivo Efficacy

Due to the limited availability of quantitative in vivo data for this compound, the following tables summarize the performance of comparator drugs in preclinical and clinical settings. This data highlights key endpoints such as graft survival and acute rejection rates, which would be critical for the evaluation of this compound.

Table 1: In Vivo Efficacy of Tacrolimus in Kidney Transplantation

Animal Model/ Study PopulationTreatment RegimenMedian Graft Survival Time (MST)Acute Rejection RateCitation
Cynomolgus Monkeys (Renal Transplant)Vehicle6 daysNot Reported[1]
Cynomolgus Monkeys (Renal Transplant)Tacrolimus (0.5 mg/kg/day, oral)11 daysNot Reported[1]
Cynomolgus Monkeys (Renal Transplant)Tacrolimus (1.0 mg/kg/day, oral)21 daysNot Reported[1]
Cynomolgus Monkeys (Renal Transplant)Tacrolimus (2.0 mg/kg/day, oral)>90 daysLimited mononuclear cell infiltration[1]
Human (Kidney Transplant)Tacrolimus-based regimenHigh long-term survivalLower than Cyclosporine-based regimens[2]

Table 2: In Vivo Efficacy of Alemtuzumab in Kidney Transplantation

Animal Model/ Study PopulationTreatment RegimenGraft Survival RateAcute Rejection RateCitation
Human (Kidney Transplant)Alemtuzumab induction, prednisone-free maintenanceNot significantly different from Basiliximab4.1% (<3 months)[3]
Human (Kidney/Pancreas Transplant)Alemtuzumab (single dose)Favorable9% (6 months)[4]
Human (Severe T-Cell Mediated Rejection)Alemtuzumab5-year graft loss: 32.3%Not Applicable (Treatment of rejection)[5]
Human (Severe T-Cell Mediated Rejection)Anti-thymocyte Globulin (rATG)5-year graft loss: 29.2%Not Applicable (Treatment of rejection)[5]

Table 3: In Vivo Efficacy of Basiliximab in Kidney Transplantation

Study PopulationTreatment RegimenGraft Survival RateAcute Rejection RateCitation
Human (Cadaveric Kidney Transplant)Basiliximab (2 doses) + triple therapyNot significantly different from placebo11.1% (3 months) vs. 50% (placebo)[6]
Human (Cadaveric Kidney Transplant)Basiliximab (2 doses) + dual therapy12-month graft loss: 12.1% vs. 13.4% (placebo)29.8% (6 months) vs. 44% (placebo)[7]
Human (Deceased Donor Kidney Transplant)Basiliximab (1 dose) + triple therapy90.9% (1 year)21% vs. 50% (control)[8]
Human (Kidney Transplant)Basiliximab induction, prednisone-free maintenanceNot significantly different from Alemtuzumab11.6% (<3 months)[3]

Mechanism of Action: this compound and the LFA-1 Signaling Pathway

This compound's immunosuppressive effect stems from its binding to the α-chain (CD11a) of LFA-1 on T-lymphocytes. This interaction blocks the binding of LFA-1 to its ligands, primarily Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on antigen-presenting cells (APCs) and endothelial cells. The LFA-1/ICAM-1 interaction is crucial for the formation of the immunological synapse, which is necessary for T-cell activation, proliferation, and cytokine release. By disrupting this pathway, this compound inhibits the initial steps of the alloreactive immune response.

LFA1_Pathway cluster_tcell T-Cell cluster_apc APC / Endothelial Cell TCR TCR LFA1_inactive LFA-1 (Inactive) TCR->LFA1_inactive Inside-out signaling MHC MHC-Antigen TCR->MHC Signal 1 LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change Activation T-Cell Activation, Proliferation, Cytokine Release LFA1_active->Activation ICAM1 ICAM-1 LFA1_active->ICAM1 Binding This compound This compound This compound->LFA1_active Blocks Binding

Figure 1: Mechanism of action of this compound in blocking T-cell activation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of in vivo studies. Below are generalized protocols based on the reviewed literature for immunosuppressive drug testing in non-human primate kidney transplant models and a standard clinical protocol for Basiliximab administration.

Non-Human Primate Renal Allotransplantation Model

This protocol outlines a typical workflow for evaluating the efficacy of an immunosuppressive agent in a cynomolgus or rhesus macaque model.

NHP_Kidney_Transplant_Workflow cluster_pre_tx Pre-Transplantation cluster_tx Transplantation (Day 0) cluster_post_tx Post-Transplantation Monitoring Animal_Selection Animal Selection & MHC Typing Baseline_Health Baseline Health Assessment Animal_Selection->Baseline_Health Anesthesia Anesthesia Baseline_Health->Anesthesia Nephrectomy Bilateral Native Nephrectomy Anesthesia->Nephrectomy Allograft_Implantation Renal Allograft Implantation Nephrectomy->Allograft_Implantation Drug_Admin_Induction Induction Immunosuppressant Administration Allograft_Implantation->Drug_Admin_Induction Drug_Admin_Maintenance Maintenance Immunosuppressant Administration (daily) Drug_Admin_Induction->Drug_Admin_Maintenance Clinical_Monitoring Daily Clinical Monitoring (Weight, Temperature, etc.) Drug_Admin_Maintenance->Clinical_Monitoring Blood_Monitoring Blood Sampling (CBC, Chemistry, Drug Levels) Clinical_Monitoring->Blood_Monitoring Biopsy Protocol Biopsies (e.g., Days 7, 30, 90) Blood_Monitoring->Biopsy Endpoint Endpoint Determination (Graft rejection, Euthanasia) Biopsy->Endpoint

Figure 2: Generalized workflow for in vivo testing in a NHP renal transplant model.

Key Methodological Details:

  • Animals: Adult male or female cynomolgus (Macaca fascicularis) or rhesus (Macaca mulatta) monkeys, typically weighing 3-8 kg.

  • Surgical Procedure: Heterotopic renal transplantation is performed, with anastomosis of the donor renal artery and vein to the recipient's aorta and vena cava, respectively. The donor ureter is implanted into the recipient's bladder. Bilateral nephrectomy of the recipient's native kidneys is often performed to ensure the allograft is life-sustaining.

  • Immunosuppression: The investigational drug (e.g., this compound) and comparator drugs are administered according to the study design. This includes an induction dose around the time of transplantation and subsequent maintenance doses.

  • Monitoring: Post-operative monitoring includes daily clinical observation, regular blood sampling for hematology, serum chemistry (especially creatinine to assess graft function), and drug trough levels. Protocol biopsies of the renal allograft are taken at specified time points to assess for histological signs of rejection (e.g., Banff classification).

  • Endpoint: The primary endpoint is typically graft survival, defined as the time to graft failure necessitating euthanasia. Secondary endpoints include the incidence and severity of acute rejection episodes, drug toxicity, and immunological parameters.

Clinical Protocol for Basiliximab Administration

Basiliximab is used as an induction agent to prevent acute rejection in human kidney transplant recipients.

  • Dosage and Administration: The standard adult dose is 20 mg administered intravenously. The first dose is given within 2 hours prior to transplantation surgery. The second 20 mg dose is administered on day 4 post-transplantation.

  • Reconstitution: Each 20 mg vial is reconstituted with 5 mL of sterile water for injection.

  • Administration: The reconstituted solution is administered as an intravenous infusion over 20-30 minutes or as a bolus injection.

  • Concomitant Medication: Basiliximab is administered as part of a combination immunosuppressive regimen that typically includes a calcineurin inhibitor (e.g., cyclosporine or tacrolimus), an anti-proliferative agent (e.g., mycophenolate mofetil), and corticosteroids.[9]

Conclusion

This compound, by targeting the LFA-1/ICAM-1 interaction, has a sound mechanistic rationale for its use as an immunosuppressive agent in solid organ transplantation. However, the lack of robust, publicly available in vivo data in relevant preclinical models makes a direct comparison of its efficacy with established therapies challenging. The data presented for Tacrolimus, Alemtuzumab, and Basiliximab demonstrate the high bar for efficacy and the extensive validation required for a new immunosuppressive drug to be considered for clinical use. Future in vivo studies on this compound would need to generate comprehensive data on graft survival, acute rejection rates, and long-term safety in well-controlled animal models, ideally with direct comparisons to current standard-of-care agents, to validate its potential as a valuable addition to the armamentarium of immunosuppressive therapies.

References

Comparative Analysis of Odulimomab Cross-Reactivity with Human and Animal LFA-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of Odulimomab, a murine monoclonal antibody targeting the α-chain (CD11a) of Lymphocyte Function-Associated Antigen-1 (LFA-1), with human and various animal LFA-1 orthologs. This information is critical for the selection of appropriate animal models for preclinical safety and efficacy studies of this compound and other anti-LFA-1 therapeutic antibodies.

Executive Summary

Data Presentation: this compound Cross-Reactivity Profile

Due to the limited availability of direct comparative binding affinity data for this compound, the following table summarizes the currently known cross-reactivity information. Researchers are strongly encouraged to perform their own validation studies to obtain quantitative data for their specific animal models.

Species LFA-1 Target Cross-Reactivity with this compound Supporting Evidence
Human Human LFA-1 (hLFA-1)Reactive This compound is a murine anti-human LFA-1 monoclonal antibody.
Cynomolgus Monkey (Macaca fascicularis)Cynomolgus Monkey LFA-1Reactive (Qualitative) This compound has been utilized in preclinical transplantation studies in this species.
Rhesus Macaque (Macaca mulatta)Rhesus Macaque LFA-1Likely Reactive Other anti-human LFA-1 antibodies (e.g., TS1/22) have shown cross-reactivity and functional effects in this species.
Mouse Murine LFA-1Not expected to be reactive This compound is a murine antibody, and typically, therapeutic antibodies do not bind to their species of origin's counterpart.
Rat Rat LFA-1Data not available Cross-reactivity is unknown and would require experimental validation.
Rabbit Rabbit LFA-1Data not available Cross-reactivity is unknown and would require experimental validation.
Canine Canine LFA-1Data not available Cross-reactivity is unknown and would require experimental validation.

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound with LFA-1 from different species, the following experimental protocols are recommended.

Flow Cytometry for Binding Analysis

Objective: To determine the binding of this compound to leukocytes from different species.

Methodology:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh whole blood of the species of interest (human, cynomolgus monkey, etc.) using density gradient centrifugation (e.g., Ficoll-Paque).

  • Staining:

    • Resuspend PBMCs in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Incubate the cells with varying concentrations of fluorescently labeled this compound (or a primary unlabeled this compound followed by a fluorescently labeled anti-mouse IgG secondary antibody) for 30-60 minutes at 4°C in the dark.

    • Include appropriate controls: unstained cells, cells stained with an isotype control antibody, and cells from a known non-reactive species.

  • Data Acquisition: Analyze the stained cells using a flow cytometer. Gate on the lymphocyte population based on forward and side scatter properties.

  • Data Analysis: Determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each concentration of this compound. A significant shift in MFI compared to the isotype control indicates binding. The binding affinity (Kd) can be estimated by plotting the MFI against the antibody concentration and fitting the data to a one-site binding model.

Cell Adhesion Assay for Functional Analysis

Objective: To evaluate the ability of this compound to block LFA-1-mediated cell adhesion.

Methodology:

  • Plate Coating: Coat 96-well microplates with a recombinant soluble form of ICAM-1 (the primary ligand for LFA-1) overnight at 4°C. Block non-specific binding sites with a solution of bovine serum albumin (BSA).

  • Cell Preparation: Isolate leukocytes from the species of interest and label them with a fluorescent dye (e.g., Calcein-AM).

  • Inhibition: Pre-incubate the fluorescently labeled leukocytes with serial dilutions of this compound or an isotype control antibody for 30 minutes at 37°C.

  • Adhesion: Add the antibody-treated cells to the ICAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of adhesion inhibition at each antibody concentration compared to the untreated control. The IC50 value (the concentration of antibody that inhibits 50% of cell adhesion) can be determined by plotting the percentage of inhibition against the antibody concentration.

Mandatory Visualizations

LFA-1 Signaling Pathway

LFA1_Signaling LFA-1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LFA1 LFA-1 (Inactive) LFA1_Active LFA-1 (Active) LFA1->LFA1_Active Conformational Change ICAM1 ICAM-1 ICAM1->LFA1_Active TCR TCR PLC PLCγ1 TCR->PLC Antigen Presentation Chemokine_Receptor Chemokine Receptor Rap1 Rap1-GTP Chemokine_Receptor->Rap1 Chemokine Binding Talin Talin Talin->LFA1 Inside-out Signaling Kindlin Kindlin Kindlin->LFA1 Inside-out Signaling Rap1->Talin Rap1->Kindlin DAG DAG PLC->DAG IP3 IP3 PLC->IP3 DAG->Rap1 Ca Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Transcription Gene Transcription (e.g., Cytokines) NFAT->Gene_Transcription LFA1_Active->ICAM1 Binding Adhesion Cell Adhesion, Co-stimulation LFA1_Active->Adhesion Outside-in Signaling Cytoskeletal_Rearrangement Cytoskeletal Rearrangement LFA1_Active->Cytoskeletal_Rearrangement This compound This compound This compound->LFA1_Active Blocks Binding

Caption: LFA-1 signaling pathway initiated by TCR or chemokine receptor engagement.

Experimental Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow Experimental Workflow for this compound Cross-Reactivity cluster_sample Sample Preparation cluster_binding Binding Assay (Flow Cytometry) cluster_functional Functional Assay (Cell Adhesion) Human_Blood Human Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Human_Blood->PBMC_Isolation Animal_Blood Animal Blood Sample (e.g., Cynomolgus) Animal_Blood->PBMC_Isolation Staining Stain PBMCs with Fluorescent this compound PBMC_Isolation->Staining Cell_Labeling Label PBMCs with Fluorescent Dye PBMC_Isolation->Cell_Labeling Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Binding_Data Binding Affinity (Kd) % Positive Cells, MFI Flow_Cytometry->Binding_Data Data_Analysis Comparative Data Analysis Binding_Data->Data_Analysis Plate_Coating Coat Plate with ICAM-1 Adhesion_Step Allow Adhesion to ICAM-1 Plate_Coating->Adhesion_Step Inhibition Incubate Cells with this compound Cell_Labeling->Inhibition Inhibition->Adhesion_Step Quantification Measure Adhesion (Fluorescence) Adhesion_Step->Quantification Functional_Data IC50 Value % Inhibition Quantification->Functional_Data Functional_Data->Data_Analysis

Caption: Workflow for assessing this compound cross-reactivity.

A Comparative Analysis of Odulimomab and Modern Immunosuppressive Agents in Transplant Immunology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Benchmarking Guide

The landscape of immunosuppressive therapy for solid organ transplantation has evolved significantly since the initial investigation of monoclonal antibodies like Odulimomab. While the development of this compound has been discontinued, a retrospective analysis of its mechanism and clinical performance provides a valuable benchmark against which newer, more established immunosuppressants can be evaluated. This guide offers an objective comparison of this compound with contemporary agents such as the costimulation blocker belatacept, the calcineurin inhibitor tacrolimus, and the anti-proliferative agent mycophenolate mofetil. We present available quantitative data, detailed experimental protocols for assessing immunosuppressive efficacy, and visualizations of the key signaling pathways involved.

Performance and Safety Profile: A Comparative Overview

The following table summarizes key efficacy and safety data from clinical trials of this compound and newer immunosuppressants in the context of kidney transplantation. It is important to note that the data for this compound is limited due to the discontinuation of its development, and direct head-to-head trials with the newer agents are unavailable.

ImmunosuppressantMechanism of ActionAcute Rejection Rate (Kidney Transplant)Graft Survival (1-Year, Kidney Transplant)Patient Survival (1-Year, Kidney Transplant)Notable Side Effects
This compound LFA-1 antagonist (anti-CD11a)15% (<15 days)[1]96%[1]Not explicitly reportedBetter clinical tolerance than rATG, comparable infection rates.[1]
Belatacept Costimulation blocker (CTLA4-Ig)Higher than CNI-based regimens (e.g., 22.8% MI, 20.6% LI vs 14.4% cyclosporine)[2]Comparable to CNI-based regimens (~90%)[2][3]Comparable to CNI-based regimens (~90-97%)[2][3]Higher rates and grades of acute rejection, increased risk of post-transplant lymphoproliferative disorder (PTLD) in EBV-seronegative patients.[2][4]
Tacrolimus Calcineurin inhibitorLower than belatacept and cyclosporine.[3]Comparable to belatacept and cyclosporine.[3]Comparable to belatacept and cyclosporine.[3]Nephrotoxicity, neurotoxicity, hypertension, new-onset diabetes after transplantation.[5]
Mycophenolate Mofetil IMPDH inhibitorUsed in combination, contributes to low rejection rates.High when used in standard triple-drug regimens.High when used in standard triple-drug regimens.Diarrhea, esophagitis, Herpes simplex, Herpes zoster, CMV tissue invasion.[6]

MI: More Intensive; LI: Less Intensive; CNI: Calcineurin Inhibitor; rATG: rabbit anti-thymocyte globulin; IMPDH: Inosine-5'-monophosphate dehydrogenase.

Unraveling the Mechanisms: Signaling Pathways in Immunosuppression

The efficacy of these immunosuppressants stems from their distinct molecular targets within the T-cell activation cascade. Understanding these pathways is critical for rational drug design and combination therapy.

This compound: Targeting T-Cell Adhesion and Costimulation

This compound is a murine monoclonal antibody that targets the alpha chain (CD11a) of Lymphocyte Function-Associated Antigen-1 (LFA-1).[7] LFA-1, expressed on T-cells, plays a crucial role in cell adhesion and costimulatory signaling through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs). By blocking this interaction, this compound inhibits the formation of the immunological synapse, thereby preventing T-cell activation, proliferation, and migration to the allograft.

Odulimomab_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell APC ICAM1 ICAM-1 LFA1 LFA-1 (CD11a/CD18) ICAM1->LFA1 Adhesion & Costimulation MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 TCell Activation T-Cell Activation LFA1->Activation TCR->Activation This compound This compound This compound->LFA1 Inhibition

Figure 1: Mechanism of action of this compound.

Newer Immunosuppressants: A Multi-pronged Attack on T-Cell Activation

Newer agents target different critical steps in T-cell activation, offering a more comprehensive approach to immunosuppression.

  • Belatacept (CTLA4-Ig): This fusion protein blocks the CD28-mediated costimulatory signal ("Signal 2"), which is essential for full T-cell activation.[5][7] It achieves this by binding to CD80 and CD86 on APCs with higher affinity than CD28.[5][7]

  • Tacrolimus (Calcineurin Inhibitor): Tacrolimus forms a complex with the intracellular protein FKBP12.[8] This complex inhibits calcineurin, a phosphatase that dephosphorylates the transcription factor NF-AT.[8][9] By preventing NF-AT dephosphorylation, tacrolimus blocks its nuclear translocation and the subsequent transcription of IL-2, a key cytokine for T-cell proliferation.[8][9][10]

  • Mycophenolate Mofetil (IMPDH Inhibitor): The active metabolite of this drug, mycophenolic acid (MPA), inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo synthesis of guanosine nucleotides.[1][11] As T and B lymphocytes are highly dependent on this pathway for their proliferation, MPA selectively inhibits their expansion.[1][11]

Newer_Immunosuppressants_Pathway cluster_Interaction APC-T-Cell Interaction cluster_TCell_Cytoplasm T-Cell Cytoplasm cluster_TCell_Nucleus T-Cell Nucleus MHC_Peptide MHC-Peptide TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 Calcineurin Calcineurin TCR->Calcineurin CD28->Calcineurin NFAT_P NF-AT(P) Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT NFAT_P->NFAT IMPDH IMPDH DeNovo_Purine De Novo Purine Synthesis IMPDH->DeNovo_Purine IL2_Gene IL-2 Gene Transcription DeNovo_Purine->IL2_Gene Provides GTP for Proliferation NFAT->IL2_Gene Belatacept Belatacept Belatacept->CD80_86 Blocks CD28 Binding Tacrolimus Tacrolimus Tacrolimus->Calcineurin Inhibition Mycophenolate Mycophenolate Mofetil (MPA) Mycophenolate->IMPDH Inhibition

Figure 2: Mechanisms of action of newer immunosuppressants.

Standardized Experimental Protocols for Immunosuppressant Evaluation

The following protocols outline key in vitro assays used to assess the efficacy and mechanism of action of immunosuppressive drugs.

One-Way Mixed Lymphocyte Reaction (MLR) Assay

This assay measures the ability of an immunosuppressant to inhibit T-cell proliferation in response to allogeneic stimulation.

a. Cell Preparation:

  • Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

  • Designate PBMCs from one donor as "stimulator" cells and the other as "responder" cells.

  • Inactivate the stimulator cells to prevent their proliferation by treating them with mitomycin C or by irradiation. This ensures that only the proliferation of the responder cells is measured.

  • Wash the inactivated stimulator cells and resuspend both stimulator and responder cells in complete RPMI-1640 medium.

b. Assay Setup:

  • Seed the responder cells at a fixed concentration (e.g., 1 x 10^5 cells/well) in a 96-well flat-bottom plate.

  • Add the inactivated stimulator cells to the wells containing responder cells at a specific stimulator-to-responder ratio (e.g., 1:1).

  • Include control wells: responder cells alone (negative control) and responder cells with a mitogen like phytohemagglutinin (PHA) (positive control).

  • Add the test immunosuppressant (e.g., this compound, belatacept) at various concentrations to the appropriate wells.

c. Incubation and Proliferation Measurement:

  • Incubate the plate for 5 to 7 days at 37°C in a humidified 5% CO2 incubator.

  • On the final day of incubation, add a proliferation marker such as [3H]-thymidine or a non-radioactive alternative like BrdU or a tetrazolium salt (e.g., WST-1).

  • Incubate for an additional 12-24 hours to allow for incorporation of the marker into the DNA of proliferating cells.

  • Measure the level of proliferation using a scintillation counter for [3H]-thymidine, an ELISA reader for BrdU, or a spectrophotometer for WST-1.

d. Data Analysis:

  • Calculate the percentage of proliferation inhibition for each concentration of the immunosuppressant relative to the untreated control (stimulator + responder cells without drug).

  • Determine the IC50 (half-maximal inhibitory concentration) value for each drug.

Cytokine Release Assay

This assay quantifies the effect of an immunosuppressant on the production of key cytokines by activated immune cells.

a. Cell Culture and Stimulation:

  • Isolate PBMCs from a healthy donor as described for the MLR assay.

  • Seed the PBMCs at a specific density in a 24- or 48-well plate.

  • Pre-incubate the cells with various concentrations of the immunosuppressant for a defined period.

  • Stimulate the cells with a mitogen (e.g., PHA, anti-CD3/CD28 beads) or in an MLR setup.

b. Supernatant Collection and Cytokine Measurement:

  • Incubate the stimulated cells for 24-72 hours.

  • After incubation, centrifuge the plate and collect the cell-free supernatant.

  • Measure the concentration of key cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-10) in the supernatant using a multiplex bead-based assay (e.g., Luminex) or individual ELISAs.

c. Data Analysis:

  • Compare the cytokine concentrations in the drug-treated samples to the untreated, stimulated control.

  • Generate dose-response curves for the inhibition of each cytokine.

Receptor Occupancy (RO) Assay by Flow Cytometry

This assay is crucial for monoclonal antibody therapeutics like this compound and belatacept to determine the extent of target engagement on the cell surface.

a. Sample Preparation:

  • Collect whole blood from subjects treated with the monoclonal antibody therapeutic or spike whole blood with the therapeutic in vitro.

  • Prepare two aliquots of the sample for each time point or concentration.

b. Staining for Free and Total Receptors:

  • Free Receptor Measurement: To one aliquot, add a fluorescently labeled antibody that competes with the therapeutic for binding to the target receptor.

  • Total Receptor Measurement: To the second aliquot, add a saturating concentration of the therapeutic antibody to occupy all available receptors, followed by a fluorescently labeled secondary antibody that binds to the therapeutic antibody. Alternatively, use a non-competing, fluorescently labeled antibody that binds to a different epitope on the target receptor.

  • Include appropriate isotype and fluorescence-minus-one (FMO) controls.

c. Flow Cytometry Analysis:

  • Lyse the red blood cells and wash the remaining leukocytes.

  • Acquire the samples on a flow cytometer.

  • Gate on the target cell population (e.g., CD4+ T-cells for this compound).

  • Determine the mean fluorescence intensity (MFI) for the free and total receptor staining.

d. Data Calculation:

  • Calculate the percentage of receptor occupancy using the following formula: % RO = [1 - (MFI of free receptor / MFI of total receptor)] x 100

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of different immunosuppressants.

Experimental_Workflow cluster_Preparation 1. Cell Preparation cluster_Assay_Setup 2. Assay Setup cluster_Incubation 3. Incubation & Measurement cluster_Analysis 4. Data Analysis PBMC_Isolation Isolate PBMCs from Donor A (Responder) & Donor B (Stimulator) Stimulator_Inactivation Inactivate Stimulator PBMCs (Mitomycin C or Irradiation) PBMC_Isolation->Stimulator_Inactivation Plate_Seeding Seed Responder & Stimulator Cells in 96-well Plate Stimulator_Inactivation->Plate_Seeding Drug_Addition Add Serial Dilutions of: - this compound - Belatacept - Tacrolimus - Mycophenolate Mofetil Plate_Seeding->Drug_Addition Controls Include Positive (Mitogen) & Negative (No Stimulator) Controls Plate_Seeding->Controls Incubate Incubate for 5-7 Days Drug_Addition->Incubate Controls->Incubate Supernatant_Collection Collect Supernatant at 48h for Cytokine Analysis Incubate->Supernatant_Collection Proliferation_Assay Add Proliferation Marker (e.g., BrdU) & Incubate 18h Incubate->Proliferation_Assay Cytokine_Analysis Measure Cytokines (IL-2, IFN-γ) via ELISA/Luminex Supernatant_Collection->Cytokine_Analysis Proliferation_Measurement Measure Proliferation (ELISA for BrdU) Proliferation_Assay->Proliferation_Measurement IC50_Calculation Calculate IC50 for Proliferation Inhibition Cytokine_Analysis->IC50_Calculation Proliferation_Measurement->IC50_Calculation

References

A Head-to-Head Comparison of Odulimomab and Alemtuzumab in Immunosuppressive Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the mechanisms, clinical applications, and comparative efficacy of Odulimomab and Alemtuzumab.

This guide provides a comprehensive comparison of two distinct monoclonal antibody-based therapies used in immunosuppression: this compound and Alemtuzumab. While both agents are designed to modulate the immune system, they differ significantly in their molecular targets, composition, and clinical applications. This analysis delves into their mechanisms of action, summarizes available clinical data, and provides detailed experimental protocols from key studies to support objective comparison.

Overview and Key Distinctions

Alemtuzumab is a well-defined, humanized monoclonal antibody that targets the CD52 antigen, leading to broad lymphocyte depletion.[1][2] In contrast, this compound is an investigational murine monoclonal antibody targeting the alpha chain of Lymphocyte Function-Associated Antigen 1 (LFA-1), also known as CD11a.[3][4] It's important to note that direct head-to-head clinical trials are scarce. Therefore, this comparison draws upon data from individual studies and trials comparing Alemtuzumab to polyclonal Anti-Thymocyte Globulins (ATG), which, like this compound, are lymphocyte-depleting agents used in similar clinical contexts such as transplantation and aplastic anemia.[5][6]

FeatureThis compoundAlemtuzumab
Drug Type Murine Monoclonal Antibody[4]Humanized Monoclonal Antibody[2]
Primary Target CD11a (alpha chain of LFA-1)[3][4]CD52[2]
Target Expression Lymphocytes[3]T and B lymphocytes, NK cells, monocytes, macrophages[7]
Mechanism of Action Blocks LFA-1 mediated cell adhesion and co-stimulatory signaling[3]Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), Complement-Dependent Cytolysis (CDC), Apoptosis Induction[7][8]
Approved Indications Investigational, studied in transplant rejection[4][9]Relapsing Multiple Sclerosis, B-cell Chronic Lymphocytic Leukemia[2][7]
Developer Immunotech / Sanofi Genzyme[3]Genzyme / Bayer Healthcare[10]

Mechanism of Action

The fundamental difference between these two agents lies in their molecular targets and subsequent biological effects.

This compound targets CD11a, a component of the LFA-1 integrin.[3] LFA-1 is crucial for the adhesion of lymphocytes to other cells, such as antigen-presenting cells and endothelial cells, a critical step for T-cell activation and migration to sites of inflammation.[3] By blocking this interaction, this compound inhibits the immune response.

Alemtuzumab binds to CD52, a glycoprotein abundantly expressed on the surface of mature lymphocytes (both T and B cells) but not on hematopoietic stem cells.[2][7] This binding triggers a powerful and rapid depletion of circulating lymphocytes through three primary mechanisms:

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune effector cells, like Natural Killer (NK) cells, recognize and kill Alemtuzumab-coated lymphocytes.[8]

  • Complement-Dependent Cytolysis (CDC): The binding of Alemtuzumab activates the complement cascade, leading to the formation of a membrane attack complex that lyses the target cells.[8][11]

  • Apoptosis: Alemtuzumab can also induce programmed cell death in the targeted lymphocytes.[8][12]

The profound and long-lasting lymphocyte depletion caused by Alemtuzumab is followed by a slow repopulation, which may lead to a rebalancing of the immune system.[11]

SAA_HSCT_Protocol cluster_workflow Experimental Workflow: SAA HSCT Conditioning Comparison cluster_Alemtuzumab Alemtuzumab Arm (n=20) cluster_ATG ATG Arm (n=42) Start Patient Cohort (n=62, Acquired SAA) Randomization Retrospective Grouping Start->Randomization Alem_Condition Conditioning: Flu + Cy + Alemtuzumab (60mg) Randomization->Alem_Condition Alemtuzumab-based ATG_Condition Conditioning: Flu + Cy + rATG (4.5mg/kg) Randomization->ATG_Condition ATG-based Alem_Transplant HSCT Alem_Condition->Alem_Transplant FollowUp Follow-up (Median 59 months) Alem_Transplant->FollowUp ATG_Transplant HSCT ATG_Condition->ATG_Transplant ATG_Transplant->FollowUp Endpoints Endpoint Analysis: - Overall Survival - Graft Failure - GvHD Incidence - Engraftment Time FollowUp->Endpoints

References

Validating Biomarkers for Odulimomab Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odulimomab is an investigational murine monoclonal antibody that targets the α-chain (CD11a) of the lymphocyte function-associated antigen-1 (LFA-1), a critical adhesion molecule involved in T-cell activation, migration, and the formation of the immunological synapse. By blocking the interaction between LFA-1 and its ligand, intercellular adhesion molecule-1 (ICAM-1), this compound holds promise for the prevention of organ transplant rejection and the treatment of various immunological diseases. The identification and validation of predictive biomarkers are crucial for optimizing patient selection, monitoring treatment efficacy, and personalizing therapeutic strategies involving this compound.

This guide provides a comparative overview of potential biomarkers for predicting and monitoring the response to this compound treatment. We explore biomarkers directly related to the drug's mechanism of action, downstream indicators of immune modulation, and compare them with biomarkers used for alternative immunosuppressive therapies in the context of solid organ transplantation.

This compound's Mechanism of Action: The LFA-1/ICAM-1 Pathway

This compound exerts its immunosuppressive effects by disrupting the LFA-1/ICAM-1 signaling pathway, which is fundamental to T-cell-mediated immune responses.

Odulimomab_Mechanism_of_Action TCR T-Cell Receptor (TCR) Activation T-Cell Activation, Proliferation, & Cytokine Release TCR->Activation Signal 1 LFA1 LFA-1 (CD11a/CD18) ICAM1 ICAM-1 LFA1->ICAM1 Adhesion & Co-stimulation (Signal 2) Adhesion Cell Adhesion & Migration LFA1->Adhesion MHC MHC + Antigen ICAM1->Activation This compound This compound This compound->LFA1 Blockade Blockade

Figure 1: this compound's blockade of the LFA-1/ICAM-1 interaction.

Potential Biomarkers for this compound Treatment Response

The validation of biomarkers for this compound is an ongoing area of research. Based on its mechanism of action, we can categorize potential biomarkers as follows:

  • Target and Ligand-Based Biomarkers: Directly measure the presence and state of the drug's target and its ligand.

  • Downstream Functional Biomarkers: Assess the functional consequences of this compound's engagement with its target.

Comparison of Potential Biomarkers for this compound
Biomarker CategorySpecific BiomarkerSample TypeRationale for this compoundPotential Clinical Utility
Target & Ligand CD11a (LFA-1α) ExpressionPeripheral Blood Mononuclear Cells (PBMCs)The direct target of this compound. Higher expression may correlate with a greater requirement for the drug or predict a more robust response.Patient stratification, dose optimization.
Soluble ICAM-1 (sICAM-1)Serum, PlasmaA soluble form of the LFA-1 ligand, often elevated in inflammatory states. Baseline levels may predict response, and changes may indicate treatment efficacy.[1]Prognostic and pharmacodynamic marker.
Functional T-Cell Activation Markers (Granzyme B, Perforin, HLA-DRA)PBMCs, UrineThese molecules are key mediators of cytotoxic T-cell activity, which is inhibited by this compound. A decrease in their expression would indicate a therapeutic effect.Monitoring treatment response, early detection of rejection.
Donor-derived cell-free DNA (dd-cfDNA)PlasmaA marker of allograft injury. A decrease in dd-cfDNA levels would suggest a protective effect of this compound against rejection.[2]Monitoring graft health and treatment efficacy.
Chemokines (CXCL9, CXCL10)UrineThese chemokines are involved in recruiting T-cells to the allograft. Reduced levels would indicate decreased T-cell trafficking due to LFA-1 blockade.[2]Monitoring anti-inflammatory effect.

Comparison with Alternative Immunosuppressive Therapies

A comprehensive evaluation of this compound requires a comparison with the standard of care and other emerging therapies for the prevention of transplant rejection.

Therapeutic AgentMechanism of ActionValidated/Investigational Biomarkers
This compound LFA-1 (CD11a) antagonistInvestigational: CD11a expression, sICAM-1, T-cell activation markers (Granzyme B, Perforin), dd-cfDNA, CXCL9/10.
Calcineurin Inhibitors (e.g., Tacrolimus) Inhibit calcineurin, preventing T-cell activationValidated: Therapeutic drug monitoring (trough levels). Investigational: Genetic polymorphisms (CYP3A5), urinary biomarkers of nephrotoxicity (NGAL, KIM-1).[3][4]
Anti-CD20 Antibodies (e.g., Rituximab) Deplete B-cellsValidated: CD19+/CD20+ B-cell counts. Investigational: Donor-specific antibodies (DSAs), biomarkers of antibody-mediated rejection.[5]
Anti-CD40 Monoclonal Antibody (e.g., AT-1501) Blocks CD40-CD154 co-stimulatory pathwayInvestigational: Prevention of rejection in primate models suggests potential for various immune monitoring assays.[6]

Experimental Protocols for Biomarker Validation

Detailed and standardized experimental protocols are essential for the validation of the aforementioned biomarkers.

Quantification of CD11a Expression on T-Lymphocytes by Flow Cytometry

This protocol outlines the procedure for measuring the surface expression of CD11a on T-cells from peripheral blood.

Flow_Cytometry_Workflow cluster_workflow CD11a Expression Analysis Workflow start Whole Blood Sample pbmc PBMC Isolation (Ficoll Gradient) start->pbmc stain Cell Staining: - Anti-CD3 (T-Cell Marker) - Anti-CD11a - Isotype Control pbmc->stain acquire Data Acquisition (Flow Cytometer) stain->acquire analyze Data Analysis: - Gate on CD3+ T-cells - Quantify CD11a MFI acquire->analyze end CD11a Expression Level analyze->end

Figure 2: Workflow for CD11a expression analysis by flow cytometry.

Methodology:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining: Resuspend PBMCs in staining buffer and incubate with fluorescently labeled monoclonal antibodies against CD3 (to identify T-cells) and CD11a. An isotype control for the anti-CD11a antibody should be used to control for non-specific binding.[7]

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the CD3-positive T-cell population and determine the mean fluorescence intensity (MFI) of CD11a expression.

Measurement of Soluble ICAM-1 (sICAM-1) by ELISA

This protocol describes the quantification of sICAM-1 levels in serum or plasma using a sandwich enzyme-linked immunosorbent assay (ELISA).

Methodology:

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for human sICAM-1.

  • Sample and Standard Incubation: Add standards with known sICAM-1 concentrations and patient samples (serum or plasma) to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope of sICAM-1.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.

  • Substrate Addition: Add a TMB substrate solution. The HRP enzyme will catalyze a color change.

  • Absorbance Reading: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

  • Concentration Calculation: Generate a standard curve from the absorbance values of the standards and determine the sICAM-1 concentration in the patient samples.[8][9][10][11]

Quantification of T-Cell Activation Markers by Real-Time PCR (qPCR)

This protocol outlines the measurement of mRNA expression levels of granzyme B, perforin, and HLA-DRA in PBMCs.

qPCR_Workflow cluster_workflow T-Cell Activation Marker qPCR Workflow start PBMC Sample rna Total RNA Extraction start->rna cdna cDNA Synthesis (Reverse Transcription) rna->cdna qpcr Real-Time PCR with primers for: - Granzyme B - Perforin - HLA-DRA - Housekeeping Gene cdna->qpcr analysis Data Analysis: - Relative Quantification (ΔΔCt) qpcr->analysis end mRNA Expression Levels analysis->end

Figure 3: Workflow for qPCR analysis of T-cell activation markers.

Methodology:

  • RNA Extraction: Isolate total RNA from PBMCs.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Real-Time PCR: Perform qPCR using specific primers for granzyme B, perforin, HLA-DRA, and a stable housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative expression of the target genes using the comparative Ct (ΔΔCt) method.

Conclusion and Future Directions

The validation of predictive biomarkers for this compound is a critical step towards its successful clinical implementation. The biomarkers discussed in this guide, particularly those directly linked to the LFA-1/ICAM-1 pathway and downstream T-cell activation, represent promising candidates for further investigation. Future studies, including prospective clinical trials, are necessary to establish the clinical utility of these biomarkers in predicting this compound treatment response, optimizing dosing, and ultimately improving outcomes for transplant recipients. The integration of multi-omic approaches and advanced data analytics will likely play a pivotal role in identifying novel and more robust biomarker signatures for this and other targeted immunosuppressive therapies.

References

A Comparative Guide to Monoclonal Antibody Induction Therapy in Solid Organ Transplantation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of monoclonal antibody technology has revolutionized the field of solid organ transplantation, offering targeted immunosuppression to prevent acute rejection, a critical factor in long-term allograft survival. While early experimental agents like Odulimomab, an anti-LFA-1 antibody, showed initial promise in preclinical studies, the landscape of induction therapy is now dominated by more extensively studied and clinically established monoclonal antibodies. This guide provides a comparative analysis of the efficacy, mechanisms of action, and experimental frameworks of three key classes of monoclonal antibodies used in kidney, liver, and heart transplantation: anti-CD3, anti-CD25, and anti-CD52 antibodies.

Comparative Efficacy of Monoclonal Antibody Induction Therapies

The choice of induction therapy is often guided by the type of organ transplanted, the immunological risk of the recipient, and the institution's protocols. The following tables summarize the comparative efficacy and common adverse effects of Muromonab-CD3, anti-CD25 antibodies (Basiliximab and Daclizumab), and Alemtuzumab across different transplant types.

Kidney Transplantation
Agent Mechanism of Action Biopsy-Proven Acute Rejection (1-year) Graft Survival (1-year) Common Adverse Effects
Muromonab-CD3 (OKT3) T-cell receptor modulation and depletion~94% reversal of acute rejection[1]62% (in rejection treatment)[1]Cytokine Release Syndrome (CRS), fever, chills, neurological effects[2]
Anti-CD25 (Basiliximab/ Daclizumab) IL-2 receptor antagonist, inhibits T-cell proliferation30-40% reduction vs. placebo~90-95%Generally well-tolerated, hypersensitivity reactions (rare)[3]
Alemtuzumab (Anti-CD52) Depletion of T-cells, B-cells, monocytes, and NK cellsLower rates than IL-2R antibodies (e.g., 2.3% vs 4.8%)[4]>95%Profound and prolonged lymphopenia, increased risk of infection, potential for autoimmune disorders[4][5]
Liver Transplantation
Agent Mechanism of Action Biopsy-Proven Acute Rejection Patient Survival (1-year) Common Adverse Effects
Muromonab-CD3 (OKT3) T-cell receptor modulation and depletionUsed for steroid-resistant rejection, high reversal rates84% (with TDIS)[6]CRS, increased risk of CMV infection[6]
Anti-CD25 (Basiliximab/ Daclizumab) IL-2 receptor antagonist, inhibits T-cell proliferationNo significant difference in crude incidence of acute rejection compared to no induction in some studies[6]93% (with TDIS)[6]Well-tolerated
Alemtuzumab (Anti-CD52) Depletion of T-cells, B-cells, monocytes, and NK cellsData is less robust compared to kidney transplantation, used off-labelNot well-established in large comparative trialsProlonged lymphopenia, infection risk
Heart Transplantation
Agent Mechanism of Action Acute Rejection Episodes Patient Survival Common Adverse Effects
Muromonab-CD3 (OKT3) T-cell receptor modulation and depletionEffective in reversing refractory rejection[7]. Higher rejection rates compared to RATG in one study (43% vs 25% at 1 month)[8]Not significantly different from polyclonal antibodies in some studiesCRS, cardiopulmonary side effects[8]
Anti-CD25 (Basiliximab/ Daclizumab) IL-2 receptor antagonist, inhibits T-cell proliferationEquivalent cardiac allograft survival outcomes compared to older agents, with fewer side effects[9]Not specified in comparative reviewsWell-tolerated
Alemtuzumab (Anti-CD52) Depletion of T-cells, B-cells, monocytes, and NK cellsLimited data from large, randomized trialsNot well-established in large comparative trialsProlonged lymphopenia, infection risk

Signaling Pathways and Mechanisms of Action

The distinct therapeutic profiles of these monoclonal antibodies stem from their specific molecular targets within the immune system. Understanding these pathways is crucial for developing novel immunosuppressive strategies.

Muromonab-CD3 (Anti-CD3) Signaling Pathway

Muromonab-CD3 is a murine monoclonal antibody that targets the epsilon chain of the CD3 complex, which is part of the T-cell receptor (TCR).[2][10] Its mechanism is biphasic: initial binding leads to T-cell activation and a subsequent cytokine release syndrome.[2][10] This is followed by the primary therapeutic effect, which involves the modulation and removal of the TCR from the T-cell surface and the induction of T-cell apoptosis, leading to T-cell depletion.[10][11]

Muromonab Muromonab-CD3 TCR T-Cell Receptor (TCR) -CD3 Complex Muromonab->TCR Binds to CD3ε Activation Initial T-Cell Activation TCR->Activation Modulation TCR Modulation & Internalization TCR->Modulation Followed by TCell T-Cell CRS Cytokine Release Syndrome (CRS) Activation->CRS Apoptosis T-Cell Apoptosis Modulation->Apoptosis Depletion T-Cell Depletion Apoptosis->Depletion AntiCD25 Anti-CD25 mAb (Basiliximab/Daclizumab) IL2R IL-2 Receptor (CD25) AntiCD25->IL2R Blocks Proliferation T-Cell Proliferation & Differentiation IL2R->Proliferation Inhibits signaling ActivatedTCell Activated T-Cell IL2 Interleukin-2 (IL-2) IL2->IL2R Cannot bind ImmuneResponse Reduced Allograft Rejection Proliferation->ImmuneResponse Leads to Alemtuzumab Alemtuzumab CD52 CD52 Glycoprotein Alemtuzumab->CD52 Binds to ADCC ADCC CD52->ADCC CDC CDC CD52->CDC Apoptosis Apoptosis CD52->Apoptosis Lymphocyte Lymphocyte (T, B) Monocyte, NK Cell Depletion Profound Lymphocyte Depletion ADCC->Depletion CDC->Depletion Apoptosis->Depletion cluster_pre Pre-Transplant Phase cluster_peri Peri-Transplant Phase cluster_post Post-Transplant Follow-up PatientScreening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization PatientScreening->Randomization Transplant Solid Organ Transplant Randomization->Transplant Induction Induction Therapy Administration (e.g., Anti-CD3 vs Anti-CD25 vs Anti-CD52) Transplant->Induction Monitoring Regular Monitoring (Graft function, biopsies, safety labs) Induction->Monitoring PrimaryEndpoint Primary Endpoint Assessment (e.g., Biopsy-Proven Acute Rejection at 1 year) Monitoring->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Assessment (Graft/Patient Survival, Adverse Events) Monitoring->SecondaryEndpoints DataAnalysis Data Analysis PrimaryEndpoint->DataAnalysis SecondaryEndpoints->DataAnalysis

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Odulimomab

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Odulimomab is not publicly available, likely due to its status as a discontinued investigational drug. The following guidelines are based on established best practices for the disposal of monoclonal antibodies (mAbs) in a research setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before handling or disposing of this material.

The proper disposal of an investigational biologic like this compound, a murine monoclonal antibody, requires a risk-based approach to ensure the safety of laboratory personnel and the environment. The primary factor in determining the correct disposal pathway is the nature of the antibody preparation. Unconjugated ("naked") monoclonal antibodies are typically managed as biological waste, while antibodies conjugated to hazardous substances require disposal as chemical or cytotoxic waste.

Immediate Safety and Risk Assessment

Before beginning any disposal procedures, a thorough risk assessment is mandatory. This assessment should determine if the this compound is an unconjugated antibody or if it is conjugated to a cytotoxic agent, radioisotope, or other hazardous molecule. This determination is critical for selecting the appropriate disposal stream. All used or unused investigational medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[1][2]

Personal Protective Equipment (PPE)

Regardless of the antibody's nature, appropriate PPE must be worn at all times to prevent potential immunogenic or allergic reactions and exposure to any conjugated hazardous materials.

PPE ItemSpecification
Gloves Nitrile or latex gloves. Consider double-gloving for conjugated antibodies.
Lab Coat Standard long-sleeved laboratory coat.
Eye Protection Safety glasses or goggles.
Additional PPE For conjugated or high-risk mAbs, a disposable gown is recommended.

Disposal Protocols

Based on the initial risk assessment, follow the appropriate pathway outlined below.

Pathway A: Disposal of Non-Hazardous (Unconjugated) this compound

This protocol applies if this compound is determined to be a "naked" antibody and is not conjugated to any hazardous compound. This waste should be managed as standard biological or regulated medical waste.

Step 1: Segregate Waste at the Point of Generation Properly segregate all materials contaminated with this compound from other waste streams. Do not mix biological waste with chemical or general trash.

Step 2: Decontaminate and Dispose of Liquid Waste Collect all liquid waste containing this compound in a leak-proof, clearly labeled container. Decontaminate the liquid using one of the following validated methods:

  • Autoclave: Autoclave at 121°C for a minimum of 30-60 minutes. The required time may need to be increased for larger volumes to ensure proper sterilization.

  • Chemical Decontamination: Use a freshly prepared 1:10 dilution of household bleach (sodium hypochlorite) for a minimum contact time of 30 minutes.

After decontamination, the liquid may typically be disposed of down the drain, in accordance with local wastewater regulations.

Step 3: Dispose of Solid and Sharps Waste

  • Solid Waste (Non-Sharps): Place items such as contaminated gloves, vials, and lab plasticware into a designated biohazard bag.

  • Sharps Waste: Dispose of all contaminated needles, syringes, and other sharps in a puncture-resistant, approved sharps container.

Step 4: Final Disposal Once full (typically three-quarters), securely close all biohazard bags and sharps containers. Arrange for pickup and disposal through your institution's regulated medical waste stream, which typically leads to incineration.

Pathway B: Disposal of Potentially Hazardous (Conjugated) this compound

This protocol applies if this compound is conjugated to a cytotoxic drug, radioisotope, or another hazardous compound, classifying it as hazardous waste.

Step 1: Segregate as Hazardous Waste At the point of generation, segregate all waste contaminated with the hazardous mAb. Use designated hazardous waste containers, which are often color-coded (e.g., yellow or black) and clearly labeled as "Cytotoxic," "Chemotherapy Waste," or "Hazardous Drug Waste."

Step 2: Contain Liquid, Solid, and Sharps Waste

  • Liquid Waste: Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not attempt to decontaminate with bleach, as this can cause dangerous chemical reactions with some cytotoxic agents.

  • Solid Waste (Non-Sharps): Place contaminated items in designated cytotoxic waste bags.

  • Sharps Waste: Dispose of all contaminated sharps in a puncture-resistant cytotoxic sharps container.

Step 3: Final Disposal Securely seal all hazardous waste containers when they are three-quarters full. Arrange for pickup and disposal through your institution's hazardous waste management service. The standard final disposal method for cytotoxic and other hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[3]

Disposal Workflow Diagram

Odulimomab_Disposal_Workflow cluster_non_hazardous Pathway A: Non-Hazardous Waste cluster_hazardous Pathway B: Hazardous Waste start Start: this compound Waste risk_assessment Risk Assessment: Is this compound Conjugated to a Hazardous Substance? start->risk_assessment decontaminate_liquid Decontaminate Liquid Waste (Autoclave or Bleach) risk_assessment->decontaminate_liquid No collect_liquid_haz Collect Liquid Waste (Hazardous Waste Container) risk_assessment->collect_liquid_haz Yes dispose_solid Segregate Solid Waste (Biohazard Bags) decontaminate_liquid->dispose_solid dispose_sharps Segregate Sharps Waste (Sharps Container) dispose_solid->dispose_sharps final_disposal_bio Final Disposal via Regulated Medical Waste Stream dispose_sharps->final_disposal_bio collect_solid_haz Segregate Solid Waste (Cytotoxic Waste Bags) collect_liquid_haz->collect_solid_haz collect_sharps_haz Segregate Sharps Waste (Cytotoxic Sharps Container) collect_solid_haz->collect_sharps_haz final_disposal_haz Final Disposal via Hazardous Waste Vendor (Incineration) collect_sharps_haz->final_disposal_haz

Caption: Decision workflow for the proper disposal of monoclonal antibody waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.